(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFKNVZIFTCIY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142953-55-6 | |
| Record name | 2-Bromomethyl-1,4-benzodioxane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142953556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN52H68P6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine: A Chiral Building Block for Modern Drug Discovery
A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Chiral Benzodioxine Synthon
In the landscape of medicinal chemistry, the pursuit of stereochemically pure, functionally versatile building blocks is paramount. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine emerges as a molecule of significant strategic importance. It combines three critical features into a single, compact scaffold:
-
A Privileged Heterocycle: The 2,3-dihydrobenzo[b][1][2]dioxine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid structure and hydrogen bond accepting capabilities allow it to effectively orient substituents for optimal interaction with biological targets.[3][4]
-
A Defined Stereocenter: The chiral center at the C2 position, fixed in the (R)-configuration, allows for the development of stereospecific therapeutics. This is crucial for enhancing potency, improving safety profiles, and reducing off-target effects by selectively interacting with chiral biological macromolecules.
-
A Reactive Handle for Derivatization: The primary bromomethyl group is an excellent electrophilic site, primed for facile nucleophilic substitution (SN2) reactions. This provides a reliable and versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chiral synthon.
Physicochemical and Spectroscopic Properties
The precise physicochemical properties of the enantiomerically pure compound are not extensively documented in publicly available literature; however, they can be reliably inferred from the racemic mixture and computational models.
Core Chemical Properties
A summary of the key identifiers and properties for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is presented below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | SynQuest Labs[5] |
| CAS Number | 1142953-55-6 | ChemicalBook[1] |
| Molecular Formula | C₉H₉BrO₂ | ChemicalBook[1] |
| Molecular Weight | 229.07 g/mol | ChemicalBook[1] |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Inferred |
| SMILES | BrC[C@H]1COC2=CC=CC=C2O1 | Arctom[6] |
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ 6.85-7.00 (m, 4H): This complex multiplet corresponds to the four protons on the aromatic benzene ring.
-
δ 4.50 (dd, J ≈ 11.5, 2.5 Hz, 1H): One of the two diastereotopic protons at the C3 position (Hₐ). The large geminal coupling and a smaller vicinal coupling to the C2 proton are expected.
-
δ 4.25 (m, 1H): The proton at the C2 chiral center. It will appear as a multiplet due to coupling with the two C3 protons and the two bromomethyl protons.
-
δ 4.10 (dd, J ≈ 11.5, 6.0 Hz, 1H): The second diastereotopic proton at the C3 position (Hₑ).
-
δ 3.65 (dd, J ≈ 10.5, 4.5 Hz, 1H): One of the diastereotopic protons of the bromomethyl group.
-
δ 3.58 (dd, J ≈ 10.5, 5.5 Hz, 1H): The second diastereotopic proton of the bromomethyl group.
-
-
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ 143.5, 142.0: Quaternary carbons of the aromatic ring attached to oxygen (C4a, C8a).
-
δ 123.0, 122.5, 118.0, 117.5: Aromatic CH carbons.
-
δ 72.0: Methine carbon of the chiral center (C2).
-
δ 65.0: Methylene carbon of the dioxine ring (C3).
-
δ 34.0: Methylene carbon of the bromomethyl group (-CH₂Br).
-
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is most effectively achieved via a three-stage process: synthesis of the racemic alcohol precursor, chiral resolution to isolate the desired (R)-alcohol, and subsequent bromination.
Protocol: Synthesis of Racemic (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol
This procedure is based on the well-established Williamson ether synthesis followed by in-situ epoxide opening.
-
Materials: Catechol, Epichlorohydrin, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Brine.
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.2 equivalents) in DMF, add catechol (1.0 equivalent) at room temperature.
-
Heat the mixture to 80°C and add epichlorohydrin (1.1 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC until the catechol is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the racemic alcohol as a white solid or viscous oil.
-
Protocol: Chiral Resolution of the Racemic Alcohol
The resolution is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. (R)-(-)-Mandelic acid is a suitable and cost-effective resolving agent.
-
Materials: Racemic alcohol, (R)-(-)-Mandelic Acid, Ethanol, 2M Sodium Hydroxide (NaOH), Dichloromethane.
-
Procedure:
-
Dissolve the racemic alcohol (1.0 equivalent) in warm ethanol.
-
In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5 equivalents) in a minimal amount of warm ethanol and add it to the alcohol solution.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C for 24 hours to facilitate crystallization.
-
Collect the precipitated crystals (the less soluble (R)-alcohol-(R)-mandelate salt) by vacuum filtration and wash with cold ethanol.
-
To verify and enhance enantiomeric purity, the crystals can be recrystallized from fresh ethanol.
-
Suspend the purified diastereomeric salt in a biphasic mixture of dichloromethane and 2M NaOH solution.
-
Stir vigorously until the solid dissolves. The mandelic acid will move into the aqueous layer as its sodium salt, leaving the free (R)-alcohol in the organic layer.
-
Separate the layers, extract the aqueous layer with more dichloromethane, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.[7]
-
Protocol: Bromination of (R)-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol
The conversion of the primary alcohol to the corresponding bromide can be achieved cleanly using carbon tetrachloride and triphenylphosphine, a variant of the Appel reaction.[8][9]
-
Materials: (R)-Alcohol, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the (R)-alcohol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine (1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude material directly by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the product from triphenylphosphine oxide and unreacted starting materials. This yields the final target compound, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this building block is dominated by the reactivity of the bromomethyl group.
Nucleophilic Substitution (SN2) Reactions
The primary alkyl bromide is an excellent substrate for SN2 reactions. It reacts readily with a wide range of soft and hard nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
-
Causality: The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the bromine. The transition state is stabilized by the adjacent stereocenter but is generally unhindered, leading to clean inversion of configuration at the methylene group (which is achiral) and retention of configuration at the C2 center. This reliability is critical for predictable downstream synthesis.
Sources
- 1. 1142953-55-6 CAS Manufactory [m.chemicalbook.com]
- 2. 2-Bromomethyl-2,3-dihydro-benzo[1,4]dioxine, CAS No. 1142953-55-6 - iChemical [ichemical.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide [myskinrecipes.com]
- 5. CAS 1142953-55-6 | 2H10-9-R0 | MDL MFCD12756174 | (2R)-2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | SynQuest Laboratories [synquestlabs.com]
- 6. arctomsci.com [arctomsci.com]
- 7. (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol 97% | CAS: 62501-72-8 | AChemBlock [achemblock.com]
- 8. Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine physical properties
An In-Depth Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine
Introduction: A Versatile Chiral Building Block
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a rigid dihydrobenzodioxine scaffold, a feature found in numerous biologically active molecules, and a reactive bromomethyl group at a stereocenter. This unique combination makes it a valuable intermediate for introducing a chiral benzodioxane moiety into larger molecules, particularly in the development of novel therapeutics. The reactivity of the C-Br bond allows for straightforward nucleophilic substitution, providing a gateway to a diverse range of derivatives. This guide offers a comprehensive overview of its core physical properties, synthetic considerations, and handling protocols, designed for researchers and drug development professionals aiming to leverage this compound in their work.
Part 1: Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any laboratory application.
Chemical Identity
Precise identification is critical for sourcing and regulatory compliance. The key identifiers for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | N/A |
| CAS Number | 1142953-55-6 | [3] |
| Molecular Formula | C₉H₉BrO₂ | [1][3][4] |
| Molecular Weight | 229.07 g/mol | [1][3][4] |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CBr | [1] |
| InChI Key | DQYOHFCVPNOXQQ-UHFFFAOYSA-N | [4] |
Physical Properties
The physical properties of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are essential for designing experimental setups, including solvent selection and purification methods. Note that while some data is available for related isomers, specific experimental values for the (R)-enantiomer are not widely published; therefore, data for analogous compounds are included for reference.
| Property | Value | Notes and Context |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on data for similar small brominated organic molecules. |
| Boiling Point | 80 - 82 °C @ 27 mmHg | This data is for the related compound 2-Bromomethyl-1,3-dioxolane and should be considered an estimate.[5] |
| Density | ~1.61 g/cm³ | This data is for the related compound 2-Bromomethyl-1,3-dioxolane.[5] |
| XLogP3 | 2.4 | A computed value indicating moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.[1] |
| Refractive Index | n20/D ~1.482 | This data is for the related compound 2-Bromomethyl-1,3-dioxolane. |
Part 2: Synthesis, Reactivity, and Application
The utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stems from its role as a synthetic intermediate. Its preparation and subsequent reactions are central to its application.
Conceptual Synthetic Workflow
The synthesis of the core 2,3-dihydrobenzo[b][1][2]dioxine ring system is typically achieved via the Williamson ether synthesis, reacting catechol with a suitable di-haloethane derivative. The introduction of the bromomethyl group can be accomplished through various routes, often involving a chiral precursor.
Caption: General synthetic logic for producing the target compound.
Standard Laboratory Protocol: Synthesis of a Benzodioxane Carboxylate Intermediate
While a direct protocol for the title compound is proprietary, the synthesis of a closely related benzodioxane structure highlights the key chemical principles. The following protocol is adapted from the synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[6][7]
Objective: To construct the dihydrobenzo[b][1][2]dioxine ring system via nucleophilic substitution. This reaction forms the core scaffold of the target molecule.
Materials:
-
Methyl 3,4-dihydroxybenzoate (Starting material with catechol moiety)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3,4-dihydroxybenzoate (1.0 equiv.), anhydrous potassium carbonate (1.1 equiv.), and anhydrous DMF.
-
Scientist's Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic base. K₂CO₃ is a suitable base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic catecholate in situ.
-
-
Addition of Reagent: Slowly add 1,2-dibromoethane (1.0 equiv.) to the stirring suspension.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for approximately 10-12 hours.
-
Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting material.
-
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product into ethyl acetate (3x volumes).
-
Causality: The addition of water quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃), facilitating the separation of the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Key Reactivity and Applications in Drug Discovery
The primary utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is as a chiral electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).
This reactivity is exploited in the synthesis of complex molecules, including inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target in oncology.[6][7] The benzodioxine moiety can serve as a key pharmacophoric element that interacts with the enzyme's active site.
Caption: Role as an electrophile in nucleophilic substitution.
Part 3: Spectroscopic Characterization
-
¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The diastereotopic protons of the dioxine ring's ethylenedioxy bridge (-OCH₂CH₂O-) and the chiral center proton (-CH-) would appear in the δ 3.5-4.5 ppm range, exhibiting complex splitting patterns. The bromomethyl (-CH₂Br) protons would likely be a doublet in the δ 3.5-3.8 ppm region.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The aliphatic carbons of the dioxine ring and the bromomethyl group would appear in the upfield region (δ 30-70 ppm).
-
IR Spectroscopy: Key peaks would include C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching (aromatic) around 1500-1600 cm⁻¹, and prominent C-O ether stretching in the 1050-1250 cm⁻¹ region. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Part 4: Safety, Handling, and Storage
As a reactive alkyl bromide, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine requires careful handling. The following information is based on data for structurally related compounds.[5][10]
GHS Hazard Identification
-
Classification: Expected to be classified as a skin, eye, and respiratory irritant. May cause severe skin burns and eye damage upon direct contact. Alkylating agents are often treated as potentially harmful.[1]
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a certified respirator with an organic vapor cartridge.
-
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stands out as a high-value chiral intermediate for synthetic and medicinal chemists. Its defined stereochemistry and reactive handle provide a reliable method for incorporating the benzodioxane scaffold into complex target molecules. A thorough understanding of its physical properties, safe handling procedures, and synthetic utility is paramount for its successful application in the laboratory. This guide provides the foundational knowledge required for researchers to confidently and safely integrate this potent building block into their research and development programs.
References
- PubChem. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine - Compound Summary. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11107128
- Smolecule. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine. URL: https://www.smolecule.com/cas-79440-34-9.html
- 2a biotech. 2-(BROMOMETHYL)-7-METHYL-2,3-DIHYDROBENZO[B][1][2]DIOXINE. URL: https://www.2abio.com/product/show-116264.html
- Benchchem. 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1][2]dioxine. URL: https://www.benchchem.com/product/b3195336
- Ghattas, W., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8142146/
- PubChem. (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine - Compound Summary. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7005002
- Angene International Limited. 2-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine. URL: https://www.chemcas.com/product/cas/2164-34-3.html
- CSNpharm. (S)-(6-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. URL: https://www.csnpharm.com/product/1263284-23-6
- Thermo Fisher Scientific. Safety Data Sheet for 2-(Bromomethyl)-1,3-dioxolane. (2021). URL: https://www.fishersci.com/sds (Note: A direct deep link is unavailable, search for CAS 4360-63-8 on the site).
- Sigma-Aldrich. Safety Data Sheet. (2024). URL: https://www.sigmaaldrich.com/sds/ (Note: A general link is provided as specific SDS links may change).
- Fisher Scientific. Safety Data Sheet. URL: https://www.fishersci.
- Sigma-Aldrich. Safety Data Sheet for PEDOT/PSS. (2025). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/900208
- The Royal Society of Chemistry. Supporting information for Exploring the Generation and use of Acylketenes with Continuous Flow Processes. URL: https://www.rsc.
- PubMed. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/32777641/
- Sigma-Aldrich. 2-Bromomethyl-1,3-dioxolane product page. URL: https://www.sigmaaldrich.com/product/aldrich/226122
- SpectraBase. 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine. URL: https://spectrabase.com/spectrum/5xL1a2Y42E2
- iChemical. 2-Bromomethyl-2,3-dihydro-benzo[1][2]dioxine. URL: https://www.ichemical.com/cas-1142953-55-6.html
- Google Patents. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form. URL: https://patents.google.
- PubChem. Spectral Information in PubChem. URL: https://pubchemblog.ncbi.nlm.nih.
- National Center for Biotechnology Information. Synthesis of functionalized benzo[1][14]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276632/
- National Center for Biotechnology Information. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6352014/
- BLDpharm. 6-Bromo-2,3-dihydrobenzo[b][1][2]dioxine. URL: https://www.bldpharm.com/products/52287-51-1.html
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. URL: https://www.hovione.com/wp-content/uploads/2021/01/Hovione-eBook-Small-Molecule-Development-Analytical-Methods-for-Faster-Time-to-Market.pdf
Sources
- 1. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | C9H9BrO2 | CID 11107128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromomethyl-2,3-dihydro-benzo[1,4]dioxine, CAS No. 1142953-55-6 - iChemical [ichemical.com]
- 4. smolecule.com [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
This guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a chiral molecule of significant interest in medicinal chemistry and drug development. The benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a chiral center and a reactive bromomethyl group at the 2-position offers a versatile platform for the synthesis of novel therapeutic agents. Precise stereochemical control and unambiguous structural confirmation are paramount for understanding its biological activity and ensuring the safety and efficacy of its derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
The Criticality of Stereochemistry in Benzodioxane Scaffolds
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its pharmacological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities, with one enantiomer being active (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). Therefore, the enantioselective synthesis and rigorous structural characterization of molecules like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine are not merely academic exercises but essential components of modern drug discovery.
Enantioselective Synthesis: A Controlled Path to the Target Molecule
As direct experimental data for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is not extensively published, a robust and well-established synthetic route is crucial. A logical and scientifically sound approach involves the enantioselective synthesis of a key precursor, (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine, followed by its conversion to the target bromomethyl derivative.
A highly effective method for accessing the chiral hydroxymethyl precursor is through the ring-opening of a suitable epoxide with catechol. The chirality is introduced by using an enantiopure epoxide, such as (R)-glycidol, which can be obtained in high enantiomeric excess through methods like the Jacobsen Hydrolytic Kinetic Resolution (HKR).
Synthesis of the Chiral Precursor: (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
The synthesis begins with the preparation of enantiopure (R)-glycidol. The Jacobsen Hydrolytic Kinetic Resolution of racemic glycidol is a powerful and widely adopted method that utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric purity.[1][2][3][4][5]
The subsequent step involves the Williamson ether synthesis, where the sodium salt of catechol is reacted with (R)-glycidol to yield (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine.
Caption: Synthetic pathway to the chiral precursor.
Conversion to the Target Compound: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
The final step is the bromination of the primary alcohol. This can be effectively achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), commonly known as the Appel reaction.[6][7] Both methods are known to proceed with inversion of stereochemistry at a chiral center, but since the reaction is at the primary hydroxyl group, which is not a stereocenter, the stereochemistry at C2 is retained.
Caption: Final bromination step.
Spectroscopic and Spectrometric Characterization
A multi-technique approach is essential for the unambiguous structure elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.90 | m | 4H | Ar-H |
| ~ 4.50 | m | 1H | O-CH -CH₂Br |
| ~ 4.35 | dd | 1H | O-CH ₂ (diastereotopic) |
| ~ 4.10 | dd | 1H | O-CH ₂ (diastereotopic) |
| ~ 3.70 | dd | 1H | CH ₂Br (diastereotopic) |
| ~ 3.60 | dd | 1H | CH ₂Br (diastereotopic) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 143 | Ar-C -O |
| ~ 122 | Ar-C H |
| ~ 117 | Ar-C H |
| ~ 72 | O-C H-CH₂Br |
| ~ 65 | O-C H₂ |
| ~ 35 | C H₂Br |
Note: The exact chemical shifts are predictive and based on data from analogous 2-substituted benzodioxanes.
2D NMR Spectroscopy for Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between the methine proton (~4.50 ppm) and the diastereotopic methylene protons of the dioxine ring (~4.35 and 4.10 ppm), as well as the coupling to the bromomethyl protons (~3.70 and 3.60 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial long-range connectivity information. For instance, correlations from the aromatic protons to the quaternary aromatic carbons and from the methylene protons of the dioxine ring to the aromatic carbons would confirm the overall benzodioxane framework.
Caption: NMR workflow for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of C₉H₉BrO₂ (isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 Da, e.g., m/z 228 and 230).
-
Key Fragmentation Pathways:
-
Loss of the bromine atom (-Br) to give a fragment at m/z 149.
-
Loss of the bromomethyl radical (-CH₂Br) to give a fragment at m/z 135.
-
Cleavage of the dioxine ring, leading to characteristic fragments of the benzodioxane core.
-
| m/z | Predicted Fragment |
| 228/230 | [M]⁺ |
| 149 | [M - Br]⁺ |
| 135 | [M - CH₂Br]⁺ |
Chiroptical Methods: Confirming the Absolute Configuration
While NMR and MS confirm the connectivity of the molecule, they do not distinguish between enantiomers. Chiroptical methods are essential for determining the absolute configuration at the C2 stereocenter.
-
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. For (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a specific optical rotation value ([α]D) would be measured. Based on studies of analogous chiral 2-substituted chromanes, it is predicted that the (R)-enantiomer will exhibit a specific sign of rotation. For many 2-aliphatic substituted chromanes, an (R) configuration often correlates with a negative specific optical rotation.[8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint of the chiral molecule and can be compared to theoretically calculated spectra to confidently assign the absolute configuration.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for the Synthesis of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
-
Preparation of Sodium Catecholate: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of catechol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
Ring-Opening of (R)-Glycidol: The solution of sodium catecholate is cooled to 0 °C, and a solution of (R)-glycidol (1.0 eq, >99% ee) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux and stirred overnight.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine.
Protocol for the Bromination of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (using PBr₃)
-
Reaction Setup: To a solution of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise with stirring.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto ice. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Conclusion
The structural elucidation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a multi-faceted process that relies on a combination of enantioselective synthesis and a suite of powerful analytical techniques. By employing established synthetic methodologies such as the Jacobsen Hydrolytic Kinetic Resolution and standard bromination procedures, the target molecule can be obtained in high enantiomeric purity. Subsequent rigorous analysis by NMR spectroscopy, mass spectrometry, and chiroptical methods provides the necessary data to confirm its covalent structure and, crucially, its absolute stereochemistry. This comprehensive approach ensures the production of a well-characterized chiral building block, paving the way for its successful application in the development of novel and stereochemically defined drug candidates.
References
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
- Ready, J. M., & Jacobsen, E. N. (2004). A Practical, Enantioselective Synthesis of α-Amino Acids from Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1361. [Link]
- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2009). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 131(11), 4172–4173. [Link]
- Hutchins, R. O., Masilamani, D., & Maryanoff, C. A. (1976). Convenient synthesis of labile optically active secondary alkyl bromides from chiral alcohols. The Journal of Organic Chemistry, 41(6), 1071–1073. [Link]
- Wang, Y., et al. (2023).
- Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Organic Syntheses, 81, 1. [Link]
- MANAC Inc. (2021). Overview of bromination reactions with phosphorus bromides. [Link]
- Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
- Beilstein Journal of Organic Chemistry. (2023). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Beilstein Journal of Organic Chemistry, 19, 91-99. [Link]
- Royal Society of Chemistry. (2012).
- PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility is intrinsically linked to its stereochemical purity, making robust analytical characterization essential. This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. We will deconstruct the theoretical basis for the expected spectral features, present a validated experimental protocol for data acquisition, and detail the logic of spectral interpretation. The discussion emphasizes the critical role of the chiral center in inducing magnetic non-equivalence and explores advanced NMR techniques for the confirmation of enantiomeric purity, providing a framework for the rigorous structural elucidation required in drug development and chemical research.[3][4]
Molecular Structure and Predicted Proton Environments
The structure of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine presents several distinct proton environments, the signals of which are influenced by aromaticity, electronegative atoms, and, most critically, the stereogenic center at the C2 position. A thorough analysis requires the individual consideration of each proton, as labeled in the diagram below.
Caption: Structure and proton labeling for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Theoretical Spectral Analysis
The presence of a single chiral center at C2 renders the geminal protons on the adjacent C3 methylene group (-OCH₂-, Hc/Hd) and the C9 bromomethyl group (-CH₂Br, Ha/Hb) diastereotopic. This is a critical concept: these proton pairs are chemically and magnetically non-equivalent and will therefore exhibit different chemical shifts and couple with each other.
-
Aromatic Protons (HAr1-HAr4): These four protons on the benzene ring are expected to appear in the range of δ 6.8-7.0 ppm . They form a complex, second-order coupling pattern (often an ABCD system) characteristic of ortho-disubstituted benzene rings, which may be difficult to resolve at lower field strengths.[5][6]
-
Dioxin Methylene Protons (Hc, Hd): These diastereotopic protons are adjacent to an oxygen atom and the aromatic ring. They are predicted to resonate between δ 4.0-4.5 ppm . Each will appear as a complex multiplet, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the methine proton (He).
-
Methine Proton (He): This single proton is on the chiral carbon, bonded to an oxygen and the carbon bearing the bromomethyl group. Its signal is expected around δ 4.3-4.8 ppm . It will be split by the two diastereotopic protons on C3 (Hc, Hd) and the two on C9 (Ha, Hb), resulting in a complex multiplet.
-
Bromomethyl Protons (Ha, Hb): These diastereotopic protons are deshielded by the adjacent electronegative bromine atom and are expected in the δ 3.5-3.9 ppm region. They will exhibit geminal coupling to each other and vicinal coupling to the methine proton (He), likely appearing as two distinct doublets of doublets.
Experimental Protocol: High-Resolution ¹H NMR Acquisition
To resolve the complex spin systems predicted for this molecule, a high-field NMR spectrometer (≥400 MHz) is essential. The following protocol outlines a self-validating system for acquiring high-quality, reproducible data.
Workflow for NMR Data Acquisition and Analysis
Sources
- 1. Buy 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 79440-34-9 [smolecule.com]
- 2. Naphthalene and 2,3-dihydrobenzo[b][1,4]dioxine derivatives with extended side chains as new scaffolds of CB2-selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. drpress.org [drpress.org]
- 4. biocompare.com [biocompare.com]
- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIBENZO-P-DIOXIN(262-12-4) 1H NMR [m.chemicalbook.com]
Introduction: The Significance of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
An In-Depth Technical Guide to the ¹³C NMR Analysis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a key intermediate in the synthesis of various pharmacologically active compounds. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insights.
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a chiral building block of significant interest in medicinal chemistry. Its rigid benzodioxane core and reactive bromomethyl group make it a versatile scaffold for the synthesis of compounds targeting a range of biological receptors. The specific stereochemistry at the C2 position is often crucial for biological activity, making unambiguous structural confirmation essential. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule, confirming its identity, purity, and substitution patterns.
Theoretical Foundation: Understanding ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with signal averaging can produce high-quality spectra.[1] The key parameter in a ¹³C NMR spectrum is the chemical shift (δ), measured in parts per million (ppm), which is the resonance frequency of a specific carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).[2]
The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Several factors influence the chemical shift:
-
Hybridization: sp³ carbons are generally found in the upfield region (0-90 ppm), while sp² carbons (alkenes and aromatics) are in the downfield region (100-160 ppm), and sp carbons (alkynes) are intermediate (70-110 ppm).[3]
-
Electronegativity: Electronegative atoms (like oxygen and bromine) deshield adjacent carbon atoms, causing their signals to shift downfield to higher ppm values.[4][5]
-
Aromaticity: Carbons within an aromatic ring typically resonate between 110 and 160 ppm.[1]
-
Inductive and Resonance Effects: Substituents on a benzene ring can cause significant changes in the chemical shifts of the ring carbons due to electron-withdrawing or electron-donating effects.[6]
For heterocyclic compounds like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a thorough understanding of these principles is crucial for accurate spectral interpretation.[7]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum. The causality behind each step is explained to ensure experimental robustness.
Sample Preparation
-
Analyte Purity: Ensure the sample of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is of high purity. Impurities will introduce extraneous peaks, complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that will not obscure the analyte signals. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.0 ppm.[2] However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition:
Caption: Experimental workflow for ¹³C NMR analysis.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[3]
-
Acquisition Time (AQ): ~1-2 seconds. This determines the resolution of the spectrum.
-
Relaxation Delay (D1): 2-5 seconds. This allows the carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although integration is not typically the primary focus of ¹³C NMR.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A range of 0-220 ppm is generally sufficient to cover all expected carbon resonances in organic molecules.[8]
Spectral Analysis and Interpretation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
The structure of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine contains 9 unique carbon environments, and therefore, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on data from analogous structures, such as 1,4-benzodioxan and other substituted derivatives, and general principles of ¹³C NMR spectroscopy.[9][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 70 - 75 | Aliphatic carbon (sp³) bonded to an oxygen and another carbon. Deshielded by the adjacent oxygen. |
| C3 | 65 - 70 | Aliphatic carbon (sp³) bonded to an oxygen. Slightly upfield from C2 as it is a CH₂ group. |
| C4a | 142 - 144 | Aromatic quaternary carbon bonded to oxygen. Deshielded by the electronegative oxygen. |
| C5 | 116 - 118 | Aromatic CH carbon ortho to the oxygen-bearing carbon. |
| C6 | 121 - 123 | Aromatic CH carbon meta to the oxygen-bearing carbon. |
| C7 | 120 - 122 | Aromatic CH carbon. |
| C8 | 117 - 119 | Aromatic CH carbon. |
| C8a | 142 - 144 | Aromatic quaternary carbon bonded to oxygen, similar to C4a. |
| -CH₂Br | 30 - 35 | Aliphatic carbon bonded to the electronegative bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what electronegativity alone would suggest.[11] |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
The relationship between the molecular structure and the predicted spectral regions is visualized below:
Caption: Correlation of molecular structure with predicted ¹³C NMR spectral regions.
Advanced NMR Techniques for Full Assignment
While the predicted shifts provide a strong basis for analysis, unambiguous assignment of each aromatic carbon often requires two-dimensional (2D) NMR experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons. This allows for the definitive assignment of all protonated carbons (C2, C3, C5, C6, C7, C8, and -CH₂Br).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C4a and C8a) by observing their correlations to nearby protons.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. By understanding the theoretical principles and following a robust experimental protocol, researchers can confidently confirm the carbon skeleton of this important synthetic intermediate. The predicted chemical shifts provided in this guide serve as a reliable reference for spectral interpretation, and the use of advanced 2D NMR techniques can provide complete and unambiguous assignments. This level of analytical rigor is paramount in the fields of chemical research and drug development, where structural integrity is non-negotiable.
References
- Vertex AI Search, Supporting Inform
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Clark, J. interpreting C-13 NMR spectra. Chemguide.
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
- Chemistry Steps, 13C Carbon NMR Spectroscopy.
- Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra.
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.
- ResearchGate, Comparison of the experimental and predicted 13 C chemical shifts with HOSE code.
- Ristić, M., et al.
- Shinde, S. V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9][12]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E.
- Chaitramallu, M., et al. (2016). Synthesis and Characterization of Podophyllotoxin Analogues. Organic Chemistry: Current Research.
- Oregon State University, 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- SpectraBase, 1,4-Benzodioxan - 13C NMR Chemical Shifts.
- ResearchGate, 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides.
- Tlahuext, H., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.
- PubChem, 6-(Bromomethyl)-2,3-dihydrobenzo[b][9][12]dioxine.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Weinreb, S. M., et al. (2002). 6-Bromomethyl-4H-1,3-dioxin: a versatile bromomethyl vinyl ketone equivalent for heterocycle and carbocycle construction. Journal of the American Chemical Society.
- Doc Brown's Chemistry, on the 13C NMR spectrum of 1-bromo-2-methylpropane.
- Bassin, J. P., et al. (2016). Synthesis and Spectral Characterization of Benzo-[4][13][10][12]diazocino[2,1-a]isoindol-12-(14H)
- Al-Obaidi, A. S. M. (2023).
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. 1,4-Benzodioxan(493-09-4) 13C NMR spectrum [chemicalbook.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Mass Spectrometry of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a halogenated derivative of the benzodioxane scaffold. This document delves into the fundamental principles of its ionization and fragmentation behavior under various mass spectrometric conditions, with a focus on Electron Ionization (EI) and Electrospray Ionization (ESI). By synthesizing data from analogous structures and established fragmentation theory, this guide offers predicted fragmentation pathways, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and expert insights into the causal factors influencing analytical choices. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively identify, characterize, and quantify this compound and its related substances.
Introduction: The Significance of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine belongs to the class of benzodioxane derivatives, a scaffold present in a variety of biologically active compounds. The introduction of a bromomethyl group provides a reactive handle for further synthetic modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of such molecules.
This guide will navigate the intricacies of analyzing this specific stereoisomer, providing a robust framework for its mass spectrometric investigation.
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns that are highly reproducible and invaluable for structural identification. The mass spectrum of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is predicted to be dominated by several key fragmentation processes, primarily driven by the presence of the bromine atom and the benzylic ether structure.
The Molecular Ion and Isotopic Signature
The molecule has the chemical formula C₉H₉BrO₂ and a molecular weight of approximately 229.07 g/mol .[1] A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments.[2] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[2]
Primary Fragmentation: Benzylic Cleavage and Loss of Bromine
The most favorable initial fragmentation is anticipated to be the cleavage of the C-Br bond. This is a common pathway for benzylic bromides, leading to the loss of a bromine radical (•Br) and the formation of a stable, resonance-delocalized carbocation.[3] This benzylic cleavage is a dominant process due to the stability of the resulting cation.
The expected fragmentation is as follows:
-
Loss of •Br: The molecular ion [C₉H₉BrO₂]⁺• will readily lose a bromine radical (mass ≈ 79 or 81 amu) to form a highly abundant fragment ion at m/z 149. This fragment, the 2,3-dihydrobenzo[b]dioxin-2-ylmethyl cation, is expected to be the base peak or one of the most intense peaks in the spectrum.
Fragmentation of the Benzodioxane Ring
Following the initial loss of bromine, the resulting m/z 149 ion and the molecular ion itself can undergo further fragmentation involving the dihydrodioxine ring. Based on the fragmentation of the parent 2,3-dihydro-1,4-benzodioxin structure, the following pathways are plausible[4][5]:
-
Loss of CH₂O: A common fragmentation for dioxanes and related structures is the neutral loss of formaldehyde (CH₂O, 30 amu). This could occur from the m/z 149 ion to yield a fragment at m/z 119.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrodioxine ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 amu).
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic portion can lead to characteristic ions at m/z 91 (tropylium ion) and m/z 65.[3]
The predicted major fragmentation pathways under electron ionization are summarized in the following diagram:
Caption: Predicted EI fragmentation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation.[6] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[6]
Positive Ion Mode ESI-MS/MS
In positive ion mode, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is expected to form a protonated molecule [C₉H₉BrO₂ + H]⁺ at m/z 229/231. Upon CID, the fragmentation of this even-electron ion will likely proceed through the loss of small neutral molecules.[7]
-
Loss of HBr: The most probable fragmentation pathway is the neutral loss of hydrogen bromide (HBr, 80/82 amu) to yield a fragment ion at m/z 149.
-
Loss of CH₂O: Similar to EI fragmentation, the loss of formaldehyde from the dihydrodioxine ring is a plausible pathway.
Negative Ion Mode ESI-MS/MS
An alternative and potentially highly selective approach involves negative ion ESI. While the target molecule does not have acidic protons to readily form [M-H]⁻, in-source fragmentation can be induced to generate the bromide anion (Br⁻) at m/z 79 and 81. This technique is particularly useful for the selective detection of brominated compounds in complex matrices.
The proposed ESI-MS/MS fragmentation pathways are illustrated below:
Caption: Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocols
The choice of analytical technique depends on the sample matrix, the required sensitivity, and the desired information (qualitative vs. quantitative).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
4.1.1. Sample Preparation
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[8]
-
Ensure the sample is free of non-volatile materials and particulates by centrifugation or filtration.
4.1.2. GC-MS Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of halogenated aromatic compounds.
| Parameter | Value | Rationale & Expert Insights |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 280 °C | Ensures complete volatilization without thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of aromatic compounds.[9] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |
| Electron Energy | 70 eV | The standard energy for generating comparable mass spectra.[6] |
| Mass Range | m/z 40-350 | Covers the molecular ion and expected fragments. |
| Acquisition Mode | Full Scan | For qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis, monitoring m/z 228, 230, and 149. |
4.1.3. Workflow Diagram
Caption: GC-MS analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is advantageous for analyzing samples in complex matrices or for compounds that are thermally labile.
4.2.1. Sample Preparation
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.2.2. LC-MS/MS Parameters
| Parameter | Value | Rationale & Expert Insights |
| Liquid Chromatograph | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for good retention and separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to promote protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for screening and analysis. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for compounds with heteroatoms that can be protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Gas Temperature | 300 °C | For efficient desolvation. |
| Gas Flow | 8 L/min | For efficient desolvation. |
| Acquisition Mode | MS/MS (MRM) | For quantitative analysis, monitor transitions like m/z 229 -> 149 and 231 -> 149. Full scan MS can be used for initial identification. |
4.2.3. Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Data Interpretation and Validation
-
EI Spectra: Confirm the presence of the characteristic M/M+2 isotopic pattern for bromine. The base peak should correspond to the loss of the bromine radical (m/z 149). Compare the full spectrum to library data if available, or to the predicted fragmentation pattern.
-
ESI-MS/MS Spectra: In positive mode, confirm the precursor ion at m/z 229/231 and the major product ion at m/z 149. In negative mode, the detection of m/z 79 and 81 with the correct isotopic ratio is a strong indicator of a brominated compound.
-
Validation: For quantitative methods, validate parameters such as linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Conclusion
The mass spectrometric analysis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a multifaceted process that can be approached with confidence using the principles and protocols outlined in this guide. While EI-MS provides rich structural information through characteristic fragmentation, ESI-MS/MS offers high sensitivity and selectivity, particularly for quantitative applications. A thorough understanding of the predicted fragmentation pathways, rooted in the principles of benzylic cleavage and the behavior of the benzodioxane ring system, is essential for accurate data interpretation. The experimental parameters provided herein serve as a robust starting point for method development, empowering researchers to effectively analyze this important synthetic intermediate.
References
- Analysis of Dioxins in Foods and Feeds Using Gas Chromatography Tandem Mass Spectrometry. (2019).
- 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. [Link]
- 2-Bromomethyl-1,4-benzodioxane. PubChem. [Link]
- Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). R Discovery. [Link]
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]
- Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). PubMed. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and ch. (2015). RSC Publishing. [Link]
- Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone deriv
- 6-(Bromomethyl)-2,3-dihydrobenzo[b][2][10]dioxine. PubChem. [Link]
- mass spectrometric ionization pattern of 209 polychlorinated biphenyls.
- Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. (2024). MOST Wiedzy. [Link]
- Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. (2017).
- Stereoselectivity in benzyl 1, 2-diaryl ether cleavage by bromotrimethylsilane. (1994). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Advances in Gas Chromatography for Optimal Dioxin GC Separation. (2020).
- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. [Link]
- Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2007).
- Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). PubMed. [Link]
- Dibenzo-p-dioxin. NIST Chemistry WebBook. [Link]
- 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
- 1,4-Benzodioxin. PubChem. [Link]
- 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
- 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
- Dibenzo-p-dioxin. NIST Chemistry WebBook. [Link]
- 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. [Link]
Sources
- 1. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | C9H9BrO2 | CID 11107128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 5. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stability and storage
An In-Depth Technical Guide to the Stability and Storage of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Introduction
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a critical building block for synthesizing a range of pharmacologically active molecules, leveraging the reactivity of its bromomethyl group for further functionalization.[1][2] The successful use of this intermediate, however, is fundamentally dependent on its chemical integrity. Instability can lead to the formation of impurities, reduction in yield, and potentially confounding biological results.
This guide provides an in-depth analysis of the factors governing the stability of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. We will explore its inherent chemical liabilities, delineate the most probable degradation pathways, and establish field-proven protocols for its optimal storage and handling. Furthermore, we will provide detailed methodologies for conducting stability assessments, ensuring that researchers and drug development professionals can maintain the quality and reliability of this vital synthetic intermediate.
Section 1: Molecular Structure and Chemical Reactivity
The stability of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is intrinsically linked to its molecular architecture. The structure features a 1,4-benzodioxane core, which is generally stable, fused to a chiral dihydrodioxine ring bearing a bromomethyl substituent at the C2 position. The primary source of reactivity and potential instability is the benzylic bromide functionality.
Benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because homolytic cleavage results in a resonance-stabilized benzylic radical.[3] This inherent stability of the intermediate carbocation or radical dramatically enhances the reactivity of the benzylic position toward a variety of transformations, including nucleophilic substitution and radical reactions.[4] As a primary benzylic bromide, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is susceptible to both S_N1 and S_N2 nucleophilic substitution pathways, with the predominant mechanism being highly sensitive to solvent polarity and the nature of the nucleophile.[5]
Section 2: Primary Degradation Pathways
Understanding the likely degradation pathways is crucial for developing appropriate storage and handling strategies. For this molecule, the primary risks are hydrolysis, oxidation, and, to a lesser extent, thermal and photolytic decomposition.
Hydrolytic Degradation
The most significant stability concern is hydrolysis. The presence of water or other nucleophilic solvents (e.g., alcohols) can lead to the displacement of the bromide ion to form the corresponding alcohol, (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This reaction can proceed via an S_N2 mechanism, favored by less polar solvents and strong nucleophiles, or an S_N1 mechanism, promoted by polar, protic solvents that can stabilize the intermediate benzylic carbocation.[5][6]
The hydrolysis rate is expected to be accelerated by:
-
Presence of Water: Even atmospheric moisture can be sufficient to initiate degradation.
-
Basic Conditions: Hydroxide ions are potent nucleophiles that will accelerate the S_N2 pathway.[6]
-
Acidic Conditions: While less direct, acidic conditions can catalyze hydrolysis, particularly if impurities are present.
Oxidative Degradation
The benzylic position is susceptible to oxidation, especially in the presence of common laboratory oxidants or atmospheric oxygen over long periods.[3] Strong oxidizing agents like KMnO₄ can cleave the side chain to form a carboxylic acid.[4] Milder oxidation could potentially yield the corresponding aldehyde, (R)-2,3-dihydrobenzo[b]dioxine-2-carbaldehyde. The presence of radical initiators (e.g., light, trace metals) can facilitate auto-oxidation.
Thermal and Photolytic Degradation
While the benzodioxane ring itself possesses good thermal stability[7][8], the carbon-bromine bond is the weakest link in the molecule. Elevated temperatures can provide the energy needed to overcome the activation barrier for decomposition reactions or promote homolytic cleavage of the C-Br bond, initiating radical chain reactions.[9] Similarly, exposure to UV light can induce photolysis of the C-Br bond, leading to the formation of reactive radical species and subsequent downstream reactions.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine in a non-reactive solvent like acetonitrile (ACN).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 M HCl, and dilute for analysis. Due to the high reactivity of benzylic bromides, this reaction is expected to be fast.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a vial at 80°C. At time points (e.g., 1, 3, 7 days), dissolve a sample of the solid to a known concentration for analysis.
-
Photostability: Expose the stock solution in a quartz cuvette to light conditions as specified by ICH Q1B guidelines. Analyze a parallel sample stored in the dark as a control.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice. [10] Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol Outline:
-
Column Selection: Start with a robust, general-purpose reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Use a combination of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol).
-
Initial Analysis: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to improve the resolution between peaks. A shallow gradient is often required to separate closely eluting impurities.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity across the entire peak. If available, LC-MS is invaluable for confirming the molecular weights of degradants and ensuring no impurities are co-eluting with the main peak. [11]6. Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a reactive and valuable synthetic intermediate whose utility is contingent upon its chemical stability. The primary degradation risks stem from its benzylic bromide moiety, making it highly susceptible to hydrolysis and, to a lesser extent, oxidation and radical-mediated decomposition. Strict adherence to proper storage and handling protocols—specifically, storage at low temperatures under a dry, inert atmosphere and protected from light—is paramount to preserving its integrity. For critical applications in drug development, implementing forced degradation studies coupled with the development of a validated, stability-indicating HPLC method is a non-negotiable step to ensure the quality and reliability of this important building block.
References
- BenchChem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
- Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018).
- Oae, S. et al. LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT.
- Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023).
- Chemistry Steps. Reactions at the Benzylic Position.
- Ningbo Inno Pharmchem Co.,Ltd. Material Science Innovations: The Role of Benzodioxane Derivatives.
- Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. Experimental and Computational Thermochemistry of 1,4-benzodioxan and Its 6-R Derivatives. Journal of Physical Chemistry A, 112(34), 7961-8. (2008).
- Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives. The Journal of Physical Chemistry A, 112(34), 7961-7968. (2008).
- Thermo Fisher Scientific. Safety Data Sheet for 2-(bromomethyl)-1,3-Dioxolane. (2021).
- ResearchGate. Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2025).
- BenchChem. 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b]d[3][5]ioxine.
- Smolecule. 6-(Bromomethyl)-2,3-dihydrobenzo[b]d[3][5]ioxine.
- BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Organic Syntheses. Working with Hazardous Chemicals.
- National Institutes of Health. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023).
- BLDpharm. 6-(Bromomethyl)-2,3-dihydrobenzo[b]d[3][5]ioxine.
- Fisher Scientific. (R)-2-(BROMOMETHYL)-2,3-DIHYDROBENZO[B]D[3][5]IOXINE, 95% Purity.
- ChemicalBook. 2-(bromomethyl)-6-methyl-2,3-dihydrobenzo[b]d[3][5]ioxine.
- MySkinRecipes. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]d[3][5]ioxine.
- iChemical. 2-Bromomethyl-2,3-dihydro-benzod[3][5]ioxine.
- University of Leeds. Heterocyclic Chemistry.
- 2a biotech. 2-(BROMOMETHYL)-6-METHYL-2,3-DIHYDROBENZO[B]D[3][5]IOXINE.
- National Institutes of Health, PubChem. 6-(Bromomethyl)-2,3-dihydrobenzo[b]d[3][5]ioxine.
- TSI Journals. Chemistry and Pharmacology of Benzodioxanes. (2007).
- National Institutes of Health, PubChem. 2-Bromomethyl-1,4-benzodioxane.
- ICL Industrial Products. Bromine Safety Handbook.
- Google Patents. PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.
- Contemporary Daguerreotypes. Storing & Handling Bromine. (2015).
- ResearchGate. Schematic diagram of antioxidant degradation pathways.
- CONICET. Trends in Analytical chemistry.
- Openventio Publishers. Analytical Techniques for the Assessment of Drug Stability.
- Organic Syntheses. 3-thenyl bromide.
- National Institutes of Health. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- Google Patents. Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing.
- ChemicalBook. 2-Bromomethyl-1,3-dioxolane synthesis.
- Shodhganga@INFLIBNET. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN.
- National Institutes of Health, PubChem. (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b]d[3][5]ioxine.
- ResearchGate. 2-Chloromethyl-2,3-dihydrothieno[3,4-b]d[3][5]ioxine.
- MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- BenchChem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
Sources
- 1. Buy 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 79440-34-9 [smolecule.com]
- 2. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Benzodioxine Scaffold: A Privileged Structure in Modern Therapeutics
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxine moiety is a remarkable heterocyclic scaffold that has proven to be a cornerstone in the development of a diverse range of clinically significant therapeutic agents.[1][2][3] Initially recognized for its role in potent α-adrenergic receptor antagonists, its structural versatility has enabled its application across multiple therapeutic areas, including oncology, cardiovascular disease, and central nervous system disorders.[2][3][4][5] This guide provides a comprehensive technical overview of the benzodioxine scaffold, delving into its core mechanisms of action, established and emerging therapeutic applications, and the critical experimental methodologies that underpin its journey from chemical synthesis to preclinical validation. By synthesizing field-proven insights with foundational scientific principles, this document serves as an essential resource for professionals engaged in the exploration and exploitation of this privileged chemical structure for next-generation drug discovery.
The 1,4-Benzodioxine Moiety: A Structural Overview
The 1,4-benzodioxine scaffold consists of a benzene ring fused to a 1,4-dioxine ring. This deceptively simple heterocyclic system offers a unique combination of rigidity and conformational flexibility, which is crucial for its interaction with a wide array of biological targets.[6] The two oxygen atoms within the dioxine ring can act as hydrogen bond acceptors, while the aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of physicochemical properties and target selectivity.[6][7] This structural adaptability is a key reason why the benzodioxine framework is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2]
Core Mechanisms of Action and Primary Therapeutic Targets
The therapeutic utility of benzodioxine compounds stems from their ability to potently and selectively interact with several major classes of biological targets.
G-Protein Coupled Receptors (GPCRs): α1-Adrenergic Antagonism
The most established therapeutic application of benzodioxine derivatives is the antagonism of α1-adrenergic receptors.[3] These GPCRs are located on the smooth muscle of blood vessels and the prostate gland.[8] Endogenous catecholamines like norepinephrine bind to these receptors, causing muscle contraction.[8]
Benzodioxine-containing drugs, such as Doxazosin and Alfuzosin, act as competitive antagonists at these postsynaptic α1-receptors.[8][9][10] By blocking norepinephrine's action, they induce relaxation of the smooth muscle in both the vasculature and the prostate.[8][11] This dual action leads to vasodilation, which lowers blood pressure, and relaxation of the bladder neck and prostate, which improves urinary flow in patients with benign prostatic hyperplasia (BPH).[8][12]
Signaling Pathway: α1-Adrenergic Receptor Antagonism The following diagram illustrates the mechanism by which benzodioxine-based α1-blockers inhibit the downstream signaling cascade initiated by norepinephrine.
Enzyme Inhibition: Phosphoinositide 3-Kinase (PI3K)
More recently, the benzodioxine scaffold has been incorporated into potent enzyme inhibitors, most notably targeting the Phosphoinositide 3-Kinase (PI3K) family. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15] Hyperactivation of this pathway is a common driver in many cancers, making it a prime target for therapeutic intervention.[16][17][18]
The PI3K family has several isoforms. PI3K-delta (PI3Kδ) is predominantly expressed in hematopoietic cells, such as B-lymphocytes.[19][20] This isoform-specific expression makes it an attractive target for treating hematological malignancies, as inhibiting it can selectively affect cancer cells while minimizing toxicity in other tissues.[15]
Idelalisib (Zydelig®) is a first-in-class selective inhibitor of PI3Kδ.[15][19] While its core is a quinazoline, its development showcases the utility of rigid heterocyclic systems for kinase inhibition. Idelalisib works by competitively binding to the ATP-binding site of the PI3Kδ catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[15][19][21] This blockade disrupts the downstream signaling cascade, including AKT activation, leading to decreased proliferation and increased apoptosis in malignant B-cells.[15][20]
Signaling Pathway: PI3K/AKT/mTOR Inhibition The diagram below shows the central role of PI3K in the oncogenic signaling pathway and the point of intervention for selective inhibitors.
Therapeutic Applications: From Bench to Bedside
Cardiovascular & Urological Disorders
The primary application for benzodioxine compounds has been in the treatment of hypertension and BPH.[2][22]
-
Doxazosin: A long-acting, selective α1-adrenoceptor antagonist used to treat both hypertension and BPH.[10][23] Its mechanism involves reducing peripheral vascular resistance and relaxing prostatic smooth muscle tone.[8][10][23]
-
Alfuzosin: Another α1-blocker primarily used for BPH.[9][24] It exhibits "uroselectivity," meaning it has a greater effect on the smooth muscle of the lower urinary tract than on blood vessels, leading to a favorable side effect profile.[25]
Oncology
The success of PI3K inhibitors has opened a new frontier for benzodioxine-related structures in oncology. The focus is on developing highly selective inhibitors to maximize efficacy and minimize off-target toxicity.
-
Idelalisib: Approved for several hematological malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[19][20] Its selectivity for the PI3Kδ isoform, which is crucial for B-cell signaling, underpins its therapeutic success.[19][20]
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. other isoforms) | Indication |
| Idelalisib | PI3Kδ | 19 | 453x (α), 210x (β), 110x (γ)[19] | Hematological Malignancies[19] |
Methodologies for Drug Discovery and Development
The journey of a benzodioxine compound from concept to clinic involves a validated sequence of experimental procedures. This section details core protocols, emphasizing the causality behind each step to ensure a self-validating system.
Chemical Synthesis
The synthesis of the 1,4-benzodioxine core often starts from catechols or gallic acid derivatives. A common method is the Williamson ether synthesis, reacting a catechol with a dihaloethane.
Protocol 4.1: General Synthesis of a 1,4-Benzodioxane Derivative
-
Rationale: This multi-step synthesis builds the core scaffold and then allows for amide coupling to introduce diversity and modulate biological activity. Each step's purification is critical for the success of the subsequent reaction.
-
Step 1: Esterification of Starting Material (e.g., Gallic Acid): Dissolve gallic acid in methanol with a catalytic amount of sulfuric acid and reflux. This protects the carboxylic acid and provides a handle for later modification.[2][4]
-
Step 2: Formation of the Dioxine Ring: React the resulting ester (e.g., methyl 3,4,5-trihydroxybenzoate) with an excess of 1,2-dibromoethane in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[2][4] The base deprotonates the hydroxyl groups, which then act as nucleophiles to displace the bromides, forming the six-membered dioxine ring.
-
Step 3: Functionalization (Optional): Further modifications can be made to the aromatic ring. For example, reacting a bromo-substituted benzodioxane with a thiol in the presence of a base can introduce a sulfide group.[4]
-
Step 4: Saponification: Hydrolyze the ester back to a carboxylic acid using a strong base like NaOH, followed by acidification. This prepares the molecule for amide coupling.
-
Step 5: Amide Coupling: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React this intermediate with a desired primary or secondary amine to form the final amide analog.[4]
-
Step 6: Purification and Characterization: Purify the final compound using column chromatography. Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[2][4]
In Vitro Biological Evaluation
Protocol 4.2: Competitive Radioligand Binding Assay (for GPCRs)
-
Rationale: This "gold standard" assay directly measures the affinity of a test compound for its target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[26] It is essential for determining a compound's potency (Ki value).[26][27]
-
Step 1: Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., α1-adrenoceptors) in a cold lysis buffer. Centrifuge to pellet the membranes, which contain the receptor. Resuspend the pellet in a suitable assay buffer.[28]
-
Step 2: Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-prazosin), and a range of concentrations of the unlabeled benzodioxine test compound.[26][28]
-
Step 3: Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[28]
-
Step 4: Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[26][28]
-
Step 5: Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.[28]
-
Step 6: Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[28]
Protocol 4.3: MTT Cell Viability Assay (for Cytotoxicity/Proliferation)
-
Rationale: This colorimetric assay is a robust method to assess the effect of a compound on cell viability.[29] It relies on the principle that metabolically active, viable cells can reduce a yellow tetrazolium salt (MTT) to a purple formazan product, whereas dead cells cannot.[30]
-
Step 1: Cell Seeding: Seed cancer cells (e.g., a B-cell lymphoma line for a PI3Kδ inhibitor) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[31]
-
Step 2: Compound Treatment: Treat the cells with a range of concentrations of the benzodioxine test compound and incubate for a specified period (e.g., 72 hours).[31]
-
Step 3: MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[32] During this time, mitochondrial dehydrogenases in living cells reduce the MTT to insoluble formazan crystals.[29]
-
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[31][32]
-
Step 5: Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[29][32]
-
Step 6: Data Analysis: The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 (the concentration that causes 50% reduction in cell viability).
Workflow: In Vitro Screening Cascade The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel benzodioxine compound.
In Vivo Preclinical Evaluation
Protocol 4.4: Subcutaneous Xenograft Cancer Model
-
Rationale: This model is a foundational in vivo system to evaluate the efficacy of an anti-cancer compound on a human tumor growing in an immunocompromised mouse.[33][34][35] It provides critical data on a compound's ability to inhibit tumor growth in a complex biological environment.
-
Step 1: Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[33]
-
Step 2: Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells using trypsin, wash them, and resuspend them in a sterile solution like PBS, often mixed 1:1 with Matrigel® to support initial tumor establishment.[33][34] Adjust the concentration to the desired number of cells per injection volume (e.g., 5 x 10⁶ cells per 100 µL).[33]
-
Step 3: Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse using a syringe with a 27-gauge needle.[33]
-
Step 4: Tumor Growth and Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor animal health daily.[33]
-
Step 5: Treatment: Randomize mice into vehicle control and treatment groups. Administer the benzodioxine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule.
-
Step 6: Data Collection: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[33] Monitor the body weight of the mice as an indicator of toxicity.
-
Step 7: Endpoint and Analysis: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treated and control groups to determine the compound's efficacy.
Future Directions and Conclusion
The 1,4-benzodioxine scaffold continues to be a highly valuable template in medicinal chemistry.[3] Its proven success in modulating GPCRs and kinases provides a strong foundation for future exploration. Emerging research is focused on applying this scaffold to new targets, including other enzyme families and ion channels, as well as exploring its potential in treating neurodegenerative diseases and inflammatory conditions.[2][4] The continued development of novel synthetic methodologies will further expand the accessible chemical space, enabling the generation of next-generation benzodioxine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility and proven track record of this evergreen scaffold ensure it will remain a significant contributor to the landscape of therapeutic agents for years to come.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
- Alfuzosin: Mechanism, Adverse Effects and Dosage. Urology Textbook.
- MTT assay protocol. Abcam.
- Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry.
- Alfuzosin. Wikipedia.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- What is the mechanism of Doxazosin Mesylate?.
- MTT (Assay protocol). Protocols.io.
- PI3K/AKT/mTOR p
- Protocol for Cell Viability Assays. BroadPharm.
- Role of PI3K/AKT/mTOR in Cancer Signaling. Molecular Cancer Research.
- Doxazosin: An Update of its Clinical Pharmacology and Therapeutic Applications in Hypertension and Benign Prost
- Alfuzosin: MedlinePlus Drug Inform
- About doxazosin. NHS.
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects.
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. Benchchem.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- Doxazosin.
- Radioligand binding methods: practical guide and tips. Journal of visualized experiments : JoVE.
- Alfuzosin. PubChem - NIH.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
- Doxazosin: MedlinePlus Drug Inform
- Alfuzosin Pharmacology Podcast. YouTube.
- Radioligand Binding Assay. Gifford Bioscience.
- Benzodioxan. Wikipedia.
- Competitive Radioligand Binding Assays. Alfa Cytology.
- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic
- Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
- Understanding the PI3K Pathway: A Deep Dive into Idelalisib's Mechanism of Action. Oncospark.
- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- X-ray crystal structure of idelalisib bound in the PI3K ATP- binding....
- Xenograft Tumor Assay Protocol. Carpizo Lab.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
- Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosph
- Radiometric Ligand-Binding Assays. Revvity.
- Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research.
- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
- Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Il Farmaco; edizione scientifica.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity. Il Farmaco.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 9. Alfuzosin - Wikipedia [en.wikipedia.org]
- 10. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Doxazosin: MedlinePlus Drug Information [medlineplus.gov]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
- 19. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. About doxazosin - NHS [nhs.uk]
- 23. researchgate.net [researchgate.net]
- 24. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]
- 25. urology-textbook.com [urology-textbook.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. broadpharm.com [broadpharm.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 35. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Drug Discovery: A Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a seemingly unassuming chiral building block, holds a significant position in the landscape of modern medicinal chemistry. Its rigid benzodioxane scaffold, coupled with the reactive bromomethyl group, provides a versatile platform for the stereoselective synthesis of a wide array of pharmacologically active molecules. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, will delve into the core aspects of this valuable synthon, from its stereoselective synthesis to its critical applications in the development of targeted therapeutics.
The strategic importance of chirality in drug design cannot be overstated. The differential interaction of enantiomers with chiral biological targets often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the demand for enantiomerically pure starting materials and intermediates is a driving force in pharmaceutical research and development[1]. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine serves as a prime example of such a crucial chiral intermediate, enabling the construction of complex molecules with precise stereochemical control.
I. Stereoselective Synthesis: Accessing the Enantiopure Core
The synthesis of enantiomerically pure (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine hinges on the establishment of the chiral center at the C2 position of the benzodioxane ring. The primary strategies employed involve either the kinetic resolution of a racemic precursor or asymmetric synthesis.
A. Enzymatic Kinetic Resolution: A Green and Efficient Approach
One of the most elegant and widely adopted methods for obtaining the chiral 2-hydroxymethyl precursor is through enzymatic kinetic resolution. Lipases, particularly from Candida antarctica (CALB) and Pseudomonas fluorescens, have demonstrated remarkable efficacy in selectively acylating one enantiomer of racemic 2-hydroxymethyl-1,4-benzodioxanes, leaving the other enantiomer in high enantiomeric excess[2][3].
The causality behind this experimental choice lies in the inherent stereoselectivity of the enzyme's active site. The three-dimensional arrangement of amino acid residues within the active site creates a chiral environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. This bio-catalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.
Table 1: Comparison of Lipases in the Kinetic Resolution of 2-Hydroxymethyl-1,4-benzodioxane Derivatives
| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |
| Pseudomonas fluorescens lipase | Vinyl acetate | Dioxane | ~50 | >98% | [2] |
| Candida antarctica lipase B (CALB) mutants | - (hydrolysis of methyl ester) | n-Butanol (cosolvent) | ~50 | 97% | [3] |
B. Conversion of the Chiral Alcohol to the Bromide
Once the enantiomerically enriched (R)-2-hydroxymethyl-2,3-dihydrobenzo[b]dioxine is obtained, the next critical step is the conversion of the hydroxyl group to a bromide. A common and effective strategy involves a two-step process via a tosylate intermediate. The hydroxyl group is first converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. Subsequent nucleophilic displacement of the tosylate with a bromide source, such as lithium bromide in a suitable solvent like acetone, yields the desired (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This method is favored due to the clean inversion of configuration (SN2 mechanism) and the high yields typically obtained.
Caption: Synthetic workflow for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
II. Chemical Reactivity and Mechanistic Insights
The synthetic utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stems from the reactivity of the bromomethyl group. As a primary alkyl bromide, the carbon atom is highly susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. This reaction pathway is crucial as it results in an inversion of stereochemistry at the point of substitution if the chiral center were directly involved. However, in this case, the stereocenter is adjacent to the reaction site, and thus its configuration is preserved during the substitution reaction. This predictable reactivity allows for the introduction of a wide range of functionalities with retention of the desired enantiopurity.
Common nucleophiles that readily react with this building block include amines, thiols, and alkoxides, leading to the formation of chiral amines, thioethers, and ethers, respectively. This versatility is a key reason for its widespread use in the construction of diverse molecular scaffolds.
III. Applications in Drug Discovery and Development
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid structure helps to orient substituents in a well-defined spatial arrangement, which is often critical for high-affinity binding to biological targets. The (R)-enantiomer of 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a key starting material for the synthesis of several important classes of therapeutic agents, particularly those targeting adrenergic receptors.
A. Adrenergic Receptor Antagonists
Adrenergic receptors, which are involved in regulating a multitude of physiological processes, are a major target for drug development. The benzodioxane framework is a common feature in many α- and β-adrenergic blocking agents[4][5][6][7][8].
-
α-Adrenergic Blockers: The antihypertensive drug Doxazosin, an α1-adrenergic antagonist, features a 2-substituted-1,4-benzodioxane moiety. While Doxazosin itself is not synthesized directly from the bromomethyl derivative, the synthesis of its chiral analogs and related compounds often utilizes intermediates derived from the chiral 2-carboxy or 2-hydroxymethyl benzodioxane core[9][10]. The (R)-2-(bromomethyl) derivative provides a direct route to introduce side chains that can modulate the affinity and selectivity for different α-adrenoceptor subtypes.
-
β-Adrenergic Blockers: Many β-blockers, used in the treatment of cardiovascular diseases such as hypertension and angina, contain a chiral β-amino alcohol pharmacophore. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is an ideal precursor for the synthesis of chiral β-amino alcohols. The reaction with a suitable amine, followed by epoxide formation and subsequent ring-opening with another amine, is a common strategy to access these important therapeutic agents[11]. The stereochemistry at the C2 position of the benzodioxane ring directly influences the stereochemistry of the resulting β-amino alcohol, which is critical for its pharmacological activity. It is well-established that for most β-blockers, the (S)-enantiomer of the β-amino alcohol side chain possesses significantly higher blocking activity than the (R)-enantiomer[11].
Caption: Antagonistic action of benzodioxane derivatives on adrenergic signaling.
IV. Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Hydroxymethyl-2,3-dihydrobenzo[b]dioxine
-
To a solution of racemic 2-hydroxymethyl-2,3-dihydrobenzo[b]dioxine (1.0 eq) in dry dioxane, add vinyl acetate (5.0 eq).
-
Add Pseudomonas fluorescens lipase (e.g., 50 mg per mmol of substrate).
-
Stir the suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-2-hydroxymethyl-2,3-dihydrobenzo[b]dioxine and (S)-2-acetoxymethyl-2,3-dihydrobenzo[b]dioxine by column chromatography on silica gel.
Protocol 2: Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Dissolve enantiomerically pure (R)-2-hydroxymethyl-2,3-dihydrobenzo[b]dioxine (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-(tosyloxymethyl)-2,3-dihydrobenzo[b]dioxine.
-
Dissolve the crude tosylate in acetone and add lithium bromide (3.0 eq).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
V. Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient and stereoselective synthesis, coupled with its versatile reactivity, provides medicinal chemists with a reliable tool to construct novel and potent therapeutic agents. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine will undoubtedly continue to expand, paving the way for the development of safer and more effective medicines.
References
- Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens. (2008). ARKIVOC. [Link]
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Advances. [Link]
- A novel method for synthesis of optically pure beta-amino alcohols. (2015).
- A Reliable Multigram Synthesis of (±) Doxazosin. (2004).
- Synthesis of a New Doxazosin-Related Compound. (2009).
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020).
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Synthesis of chiral building blocks for use in drug discovery. (2004). Molecules. [Link]
- Synthesis of 2,3-dihydrobenzo[b][2][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). Molecules. [Link]
- Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2021).
- Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. (2001). Journal of the American Chemical Society. [Link]
- Synthesis of potential adrenergic blocking agents: 2-substituted aminomethylnaphthol(2,3-b)-1,4-dioxans. (1975). Journal of Pharmaceutical Sciences. [Link]
- Can anyone convert tosylate to bromine? (2014).
- Alpha blockers (ADRENERGIC ANTAGONIST). (2019).
- Alpha-receptor Adrenergic blocking agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
- Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. (2006). Asian Journal of Chemistry. [Link]
- Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. (1985). Journal of Medicinal Chemistry. [Link]
- (R,R)-1,2:4,5-DIEPOXYPENTANE. (2020). Organic Syntheses. [Link]
- Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy). (1987). European Journal of Medicinal Chemistry. [Link]
- Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. (2020).
- A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy. (2017). Organic & Biomolecular Chemistry. [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones. (1994).
Sources
- 1. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential adrenergic blocking agents: 2-substituted aminomethylnaphthol(2,3-b)-1,4-dioxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2- propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
The Discovery and Ascendancy of Chiral 2,3-Dihydrobenzodioxanes: A Technical Guide for Researchers
Abstract
The chiral 2,3-dihydro-1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis. Its unique conformational constraints and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone in the design of numerous biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing enantiomerically pure 2,3-dihydrobenzodioxanes. We will delve into the seminal discovery of Piperoxan, explore the diverse array of natural products harboring this core structure, and present a detailed examination of contemporary asymmetric synthetic methodologies, including catalytic hydrogenation, enzymatic resolutions, and palladium-catalyzed cyclizations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of chiral molecules.
A Serendipitous Discovery: The Dawn of Benzodioxane Pharmacology
The story of chiral 2,3-dihydrobenzodioxanes begins not with a targeted search for this specific heterocycle, but with a broader exploration of synthetic molecules with potential physiological activity in the early 20th century. The pivotal moment arrived in the early 1930s at the Pasteur Institute in France, where Ernest Fourneau and his student Daniel Bovet were investigating a series of benzodioxane derivatives.[1][2] Their initial interest lay in the sympatholytic (α-adrenergic blocking) properties of these compounds.[1]
In 1933, they published their groundbreaking findings in a paper titled "Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane" (Research on the sympatholytic action of a new dioxane derivative).[1] Within this work, they described the synthesis and pharmacological evaluation of a compound they named Piperoxan (then known as Fourneau 933).[1][3] Piperoxan, a racemic mixture of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, was initially identified for its α-adrenergic blocking capabilities.[1][3]
However, in a testament to their keen observational skills, Fourneau and Bovet noted another remarkable property of Piperoxan: its ability to antagonize histamine-induced bronchospasm in guinea pigs.[1][2] This serendipitous discovery marked the birth of the first-ever antihistamine, a discovery that would have a profound impact on medicine and for which Bovet would later be awarded the Nobel Prize in Physiology or Medicine in 1957.[1] While Piperoxan itself saw limited clinical use due to side effects, its discovery laid the crucial groundwork for the development of future generations of antihistamines and established the 2,3-dihydro-1,4-benzodioxane scaffold as a pharmacologically significant entity.
The Chiral 2,3-Dihydrobenzodioxane Motif in Nature
While the initial discovery of the pharmacological potential of 2,3-dihydrobenzodioxanes was rooted in synthetic chemistry, this heterocyclic system is also present in a variety of natural products, showcasing nature's own exploration of its biological utility. These natural products often exhibit significant and diverse biological activities, further highlighting the importance of this scaffold.
One of the most prominent examples is Silybin , the major active constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[4][5] Silybin, a flavonolignan, is a mixture of two diastereomers, silybin A and silybin B. It is widely recognized for its antihepatotoxic properties and is used clinically to treat liver disorders.[4][5] The biosynthesis of silybin involves the peroxidase-mediated oxidative coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid), which forms the characteristic 1,4-benzodioxane ring.[6][7][8]
Another notable example is Eusiderin , a neolignan isolated from the wood of trees of the Eusideroxylon and Licaria genera. Eusiderin and its derivatives have demonstrated a range of biological activities, including antifungal and insecticidal properties. The 1,4-benzodioxane ring in these compounds is formed through the oxidative coupling of two phenylpropanoid units.
The presence of the chiral 2,3-dihydrobenzodioxane core in these and other natural products underscores its evolutionary selection as a stable and biologically relevant molecular framework.
Strategies for the Enantioselective Synthesis of 2,3-Dihydrobenzodioxanes
The critical dependence of biological activity on the absolute stereochemistry of the 2,3-dihydrobenzodioxane core has driven the development of a diverse array of enantioselective synthetic methods. These strategies can be broadly categorized into classical resolution, enzymatic kinetic resolution, and asymmetric catalysis.
Classical Resolution of Racemates
The earliest approaches to obtaining enantiomerically pure 2,3-dihydrobenzodioxanes relied on classical resolution. This method involves the reaction of a racemic mixture of a benzodioxane derivative (often a carboxylic acid or an amine) with a chiral resolving agent to form a pair of diastereomeric salts.[9] These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.[9] Following separation, the resolving agent is removed to yield the individual enantiomers.
A prime example of this approach is in the industrial synthesis of the α-adrenergic blocker Doxazosin .[10][11] The key chiral intermediate, (S)-1,4-benzodioxan-2-carboxypiperazine, can be obtained by the resolution of the corresponding racemate using d-tartaric acid.[11] While effective, classical resolution has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.
Enzymatic Kinetic Resolution
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymatic kinetic resolution has been successfully applied to the synthesis of enantiomerically enriched 2,3-dihydro-1,4-benzodioxanes. This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
A notable example is the use of Candida antarctica lipase B (CALB) for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.[4][12][13] The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the acid product, both in high enantiomeric excess.[4][12][13] Protein engineering has been employed to create mutants of CALB with enhanced activity and selectivity for this transformation.[12][13]
-
Reaction Setup: To a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent (e.g., 20% n-butanol), add the immobilized lipase (e.g., Novozym 435).[12][13]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by chiral HPLC.[12][13]
-
Workup and Separation: Once the desired conversion is reached (typically around 50%), filter off the enzyme. Acidify the aqueous phase and extract with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid. The unreacted ester can be recovered from the organic phase of the initial filtrate.
-
Analysis: Determine the enantiomeric excess of the resulting carboxylic acid and the unreacted ester by chiral HPLC analysis.
Asymmetric Catalysis
The development of chiral transition metal catalysts has revolutionized enantioselective synthesis, and the preparation of chiral 2,3-dihydrobenzodioxanes is no exception. These methods offer the potential for high enantioselectivity and catalytic efficiency, often with excellent atom economy.
One of the most powerful and versatile methods for the asymmetric synthesis of 2-substituted-1,4-benzodioxanes is the iridium-catalyzed asymmetric hydrogenation of the corresponding 2-substituted-1,4-benzodioxine precursors.[12][14][15] This reaction utilizes a chiral iridium catalyst, typically featuring a chiral phosphine ligand, to deliver hydrogen across the double bond of the dioxine ring with high facial selectivity.
A highly effective catalyst system employs [Ir(cod)Cl]₂ as the iridium precursor and a chiral bis-dihydrobenzooxaphosphole (BIBOP) type ligand, such as (R,R,R,R)-BIDIME-dimer.[12] This system has been shown to be effective for a wide range of 2-alkyl, 2-aryl, and 2-heteroaryl substituted 1,4-benzodioxines, affording the corresponding chiral 1,4-benzodioxanes in excellent yields and with high enantioselectivities (up to >99:1 er).[12]
Figure 1: A generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.001 eq) and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.003 eq). Add degassed THF and stir for 15 minutes to form the active catalyst.[12]
-
Reaction Setup: In a separate vial, dissolve the 2-substituted-1,4-benzodioxine substrate (1.0 eq) in a mixture of degassed THF and methanol. Add a catalytic amount of acetic acid.[12]
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Pressurize the autoclave with hydrogen gas (e.g., 600 psi) and heat to the desired temperature (e.g., 50 °C).[12]
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC/MS), carefully vent the autoclave and concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric ratio of the product by chiral SFC or HPLC analysis.[12]
Table 1: Substrate Scope for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines
| Entry | R-group | Yield (%) | er |
| 1 | Cyclopropyl | 98 | 95:5 |
| 2 | Phenyl | 98 | 98:2 |
| 3 | 2-Thienyl | 95 | >99:1 |
| 4 | Ethyl | 96 | 90:10 |
| Data adapted from reference[12]. |
Another elegant approach to chiral 2,3-dihydrobenzodioxanes is the palladium-catalyzed asymmetric intramolecular O-arylation of a chiral alcohol onto an aromatic ring. This method typically involves the use of a chiral phosphine ligand to control the enantioselectivity of the C-O bond-forming reductive elimination step. While detailed protocols specifically for 2,3-dihydrobenzodioxane synthesis are less common in the literature compared to the analogous dihydrobenzofurans, the principles are directly applicable.
Figure 2: Generalized mechanism for Pd-catalyzed intramolecular O-arylation.
Applications in Drug Discovery and Development
The chiral 2,3-dihydro-1,4-benzodioxane scaffold is a prominent feature in a number of marketed drugs and clinical candidates, underscoring its importance in modern drug discovery. The rigid framework of the benzodioxane ring system helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.
-
Doxazosin: As previously mentioned, (S)-Doxazosin is a potent and selective α₁-adrenergic receptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.[10][16] The chiral center at the 2-position of the benzodioxane ring is crucial for its high affinity and selectivity.
-
MKC-242 (Osemozotan): (S)-5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole, also known as MKC-242, is a potent and selective serotonin 5-HT₁ₐ receptor agonist that has been investigated for the treatment of anxiety and depression.[17][18][19] The stereochemistry of the 2-substituted benzodioxane moiety is critical for its interaction with the 5-HT₁ₐ receptor.
-
Prosympal: This is another early example of a 2,3-dihydro-1,4-benzodioxane derivative with sympatholytic activity, further highlighting the historical importance of this class of compounds in autonomic pharmacology.[4][12]
The continued emergence of new drug candidates incorporating the chiral 2,3-dihydrobenzodioxane scaffold is a testament to its enduring value in the design of new therapeutic agents.
Conclusion and Future Outlook
From its serendipitous discovery as the core of the first antihistamine to its presence in complex natural products and modern pharmaceuticals, the chiral 2,3-dihydro-1,4-benzodioxane has a rich history and a bright future in chemical and pharmaceutical sciences. The development of robust and highly selective asymmetric synthetic methods has made this important chiral building block readily accessible, empowering medicinal chemists to explore its potential in new therapeutic areas.
Future research in this field is likely to focus on the development of even more efficient and sustainable catalytic methods for the synthesis of these compounds. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of new chiral 2,3-dihydrobenzodioxane-based ligands and drug candidates with tailored pharmacological profiles. The journey of the chiral 2,3-dihydrobenzodioxane is far from over, and its continued exploration promises to yield new and exciting discoveries in the years to come.
References
- Fourneau, E.; Bovet, D. Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Arch. Int. Pharmacodyn. Ther.1933, 46, 178-191.
- Scriabine, A.; Landau, R.; Achilladelis, B. Pharmaceutical Innovation: Revolutionizing Human Health; Chemical Heritage Press, 1999.
- Zhang, Y., et al. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.
- Yin, J., et al. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Adv.2023, 13, 18953-18959. [Link]
- Li, G., et al. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Mol.
- Zhang, W., et al. Iridium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. Org. Lett.2014, 16, 5568-5571.
- Google Patents. The synthetic method of Doxazosin - CN105985328B.
- ResearchGate.
- National Center for Biotechnology Information. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]
- National Center for Biotechnology Information. Spatial organization of silybin biosynthesis in milk thistle (Silybum marianum (L.) Gaertn.). [Link]
- Royal Society of Chemistry. Engineering enzymatic cascades for the efficient biotransformation of eugenol and taxifolin to silybin and isosilybin. [Link]
- PubMed.
- ResearchGate. Identification of the key factor in silybin biosynthesis. (a)... [Link]
- National Center for Biotechnology Inform
- PubMed. 1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole (MKC-242)
- Wikipedia. Chiral resolution. [Link]
- PubMed. Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists. [Link]
- Royal Society of Chemistry. Silybin and its congeners: from traditional medicine to molecular effects. [Link]
- MDPI. The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- ResearchGate.
- TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Link]
- PubMed. Extended action of MKC-242, a selective 5-HT(1A)
- PubMed. Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1][12]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors. [Link]
- ScienceDirect. Chiral switches versus de novo enantiomerically pure compounds. [Link]
- ResearchGate.
- National Center for Biotechnology Information. The significance of chirality in contemporary drug discovery-a mini review. [Link]
- MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
- PubMed. Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists. [Link]
- PubMed. 1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice. [Link]
Sources
- 1. Piperoxan - Wikipedia [en.wikipedia.org]
- 2. Piperoxan [medbox.iiab.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Spatial organization of silybin biosynthesis in milk thistle [Silybum marianum (L.) Gaertn] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Engineering enzymatic cascades for the efficient biotransformation of eugenol and taxifolin to silybin and isosilybin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Interaction of orally administered 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole (MKC-242) with 5-HT1A receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extended action of MKC-242, a selective 5-HT(1A) receptor agonist, on light-induced Per gene expression in the suprachiasmatic nucleus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Chiral Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Application Note & Protocol: A Robust Chiral Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine
Abstract
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a high-value chiral building block, pivotal in the synthesis of various pharmacologically active molecules, including alpha-1 adrenergic receptor antagonists like Doxazosin. Its stereochemically defined structure is crucial for achieving desired biological activity and minimizing off-target effects. This application note provides a detailed, reliable, and scalable two-step protocol for the enantioselective synthesis of this key intermediate. The strategy leverages a chiral pool approach, starting with the readily available and enantiopure (R)-glycidyl tosylate and catechol. This method circumvents the need for complex asymmetric catalysis or chiral resolution, offering a direct and efficient pathway to the target compound in high yield and excellent enantiomeric purity. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data are presented to ensure reproducibility and success for researchers in medicinal chemistry and drug development.
Strategic Overview & Rationale
The synthesis of the chiral 1,4-benzodioxane scaffold can be approached through various methods, including the asymmetric hydrogenation of prochiral olefins or the kinetic resolution of racemic mixtures.[1][3] However, for directness, scalability, and reproducibility, a chiral pool synthesis strategy is often superior. This protocol employs an S_N2-mediated Williamson ether synthesis, a cornerstone of organic chemistry, to construct the core heterocyclic ring with predefined stereochemistry.
The chosen two-step pathway is as follows:
-
Step 1: Enantioselective Ring Formation. Catechol is reacted with the enantiopure electrophile, (R)-glycidyl tosylate. The reaction proceeds via a double nucleophilic substitution. First, one phenoxide of catechol opens the epoxide ring. The resulting intermediate alkoxide then displaces the tosylate group in an intramolecular fashion to form the 1,4-dioxane ring, stereospecifically yielding (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine. The use of a carbonate base like K₂CO₃ in a polar aprotic solvent such as DMF is ideal for promoting this tandem reaction while minimizing side products.[4]
-
Step 2: Conversion to the Target Bromide. The synthesized chiral primary alcohol is then converted to the corresponding bromide. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is selected for this transformation. This method is renowned for its mild reaction conditions, which are critical for preserving the integrity of the stereocenter and preventing racemization. The reaction proceeds cleanly and typically results in high yields.
This strategic sequence is visualized in the workflow diagram below.
Sources
- 1. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Hydrogenation of 2,3-Disubstituted-1,4-Benzodioxines
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed technical guide for the enantioselective synthesis of chiral 2,3-dihydrobenzodioxanes via asymmetric hydrogenation of prochiral 1,4-benzodioxine precursors. It encompasses the theoretical background, catalyst selection, detailed experimental protocols, and methods for product analysis, grounded in established scientific principles and authoritative literature.
Introduction: The Significance of Chiral 2,3-Dihydrobenzodioxanes
Chiral 2,3-dihydro-1,4-benzodioxane scaffolds are privileged structures found in a wide array of biologically active compounds and pharmaceuticals.[1][2] These motifs are integral to molecules exhibiting diverse therapeutic properties, including α-adrenergic blocking, antipsychotic, and anxiolytic activities.[1] Consequently, the development of efficient and highly enantioselective methods to access these chiral building blocks is of paramount importance in medicinal chemistry and drug discovery.
Asymmetric hydrogenation of prochiral 1,4-benzodioxines stands out as a highly atom-economical and powerful strategy for establishing the desired stereocenter.[1][3][4] This approach avoids the use of chiral auxiliaries or stoichiometric chiral reagents, offering a direct and scalable route to enantiomerically enriched products. This guide focuses on transition metal-catalyzed systems, particularly those based on Iridium and Rhodium, which have demonstrated exceptional efficacy and selectivity for this transformation.[1][3][4][5]
Theoretical Background and Mechanistic Insights
The enantioselectivity in transition metal-catalyzed asymmetric hydrogenation is governed by the formation of a chiral catalyst-substrate complex, which directs the delivery of hydrogen to one specific face of the prochiral double bond.[6][7] The choice of metal (e.g., Iridium, Rhodium, Ruthenium) and, crucially, the chiral ligand, creates a unique three-dimensional environment that dictates the stereochemical outcome.[8][9][10]
2.1. The Catalytic Cycle
While the precise mechanism can vary depending on the metal, ligand, and substrate, a general inner-sphere catalytic cycle for the hydrogenation of a 1,4-benzodioxine derivative is illustrated below.[6] The cycle typically involves:
-
Catalyst Activation: The precatalyst is activated under hydrogen pressure to form a catalytically active hydride species.
-
Substrate Coordination: The prochiral 1,4-benzodioxine coordinates to the chiral metal center. The enol ether oxygen can play a key role in directing this coordination.
-
Migratory Insertion: The coordinated olefin inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This step is often the rate-determining and enantio-determining step. The steric and electronic properties of the chiral ligand dictate the preferred facial coordination of the substrate, leading to the formation of one diastereomeric intermediate in excess.
-
Hydrogenolysis/Reductive Elimination: The metal-alkyl intermediate reacts with H₂ (or a proton and then a hydride) to release the saturated, chiral 2,3-dihydrobenzodioxane product and regenerate the active catalyst.
Sources
- 1. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. pnas.org [pnas.org]
- 10. nbinno.com [nbinno.com]
Synthesis of (R)-doxazosin from (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Abstract
This application note provides a comprehensive technical guide for the enantioselective synthesis of (R)-doxazosin, a potent α1-adrenergic receptor antagonist. The described protocol details the N-alkylation of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine with the chiral starting material, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and analytical methods for product purification and characterization.
Introduction
Doxazosin is a quinazoline-based compound widely utilized in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] It functions as a selective antagonist of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate, thereby reducing peripheral vascular resistance and improving urinary outflow.[1] The chemical structure of doxazosin, methanone, contains a chiral center in the benzodioxane moiety.[2][3] While often used as a racemate, studies have indicated that the enantiomers of doxazosin can exhibit different pharmacological and pharmacokinetic profiles.[4][5] Specifically, the (S)-enantiomer has been shown to have a less pronounced effect on blood pressure compared to the (R)-enantiomer, while maintaining a similar effect on urinary bladder pressure, suggesting potential therapeutic advantages for the enantiomerically pure forms.[5]
This application note details a stereospecific synthetic route to (R)-doxazosin, commencing from the chiral building block (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This approach ensures the desired stereochemistry in the final product, obviating the need for chiral resolution of the racemic mixture. The core of this synthesis is a nucleophilic substitution reaction, a cornerstone of pharmaceutical synthesis, where the secondary amine of the piperazine ring on 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine attacks the electrophilic bromomethyl group of the chiral benzodioxane derivative.
Reaction Mechanism and Rationale
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The piperazine nitrogen atom of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine acts as the nucleophile, while the (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine serves as the electrophile.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the carbon atom bearing the bromine atom.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (piperazine nitrogen) and the leaving group (bromide) are partially bonded to the carbon atom.
-
Inversion of Stereochemistry (Note): While SN2 reactions typically proceed with inversion of configuration, in this specific case, the chiral center is adjacent to the reaction center. Therefore, the stereochemistry at the C2 position of the benzodioxane ring is retained in the final product.
-
Leaving Group Departure: The bromide ion departs, resulting in the formation of the C-N bond and yielding (R)-doxazosin.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it can dissolve the reactants and stabilize the transition state without solvating the nucleophile, thereby accelerating the reaction rate. The addition of a non-nucleophilic base, like potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) formed as a byproduct, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine | ≥98% enantiomeric purity | Various |
| 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine | ≥98% purity | Various |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Hexanes | HPLC Grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier |
| Deionized Water | Type I | In-house |
Equipment:
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
NMR Spectrometer
-
Mass Spectrometer
Safety Precautions
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Conduct all operations under an inert atmosphere to prevent moisture contamination and potential side reactions.
Synthetic Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine (5.78 g, 20 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.14 g, 30 mmol, 1.5 equiv.).
-
Solvent and Reactant Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. To this mixture, add a solution of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (4.58 g, 20 mmol, 1.0 equiv.) in 20 mL of anhydrous DMF dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (Eluent: Dichloromethane/Methanol 95:5), observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to (R)-doxazosin.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water and stir for 30 minutes. The crude product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with 2 x 50 mL of deionized water. Dry the crude product under vacuum at 50 °C for 12 hours.
Purification Protocol
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a suitable size column packed with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 30% to 70% ethyl acetate). The product, (R)-doxazosin, will elute after the less polar impurities. Collect the fractions containing the pure product, as identified by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-doxazosin as a white to off-white solid.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Characterization and Analytical Methods
Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₅N₅O₅ |
| Molecular Weight | 451.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 275-278 °C (for the mesylate salt) |
| Solubility | Soluble in DMSO, slightly soluble in methanol |
Spectroscopic Data (Racemic Doxazosin)
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.65 (s, 1H), 7.24 (s, 1H), 6.90-6.75 (m, 4H), 5.60 (br s, 2H), 4.80 (m, 1H), 4.30 (dd, 1H), 4.00 (dd, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.70-3.50 (m, 8H).[3][6]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.4, 161.3, 155.8, 153.5, 148.9, 147.8, 143.2, 142.9, 135.9, 121.5, 120.9, 117.2, 116.8, 107.8, 101.7, 69.4, 64.7, 56.1, 55.8, 50.1, 45.2, 42.1.[6][7]
-
Mass Spectrometry (ESI+): m/z 452.2 [M+H]⁺.
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of the synthesized (R)-doxazosin should be determined using a validated chiral HPLC method.
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Ultron ES-OVM) |
| Mobile Phase | Isocratic mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30 °C |
| Detection | Fluorescence (λ_ex = 255 nm, λ_em = 385 nm) or UV at 245 nm |
| Injection Vol. | 10 µL |
| Internal Std. | Prazosin (optional) |
Reference: A similar method has been successfully used for the determination of doxazosin enantiomers.[8]
Visualizations
Synthetic Pathway
Caption: Synthetic route to (R)-doxazosin via SN2 reaction.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20070161791A1 - Process for the preparation of terazosin hydrocloride dihydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
(R)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine: A Chiral Synthon for Advanced Pharmaceutical Synthesis
Introduction: The Significance of Chiral 1,4-Benzodioxanes in Drug Discovery
The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence is particularly notable in therapeutics targeting the adrenergic and serotonergic systems. The stereochemistry at the C2 position of the dioxane ring is often crucial for pharmacological activity, with one enantiomer typically exhibiting significantly higher potency or a different biological profile than the other.[1][2] This makes access to enantiomerically pure 2-substituted-1,4-benzodioxanes a critical objective in the development of new and improved pharmaceuticals.[3]
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine emerges as a highly valuable and versatile chiral building block for this purpose. The reactive bromomethyl group provides a synthetic handle for the facile introduction of the chiral (R)-1,4-benzodioxane moiety into a target molecule, typically via nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this important chiral synthon. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and illustrate its application in the construction of key pharmacophores.
Synthetic Strategy: Accessing the Enantiopure Building Block
The synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a multi-step process that begins with the preparation of the racemic precursor, (±)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine. The key to obtaining the desired enantiomer lies in the subsequent enantioselective resolution of this racemic alcohol. Finally, the chiral alcohol is converted to the target bromomethyl derivative.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Overall synthetic workflow for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine."
Part 1: Synthesis of Racemic (±)-2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
The synthesis of the racemic alcohol is typically achieved through a Williamson ether synthesis by reacting catechol with an excess of epichlorohydrin in the presence of a base. This reaction proceeds via a diepoxide intermediate, which is then opened to form the 1,4-benzodioxane ring.
Protocol 1: Synthesis of (±)-2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add epichlorohydrin (3.0 eq) to the solution. While stirring vigorously, add a 10% aqueous solution of potassium hydroxide (2.0 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and extract with diethyl ether. Wash the organic layer with a dilute potassium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield (±)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine as a white solid.
Part 2: Enzymatic Kinetic Resolution of (±)-2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
Enzymatic kinetic resolution is a powerful and green method for separating enantiomers.[4] Lipases, particularly Candida antarctica lipase B (CAL-B), have shown excellent enantioselectivity in the acylation of racemic 2-hydroxymethyl-1,4-benzodioxanes.[5] The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of (±)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (3.0 eq).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435®) to the mixture. The amount of enzyme will need to be optimized but a starting point is typically 10-20% by weight of the substrate.
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The unreacted (R)-alcohol and the (S)-acetate can be separated by column chromatography on silica gel.
| Compound | Typical Yield | Typical Enantiomeric Excess (ee) |
| (R)-2-(hydroxymethyl)-... | ~45% | >97% |
| (S)-2-(acetoxymethyl)-... | ~45% | >97% |
Table 1: Representative yields and enantiomeric excess for the enzymatic resolution of (±)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine.
Part 3: Conversion of (R)-2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine to the Bromide
The conversion of the chiral alcohol to the corresponding bromide is a standard functional group transformation. The Appel reaction, using carbon tetrabromide and triphenylphosphine, is a mild and effective method for this conversion, proceeding with inversion of configuration, which is not a concern for this primary alcohol.
Protocol 3: Bromination of (R)-2-(Hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) and carbon tetrabromide (1.5 eq) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Applications in the Synthesis of Bioactive Molecules
The primary utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine lies in its role as an electrophile in SN2 reactions. The bromomethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles, most notably primary and secondary amines, to form new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of many adrenergic receptor antagonists.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "General application in nucleophilic substitution reactions."
Case Study: Synthesis of Adrenergic Receptor Antagonists
Many β-blockers and α-adrenergic antagonists feature an aryloxypropanolamine or a related pharmacophore.[6] (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine can be used to construct analogous structures where the aryloxy group is replaced by the chiral benzodioxane moiety. For instance, reaction with a suitable amino alcohol or a protected amine can lead to key intermediates for drugs like Doxazosin and related compounds.[7][8]
While the direct synthesis of (S)-Doxazosin from (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is not the commercial route, the latter can be envisioned as a synthon for analogues. The established synthesis of Doxazosin involves coupling 2,3-dihydro-benzo[9][10]dioxine-2-carboxylic acid with a piperazine derivative, highlighting the importance of the benzodioxane core in this class of antihypertensive agents.[7][11]
Protocol 4: General Procedure for N-Alkylation of an Amine
-
Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5-2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Addition of the Building Block: Add a solution of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-alkylated product.
Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a powerful chiral building block that provides an efficient means of introducing the enantiopure (R)-1,4-benzodioxane moiety into complex molecules. The synthetic route, involving the preparation of a racemic alcohol followed by enzymatic kinetic resolution and subsequent bromination, is a robust and scalable strategy for accessing this valuable synthon. Its application in the synthesis of adrenergic receptor antagonists and other biologically active compounds underscores its importance in modern drug discovery and development. The protocols provided herein offer a practical guide for the synthesis and utilization of this key chiral intermediate.
References
- Bolchi, C., et al. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chirality, 30(7), 943-950.
- Pallavicini, M., et al. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi.
- Szakonyi, Z., et al. (2012). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Molecules, 17(11), 13249-13265.
- Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71.
- Górecka, M., et al. (2020). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Catalysts, 10(11), 1318.
- Hesse, R. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
- Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19183-19189.
- Singh, G., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(19), 6590.
- Wang, G., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry.
- Sonawane, S., & Jayaraman, S. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(5), 1074-1103.
- Divya, V., & Sureshbabu, P. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies, 6(3).
- de Souza, R. O., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 17(10), 1637.
- D'Acquarica, I., et al. (2013). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-10.
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
- Bolchi, C., et al. (2024). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 25(1), 13.
- Shiba, T., et al. (2017). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 15(3), 564-567.
- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof. Google Patents.
- EP2421857B1 - Process for the preparation of doxazosin and salts thereof. Google Patents.
- de Gonzalo, G., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1604.
- Kumar, A., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
- Wang, G., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry.
- Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19183-19189.
- de Sousa, J. S., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(26), 5865-5874.
- PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - European Patent Office - EP 2421857 B1. Googleapis.com.
- Khan, M. T. H. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-77.
- Leonardi, A., et al. (2005). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 48(16), 5264-5277.
- Eckford, C. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- CN1083451C - Process for synthesizing doxazosin mesylate. Google Patents.
- Ríos-Lombardía, N., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts, 11(11), 1362.
- Reddy, K. S., et al. (2002). Synthesis of a New Doxazosin-Related Compound. Synthetic Communications, 32(15), 2365-2371.
- Petragnani, N., et al. (1977). [2-formyl-1,4-benzodioxane. Preparation and reactivity]. Il Farmaco; edizione scientifica, 32(7), 512-521.
- Avagyan, A. S., et al. (2021). Synthesis of some 2,2-substituted new derivatives of 1,4-benzodioxane. Armyanskij Khimicheskij Zhurnal, 74(1-2), 161-165.
- Kiełbasinski, P., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 11(11), 1364.
- Chapleo, C. B., et al. (1984). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol. Journal of Medicinal Chemistry, 27(5), 570-573.
- Manzano, C., et al. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 74(10), 862-874.
- Crowther, A. F., et al. (1971). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 14(6), 511-515.
- Erhardt, P. W., et al. (1982). Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. Journal of Medicinal Chemistry, 25(11), 1402-1407.
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 8. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 9. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Nucleophilic Substitution Reactions of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Introduction: The Strategic Value of a Chiral Building Block
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[3][4][5] Its derivatives have been instrumental in the development of therapeutics such as PARP1 inhibitors and PAR4 antagonists.[4][5][6] The introduction of a stereocenter unlocks access to enantiomerically pure compounds, a critical requirement for developing selective and effective pharmaceuticals.
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a versatile and highly valuable chiral building block for this purpose. As a primary alkyl halide with a well-defined stereocenter, it is primed for stereospecific nucleophilic substitution reactions. This guide provides an in-depth analysis of its reactivity, focusing on the underlying mechanisms and offering detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Mechanistic Cornerstone: The Sₙ2 Pathway and Stereochemical Inversion
The reactivity of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this pathway is crucial for predicting and controlling the reaction outcome.
Causality of the Sₙ2 Pathway:
-
Steric Accessibility: The bromine atom is attached to a primary carbon (-CH₂Br), which is sterically unhindered. This open access allows nucleophiles to approach the electrophilic carbon without significant steric repulsion.
-
Concerted Mechanism: The Sₙ2 reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[7]
-
Stereospecificity and Walden Inversion: A hallmark of the Sₙ2 mechanism is the "backside attack." The nucleophile must approach the carbon atom from the side opposite to the leaving group.[8][9] This trajectory is necessary for effective orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO, σ*).[7] This enforced geometry results in a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. Consequently, reactions starting with the (R)-enantiomer will exclusively yield the (S)-enantiomer of the product.[9]
Caption: Generalized workflow for nucleophilic substitution reactions.
Protocol 1: O-Alkylation with Phenolic Nucleophiles (Williamson Ether Synthesis)
This protocol details the formation of a chiral aryl ether, a common motif in pharmacologically active molecules.
-
Scientific Rationale: Phenols are weakly acidic and require a base to be converted into the more potent phenoxide nucleophile. A non-protic, polar solvent is chosen to solvate the cation of the base without interfering with the nucleophile. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the phenoxide, increasing its effective nucleophilicity.
-
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.1 equivalents) and anhydrous cesium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Dissolve (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the (S)-aryl ether product.
-
Validation: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Confirm the stereochemical outcome (inversion to S) via chiral HPLC analysis.
-
Protocol 2: N-Alkylation with Azide
This reaction provides a versatile (S)-azidomethyl intermediate, which can be readily converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation).
-
Scientific Rationale: The azide anion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. It is a soft nucleophile that is highly effective in polar aprotic solvents like DMF or DMSO, which solvate the sodium cation but leave the azide anion relatively "naked" and reactive. The reaction is typically clean and high-yielding.
-
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in anhydrous DMF (to 0.2 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at 60 °C. The reaction is often complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification & Validation: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting (S)-2-(azidomethyl)-2,3-dihydrobenzo[b]dioxine is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary. Characterize by NMR, IR (strong azide stretch ~2100 cm⁻¹), and MS.
-
Protocol 3: S-Alkylation with Thiol Nucleophiles
This method produces chiral thioethers, which are important in various biologically active compounds and can act as ligands in catalysis.
-
Scientific Rationale: Similar to phenols, thiols are converted to the more nucleophilic thiolates using a base. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. [10]A base like potassium carbonate is usually sufficient. The reaction proceeds efficiently in a polar aprotic solvent.
-
Step-by-Step Protocol:
-
Preparation: To a solution of the desired thiol (1.1 equivalents) in anhydrous acetonitrile (to 0.1 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Substrate Addition: Add a solution of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in acetonitrile.
-
Reaction: Stir the reaction mixture at 60-70 °C, monitoring by TLC until completion (typically 3-6 hours).
-
Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification & Validation: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the pure (S)-thioether. Confirm structure and stereochemistry as described in previous protocols.
-
Data Summary: Reaction Conditions and Outcomes
The following table summarizes typical conditions for the nucleophilic substitution reactions discussed. Yields are representative and may vary based on the specific nucleophile and optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield | Product Stereochemistry |
| O-Nucleophile | 4-Methoxyphenol | Cs₂CO₃ | DMF | 70 | 85-95% | (S) - Inversion |
| N-Nucleophile | Sodium Azide (NaN₃) | None | DMF/DMSO | 60 | >95% | (S) - Inversion |
| S-Nucleophile | Thiophenol | K₂CO₃ | Acetonitrile | 65 | 90-98% | (S) - Inversion |
Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stands out as a robust and predictable chiral electrophile. Its reactions are governed by the Sₙ2 mechanism, providing a reliable method for accessing a wide array of (S)-configured derivatives with complete stereochemical control. The protocols outlined herein serve as a foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in the synthesis of complex and enantiomerically pure molecules.
References
- Zhu, J. et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(8), 2507–2512. [Link]
- Xie, J.-H. et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzod[1][2]ioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173–4177. [Link]
- ResearchGate. (2018).
- Abdel-Jalil, R. J. et al. (2005). Stereospecific synthesis of chiral tetrahydroquinoxaline, 2,3-dihydrobenzod[1][2]ioxin and 2,3-dihydro-naphtho[2,3-b]d[1][2]ioxin derivatives. Letters in Organic Chemistry, 2(3), 238-241. [Link]
- Zhu, J. et al. (2019).
- Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][2]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]
- Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][2]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]
- Wang, Y. et al. (2024). Discovery of 2,3-Dihydrod[1][2]ioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]
- van der Wal, S. et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents.
- Amosova, S.V. et al. (2020).
- Weinreb, S. M. et al. (2002). 6-Bromomethyl-4H-1,3-dioxin: a versatile bromomethyl vinyl ketone equivalent for heterocycle and carbocycle construction. Journal of the American Chemical Society, 124(7), 1354–1364. [Link]
- Kujawski, B. (2020). 7.7-11 Part 2: SN2 Stereochemistry. YouTube. [Link]
- Chemistry LibreTexts. (2022). 8.5: Stereochemistry of the SN2 Reaction. [Link]
- Amosova, S.V. et al. (2020).
- Khan, A. A. (2018). 18.06 Bimolecular Nucleophilic Substitution: Mechanism and Stereochemistry. YouTube. [Link]
Sources
- 1. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine in Stereoselective Synthesis for Medicinal Chemistry
Introduction: The Significance of Chiral 1,4-Benzodioxane Scaffolds in Drug Discovery
The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in a molecule can impart desirable pharmacokinetic and pharmacodynamic properties. When substituted at the C2 position, the 1,4-benzodioxane moiety introduces a chiral center, and it is frequently observed that the biological activity of these compounds is highly dependent on the absolute configuration at this center.[1][3] This makes the synthesis of enantiomerically pure 2-substituted 1,4-benzodioxanes a critical endeavor in the development of new therapeutics. Among the various synthons available, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stands out as a versatile and highly valuable chiral building block for the introduction of the 1,4-benzodioxane motif in a stereocontrolled manner. This document provides a comprehensive guide to the synthesis and application of this important intermediate, with a focus on its use in the stereoselective synthesis of molecules of medicinal interest.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is provided below. It is important to note that much of the publicly available data pertains to the racemic mixture. However, the properties of the individual enantiomers are expected to be very similar, with the exception of optical rotation.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless to light yellow or light orange clear liquid | [5] |
| Boiling Point | 250-251 °C | [6] |
| Density | 1.533 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.5720 | [6] |
| Storage Conditions | Store at room temperature or in a refrigerator at 2-8°C. | [5][7] |
| Safety Hazards | Causes skin and serious eye irritation. | [4] |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Use in a well-ventilated area. | [8][9] |
Synthetic Pathways: Accessing the Chiral Intermediate
The synthesis of enantiomerically pure (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a multi-step process that begins with the resolution of a racemic precursor. The most common and efficient method for obtaining the chiral alcohol, (R)-2-(hydroxymethyl)-1,4-benzodioxane, is through enzymatic kinetic resolution. This is followed by a stereospecific bromination reaction.
Part 1: Enzymatic Kinetic Resolution of (±)-2-(Hydroxymethyl)-1,4-benzodioxane
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. In this case, a lipase is used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Lipase from Pseudomonas fluorescens has been shown to be effective for this transformation.[10]
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-(Hydroxymethyl)-1,4-benzodioxane
Materials:
-
(±)-2-(Hydroxymethyl)-1,4-benzodioxane
-
Vinyl acetate
-
Dry dioxane
-
Lipase from Pseudomonas fluorescens
-
Dichloromethane
-
10% HCl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., toluene:ethyl acetate)
Procedure:
-
Dissolve (±)-2-(hydroxymethyl)-1,4-benzodioxane in dry dioxane.
-
Add vinyl acetate as the acyl donor.
-
Add the lipase from Pseudomonas fluorescens to the solution.
-
Stir the suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically slow and may take several days.
-
Once approximately 50% conversion is achieved, stop the reaction.
-
Filter off the enzyme and evaporate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a 10% HCl solution and extract the product with dichloromethane.[10]
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Separate the unreacted (R)-2-(hydroxymethyl)-1,4-benzodioxane from the acylated (S)-enantiomer by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases are commonly used for kinetic resolutions due to their stereoselectivity. Pseudomonas fluorescens lipase is specifically chosen for its demonstrated efficacy in resolving this substrate.[10]
-
Acyl Donor: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward and prevents the reverse reaction (deacylation).
-
Solvent: Dry dioxane is used as the solvent to ensure the enzyme's activity and prevent unwanted hydrolysis of the ester product.
-
Monitoring and Stoichiometry: The reaction is stopped at ~50% conversion to maximize the yield and enantiomeric excess of the desired unreacted alcohol enantiomer.
Part 2: Stereospecific Bromination of (R)-2-(Hydroxymethyl)-1,4-benzodioxane
The conversion of the chiral alcohol to the corresponding bromide is achieved through an Appel reaction. This reaction utilizes triphenylphosphine and a bromine source, such as carbon tetrabromide, to convert the alcohol to the alkyl bromide. A key feature of the Appel reaction is that it proceeds via an SN2 mechanism, which results in a complete inversion of stereochemistry at the chiral center.[1][11][12] Therefore, starting with (R)-2-(hydroxymethyl)-1,4-benzodioxane will yield (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Protocol 2: Synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine via the Appel Reaction
Materials:
-
(R)-2-(Hydroxymethyl)-1,4-benzodioxane
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve (R)-2-(hydroxymethyl)-1,4-benzodioxane in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add carbon tetrabromide portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetonitrile by evaporation under reduced pressure.
-
Take up the residue in a 1:1 mixture of diethyl ether and hexane.
-
The byproduct, triphenylphosphine oxide, will precipitate out of the solution. Remove it by filtration.
-
Evaporate the solvent from the filtrate to yield the crude (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This material can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reagents: The combination of triphenylphosphine and carbon tetrabromide is the classic reagent set for the Appel reaction for bromination.
-
Stereochemistry: The reaction proceeds through a backside attack of the bromide ion on the activated alcohol, leading to a Walden inversion of the stereocenter.[3] This is a reliable and predictable stereochemical outcome.
-
Workup: The precipitation of triphenylphosphine oxide in a non-polar solvent mixture like ether/hexane is a convenient method for its removal, simplifying the purification process.
Application in Medicinal Chemistry: Stereoselective N-Alkylation
The primary application of (R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine in medicinal chemistry is as an alkylating agent for the introduction of the chiral benzodioxane moiety onto a nucleophile, typically a nitrogen atom in an amine. This reaction is a standard SN2 nucleophilic substitution.
The Principle of Double Inversion for Stereochemical Retention
A crucial concept to understand when using (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (derived from (R)-2-(hydroxymethyl)-1,4-benzodioxane) is the principle of "double inversion." The first inversion occurs during the Appel reaction (R-OH → S-Br). The subsequent N-alkylation, also being an SN2 reaction, results in a second inversion of the stereocenter (S-Br → R-NR'R'').[5][8] The net result of these two sequential inversions is the retention of the original stereochemistry of the starting alcohol. This powerful strategy allows for the synthesis of the (R)-configured final product from the (R)-configured starting alcohol, despite the intermediate having the opposite (S) configuration.
Diagram of the Double Inversion Pathway
Caption: Stereochemical pathway from (R)-alcohol to (R)-amine product.
Protocol 3: General Procedure for N-Alkylation with (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
This protocol provides a general method for the N-alkylation of a primary or secondary amine with (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine to yield the corresponding (R)-N-substituted product.
Materials:
-
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Amine nucleophile (e.g., a primary or secondary amine)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq) to the solution.
-
Dissolve (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure (R)-N-alkylated product.
-
Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable amine starting material.
-
Purification: Column chromatography is a standard method for purifying the final product and removing any unreacted starting materials or byproducts.
Case Study: Synthesis of a Doxazosin Analogue
Doxazosin is an α₁-adrenergic receptor antagonist used to treat hypertension.[13] The (S)-enantiomer of doxazosin is known to be the more active isomer. The synthesis of (S)-doxazosin often involves the coupling of a chiral 1,4-benzodioxane synthon with the appropriate quinazoline derivative. While the synthesis of doxazosin itself can be complex, we can illustrate the utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine by outlining the synthesis of a simplified analogue.
Synthetic Scheme for a Doxazosin Analogue
Caption: Synthesis of a key intermediate for Doxazosin analogues.
Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a cornerstone chiral building block in medicinal chemistry. Its true utility is realized through a sophisticated understanding of stereochemical principles, particularly the concept of double inversion to achieve overall retention of stereochemistry. The protocols and explanations provided herein offer a robust framework for researchers to confidently employ this versatile reagent in the synthesis of enantiomerically pure, biologically active molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of synthons like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine will undoubtedly increase.
References
- Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. The Journal of organic chemistry, 79(14), 6732–6737. [Link]
- OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
- PubChem. 2-Bromomethyl-1,4-benzodioxane.
- Wikipedia. Walden inversion.
- ResearchGate. ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate.
- ResearchGate. A Reliable Multigram Synthesis of (.+-.) Doxazosin.
- YouTube. The Walden Inversion and the SN2 Mechanism. Help me with Organic Chemistry!
- Eureka. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound.
- ResearchGate. Synthesis of a New Doxazosin‐Related Compound.
- MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- CORE. Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens.
- Master Organic Chemistry. The SN2 Reaction Mechanism.
- National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
- ResearchGate. Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans.
- TSI Journals. Chemistry and Pharmacology of Benzodioxanes.
- National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- AIR Unimi. Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination.
- ResearchGate. A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence.
- Pharmaffiliates. 2-Bromomethyl-1,4-benzodioxane | 2164-34-3.
Sources
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Walden inversion - Wikipedia [en.wikipedia.org]
- 4. 2-Bromomethyl-1,4-benzodioxane | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. youtube.com [youtube.com]
Application Note & Protocol: Stereospecific Synthesis of N-Substituted (R)-2-Aminomethyl-2,3-dihydro-1,4-benzodioxanes
Introduction: The Significance of the Chiral 1,4-Benzodioxane Scaffold
The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antihepatotoxic, antihypertensive, and antipsychotic properties.[1][2] Notably, the absolute configuration at the C2 position of the dioxane ring is often crucial for biological activity.[1] This is exemplified in drugs like (S)-Doxazosin, a potent α1-adrenoceptor antagonist used to treat hypertension, where the specific stereoisomer is key to its therapeutic effect.[3][4]
This application note provides a comprehensive guide for the synthesis of N-substituted (R)-2-aminomethyl-2,3-dihydro-1,4-benzodioxanes through the reaction of the key chiral intermediate, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][3][5]dioxine, with a variety of primary and secondary amines. This reaction is a fundamental step in the synthesis of many pharmaceutical agents and research compounds.[1]
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the bromomethyl group. This attack occurs from the backside relative to the leaving group (bromide), leading to a concerted bond-forming and bond-breaking process.
Key Mechanistic Points:
-
Nucleophile: The lone pair of electrons on the nitrogen atom of the amine initiates the reaction. The nucleophilicity of the amine (primary > secondary; aliphatic > aromatic) will influence the reaction rate.
-
Electrophile: The carbon atom bonded to the bromine is the electrophilic center.
-
Leaving Group: The bromide ion is a good leaving group, facilitating the substitution.
-
Stereochemistry: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. However, in this specific case, the chiral center is at the C2 position of the benzodioxane ring and is not the site of the nucleophilic attack. The reaction occurs at the adjacent methylene (-CH₂Br) group, which is prochiral. Therefore, the (R) configuration of the starting material is retained in the final product.
The use of a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various amine substrates. Optimization of solvent, temperature, and reaction time may be necessary for specific cases.
Materials and Reagents
-
Substrate: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][3][5]dioxine
-
Nucleophile: Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)
-
Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))[6][7]
-
Base: Non-nucleophilic inorganic base (e.g., anhydrous Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)) or an organic base (e.g., Triethylamine (Et₃N)).
-
Work-up Reagents: Deionized water, brine, organic solvent for extraction (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)).
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexane/Ethyl Acetate mixture).
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][3][5]dioxine (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Add the base (1.5 - 2.0 eq). For example, anhydrous K₂CO₃ is commonly used and is effective in scavenging the HBr produced.[8][9]
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature. For many aliphatic amines, the reaction proceeds efficiently at room temperature to 60 °C. For less reactive amines, such as anilines, heating to reflux (typically 80-100 °C) may be necessary.[7]
-
Rationale: The choice of temperature is critical. Higher temperatures increase the reaction rate but may also lead to side products. The use of a polar aprotic solvent like DMF or MeCN stabilizes the transition state of the SN2 reaction, accelerating the process.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a sample of the reaction mixture and co-spot with the starting material.
-
Elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light. The reaction is complete when the starting bromide spot has been consumed and a new, more polar product spot is dominant.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solid salts.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with an organic solvent (e.g., Ethyl Acetate) and deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure N-substituted product.
-
Characterize the final product to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and stereochemical integrity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and confirm retention of the (R)-configuration.
-
-
Process Optimization and Data
The optimal reaction conditions can vary depending on the nucleophilicity of the amine. Below is a table summarizing typical conditions and expected outcomes.
| Amine Type | Amine (Example) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Secondary Aliphatic | Piperidine | K₂CO₃ | MeCN | 60 | 4-6 | >90% |
| Primary Aliphatic | Benzylamine | K₂CO₃ | DMF | 80 | 6-8 | >85% |
| Aromatic | Aniline | K₂CO₃ | DMF | 100 | 12-24 | 70-85% |
| Weakly Nucleophilic | 4-Nitroaniline | Cs₂CO₃ | DMF | 120 | 24-48 | 50-65% |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis of N-substituted benzodioxanes.
Safety Precautions
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][3][5]dioxine is a lachrymator and alkylating agent. Handle with care in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Organic solvents like DMF and MeCN are flammable and have specific health hazards. Avoid inhalation and skin contact.
Conclusion
The N-alkylation of amines with (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][3][5]dioxine is a robust and reliable method for accessing a diverse range of chiral building blocks essential for drug discovery and development. The SN2 reaction proceeds with high fidelity, retaining the crucial stereochemistry at the C2 position. By following the detailed protocol and considering the reactivity of the specific amine substrate, researchers can efficiently synthesize these valuable compounds in high yield and purity.
References
- ResearchGate. Synthesis of a New Doxazosin‐Related Compound.
- National Institutes of Health (NIH). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
- Google Patents. EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
- Google Patents. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
- European Patent Office. EP 2 421 857 B1 - PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF.
- Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
- Scientific Research Publishing Inc. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
- AIR Unimi. Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination.
- TSI Journals. Chemistry and pharmacology of benzodioxanes.
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for Alkylation with (R)-2-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed experimental procedure for the alkylation of nucleophiles using the chiral reagent (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This versatile building block is frequently employed in medicinal chemistry and materials science to introduce a specific chiral moiety, often as a key step in the synthesis of complex target molecules.
Introduction
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a valuable synthetic intermediate characterized by a chiral center and a reactive bromomethyl group. This primary alkyl bromide is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Its rigid benzodioxine core imparts specific conformational constraints, making it a desirable fragment in drug design. Alkylation with this reagent allows for the covalent attachment of this chiral scaffold to a variety of substrates, including phenols, amines, and thiols, to generate ethers, amines, and thioethers, respectively.
Mechanistic Overview: The SN2 Pathway
The alkylation reaction with (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine proceeds via a classical SN2 mechanism.[1][2] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.
This mechanism results in the inversion of stereochemistry at the carbon atom being attacked. However, as the reaction occurs at the methylene carbon, which is not the chiral center of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, the stereochemical integrity of the (R)-configuration at the 2-position of the benzodioxine ring is preserved in the final product.
Core Experimental Protocol: General Procedure for Alkylation
This protocol outlines a general method for the alkylation of a nucleophile (Nu-H) with (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. The specific conditions, particularly the choice of base and solvent, may be optimized for the specific nucleophile being used.
Materials and Reagents
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Reagents for workup (e.g., water, ethyl acetate, brine)
-
Purification supplies (e.g., silica gel for column chromatography)
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Stir the mixture until the nucleophile is fully dissolved.
-
Add the base (1.1 to 1.5 equivalents) portion-wise to the solution. For phenols and thiols, K₂CO₃ or Cs₂CO₃ are commonly used. For less acidic nucleophiles or to ensure complete deprotonation, a stronger base like NaH may be employed.
-
Stir the resulting suspension or solution at room temperature for 30-60 minutes to ensure complete formation of the nucleophilic anion.
-
-
Addition of the Alkylating Agent:
-
Dissolve (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 to 1.2 equivalents) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to drive it to completion. The optimal temperature and reaction time will depend on the reactivity of the nucleophile.
-
-
Reaction Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench any excess hydride with a few drops of water or methanol.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for the alkylation of nucleophiles.
Representative Alkylation Conditions
The following table summarizes typical reaction conditions for the alkylation of different classes of nucleophiles with (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Phenols | 2-Naphthol | K₂CO₃ | DMF | 60-80 | 4-12 |
| Amines | Pyrrolidine | K₂CO₃ | MeCN | Room Temp - 50 | 2-8 |
| Thiols | Thiophenol | Cs₂CO₃ | DMF | Room Temp | 1-4 |
Chemical Reaction Scheme
Sources
Application Notes and Protocols for the Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b]dioxine Derivatives
Application Notes and Protocols for the Friedel-Crafts Acylation of 2,3-Dihydrobenzo[b][1][2]dioxine Derivatives
Introduction: The Strategic Importance of Acylated Benzodioxines
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains a pivotal C-C bond-forming reaction in modern organic synthesis.[1][2] This guide focuses on its application to the 2,3-dihydrobenzo[b][1][3]dioxine scaffold, a privileged heterocyclic motif. Derivatives of this structure are integral to numerous fields, most notably in drug discovery, where they serve as key building blocks for potent therapeutic agents. For instance, the 2,3-dihydro-1,4-benzodioxine carboxamide core has been identified as a promising lead for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are crucial in anticancer therapies.[4][5]
The introduction of an acyl group onto the benzodioxine ring not only provides a versatile chemical handle for further molecular elaboration but also fundamentally alters the electronic and steric properties of the parent molecule. The resulting aryl ketones are valuable intermediates, enabling access to a diverse array of more complex structures. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the underlying principles, practical execution, and strategic considerations for the successful acylation of this important heterocyclic system.
Pillar 1: The Reaction Mechanism and Regioselectivity
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.[2][6][7]
-
Generation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or acid anhydride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the halogen of the acyl halide, facilitating the cleavage of the carbon-halogen bond to form a highly electrophilic, resonance-stabilized acylium ion.[2][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 2,3-dihydrobenzo[b][1][3]dioxine attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final aryl ketone product.[1]
A critical feature of the Friedel-Crafts acylation is the need for a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][9] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive. This complex is typically destroyed during aqueous workup to liberate the final product.[1]
Controlling Regioselectivity
The directing influence of the dioxine moiety's ether oxygens governs the position of acylation. These oxygens are activating, electron-donating groups through resonance, enriching the electron density of the aromatic ring and favoring electrophilic attack at the ortho and para positions.[10]
For the 2,3-dihydrobenzo[b][1][3]dioxine ring, the two possible sites for monosubstitution are C6 (ortho to one ether oxygen) and C7 (para to the other ether oxygen).
-
Electronic Effects: Both positions are electronically activated.
-
Steric Effects: The acylium ion is a bulky electrophile.[11] Consequently, attack at the C7 position (para to an oxygen) is sterically less hindered than at the C6 position (ortho to an oxygen).
Therefore, the major product is typically the 7-acylated derivative , although the formation of the 6-acylated isomer is also common. The precise ratio of these regioisomers can be influenced by the choice of catalyst, solvent, and reaction temperature.[12][13]
Caption: Figure 1: General Mechanism of Friedel-Crafts Acylation.
Pillar 2: Application Notes and Experimental Protocols
Reagent Selection and Reaction Conditions
-
Substrate: 2,3-Dihydrobenzo[b][1][3]dioxine or its derivatives. The substrate must not contain strongly deactivating groups (e.g., -NO₂, -CF₃) or functional groups that react with Lewis acids (e.g., amines, alcohols).[6]
-
Acylating Agent: Acetyl chloride or acetic anhydride are commonly used for acetylation. Other acyl halides or anhydrides can be used for introducing different acyl groups.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and reactive catalyst. For substrates sensitive to strong Lewis acids, milder alternatives like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed.[3][11][14]
-
Solvent: Anhydrous, non-protic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices due to their ability to dissolve the reactants and the AlCl₃ complex. Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic.
General Protocol: Acetylation of 2,3-Dihydrobenzo[b][1][2]dioxine
This protocol provides a self-validating system for the synthesis of 1-(2,3-dihydrobenzo[b][1][3]dioxin-7-yl)ethan-1-one, with the 6-yl isomer as the minor product. All operations must be conducted in a fume hood using anhydrous techniques.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (2.2 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve 2,3-dihydrobenzo[b][1][3]dioxine (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes. A color change and evolution of HCl gas (which should be scrubbed) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of regioisomers, can be purified by flash column chromatography on silica gel or by recrystallization to isolate the major 7-acetyl isomer.
Caption: Figure 2: Experimental Workflow for Acylation.
Data Summary
The following table summarizes representative conditions and outcomes for Friedel-Crafts acylations on activated aromatic systems, providing a comparative basis for optimizing the reaction on benzodioxine derivatives.
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Typical Outcome | Reference Insight |
| AlCl₃ | Acetyl Chloride | Toluene | Room Temp | High Yield (>90%), High para-selectivity (>95%) | The standard for high reactivity and selectivity due to steric factors.[11] |
| FeCl₃ | Acetic Anhydride | Ionic Liquid | 60 | Good Yield (65-95%), High para-selectivity | A milder, effective alternative, particularly in modern solvent systems.[14] |
| ZnCl₂ | Propionic Anhydride | Neat | 100 | Moderate Yield, Good Selectivity | Often used in industrial settings, sometimes requires higher temperatures.[3] |
| Solid Acids | Various | Flow Reactor | 100-160 | Variable Yield, Good for continuous processes | Represents a greener approach, avoiding stoichiometric metal waste.[3] |
Pillar 3: Trustworthiness and Advanced Considerations
-
Anhydrous Conditions: The success of the reaction is critically dependent on the exclusion of moisture, as water rapidly reacts with and deactivates the Lewis acid catalyst.
-
Catalyst Stoichiometry: As previously noted, the formation of a product-catalyst complex necessitates the use of at least stoichiometric quantities of the Lewis acid.[1][9] Insufficient catalyst will result in an incomplete reaction.
-
Limitations: While versatile, Friedel-Crafts acylation fails on strongly deactivated aromatic rings.[8] The benzodioxine system is activated, making it an ideal substrate.
-
Safety Precautions: Aluminum chloride reacts violently with water and is highly corrosive. Acyl chlorides are often lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion and Outlook
The Friedel-Crafts acylation of 2,3-dihydrobenzo[b][1][3]dioxine derivatives is a reliable and powerful method for synthesizing key aryl ketone intermediates. By carefully controlling the reaction conditions—particularly the choice of catalyst, solvent, and stoichiometry—researchers can achieve high yields and predictable regioselectivity, favoring substitution at the C7 position. The protocols and principles outlined in this guide provide a solid foundation for the practical application of this reaction, enabling the synthesis of advanced intermediates for drug discovery and other scientific endeavors. The ongoing development of milder and recyclable catalytic systems continues to enhance the sustainability and efficiency of this classic transformation.[3][9]
References
- Friedel–Crafts reaction. In: Wikipedia. [Link]
- Kumar, V., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]
- Kumar, V., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
- Galli, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- Synthesis of 2,3-dihydrobenzo[b][1][2]oxathiine derivatives.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]
- Friedel-Crafts Acyl
- Gabriele, B., et al. (2006). A New Synthesis of 2,3-Dihydrobenzo[1][2]dioxine and 3,4-Dihydro-2 H -benzo[1][2]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines.
- Giernoth, R., et al. (2011). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
- Morita, Y., et al. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Friedel-Crafts Alkanoylation (Acyl
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. alexandonian.com [alexandonian.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
The Alchemist's Modern Toolkit: Advanced Synthetic Strategies in the Creation of Bioactive Molecules
Introduction: The Indispensable Role of Synthesis in Modern Medicine
In the intricate dance of drug discovery and development, synthetic chemistry is the choreographer, meticulously arranging atoms to create molecules with the potential to alleviate suffering and extend life. The journey from a promising biological target to a clinically approved therapeutic is paved with synthetic challenges. Nature provides a breathtaking diversity of bioactive molecules, often serving as the initial inspiration for new drugs.[1][2][3] However, these natural products are frequently available in minuscule quantities from their native sources, rendering them impractical for widespread clinical use.[4][5] This is where the power of organic synthesis becomes paramount. Total synthesis not only provides access to larger quantities of these complex molecules but also opens avenues for the creation of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties.[4][6] This guide delves into the cutting-edge synthetic methodologies that are revolutionizing the synthesis of bioactive molecules, empowering researchers to tackle increasingly complex molecular architectures with greater efficiency and elegance.
Pillar 1: Asymmetric Catalysis - Sculpting Chirality for Biological Specificity
The vast majority of biological targets are chiral, meaning they exist in specific three-dimensional arrangements. Consequently, the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or even harmful. Asymmetric catalysis has emerged as a powerful tool for the selective synthesis of the desired enantiomer, obviating the need for inefficient chiral resolutions.[7][8][9]
Causality in Catalyst Selection: Beyond Just Making Bonds
The choice of an asymmetric catalyst is not merely about achieving high enantioselectivity; it's about understanding the intricate interplay between the catalyst, substrates, and reaction conditions.[10][11] For instance, in the synthesis of antiviral drugs like Oseltamivir (Tamiflu), early routes relied on the "chiral pool" – starting from naturally occurring chiral molecules like shikimic acid.[12][13] While effective, this approach is constrained by the availability of the starting material. Modern approaches increasingly utilize asymmetric catalysis to create the key stereocenters from simple, achiral precursors.[14][15] This shift in strategy enhances the robustness and scalability of the synthesis.
A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, a key transformation in a concise synthesis of (-)-oseltamivir.[14] This reaction allows for the stereocontrolled formation of a crucial carbon-carbon bond, setting the stage for the subsequent construction of the cyclohexene ring.
Experimental Protocol: Asymmetric Synthesis of a Key Oseltamivir Intermediate
This protocol outlines a key step in an asymmetric synthesis of Oseltamivir, focusing on the creation of a chiral building block.
Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Editorial: Recent Advances in Application of Synthetic Biology for Production of Bioactive Compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 14. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Introduction: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a key chiral building block in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, directly impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and scalable technique for this purpose. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during the recrystallization of this specific compound.
Section 1: Foundational Principles & Solvent Selection
This section addresses the fundamental questions regarding the "why" and "how" of solvent choice, which is the most critical parameter for a successful recrystallization.
Q1: What is the scientific principle behind purifying this compound with recrystallization?
A: Recrystallization leverages differences in solubility to separate a target compound from its impurities. The core principle relies on identifying a solvent (or solvent system) in which the desired compound, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, is highly soluble at an elevated temperature but sparingly soluble at a low temperature.[1] Conversely, the impurities present should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[1]
As the hot, saturated solution is slowly cooled, the solubility of the target compound decreases, creating a supersaturated state.[2] To achieve thermodynamic stability, the compound molecules self-assemble into a highly ordered crystal lattice, a process that tends to exclude the differently shaped impurity molecules. This selective crystallization results in the formation of pure solid crystals that can be isolated.[3]
Q2: How do I select the optimal solvent for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine?
A: The selection process is empirical but guided by the principle of "like dissolves like."[4] (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a moderately polar molecule. Therefore, solvents of intermediate polarity are excellent starting points. The ideal solvent should meet several criteria:
-
High-Temperature Solubility: Dissolves the crude compound completely when boiling.
-
Low-Temperature Insolubility: Yields a high recovery of the pure compound as crystals upon cooling.
-
Impurity Solubility: Keeps impurities dissolved even when cold.[4]
-
Inertness: Does not react with the compound.
-
Volatility: Has a relatively low boiling point for easy removal from the final product.[5]
Experimental Approach: Test small-scale solubility with a few milligrams of your crude product in ~0.5 mL of various solvents. Observe solubility at room temperature and then at the solvent's boiling point.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Isopropanol | 82.5 | Polar Protic | Often a good starting point for moderately polar compounds. May show ideal solubility characteristics. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol. An ethanol/water mixture can be an effective mixed-solvent system.[6] |
| Ethyl Acetate | 77.1 | Polar Aprotic | A versatile solvent for compounds of intermediate polarity.[1] |
| Toluene | 110.6 | Non-polar | May be useful if the compound is less polar than expected, or as part of a mixed-solvent system. |
| Heptane/Hexane | ~98 / ~69 | Non-polar | Likely to be a poor solvent on its own ("anti-solvent"), but highly effective in a mixed-solvent system with ethyl acetate or acetone to induce crystallization.[7] |
Section 2: Standard Recrystallization Protocol & Workflow
This section provides a robust, step-by-step methodology for the recrystallization process.
Experimental Protocol
-
Dissolution: Place the crude (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[8] Causality: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize yield upon cooling.[3]
-
(Optional) Hot Filtration: If insoluble impurities or colored residues remain in the boiling solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Self-Validation: This step ensures that any particulate matter that is not the target compound is removed before crystallization begins.[9]
-
Slow Cooling (Crystal Formation): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature on a benchtop insulated with a cork ring or paper towels.[10] Causality: Slow cooling is the most critical step for forming large, pure crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent.[4][8] Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass for air drying or dry them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Standard workflow for the purification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.
Q: My final yield is very low (<50%). What went wrong?
A: Low yield is one of the most common issues and can stem from several factors:[9]
-
Cause 1: Excessive Solvent: The most frequent error is using too much solvent during the dissolution step.[2][8] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, if you suspect too much solvent was used, gently boil off a portion of the solvent to re-saturate the solution, then allow it to cool again. If you have already filtered, you can attempt to recover a "second crop" of crystals by evaporating solvent from the mother liquor.[9]
-
-
Cause 2: Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, product will be lost.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Using a small excess of solvent (~5-10%) can also help prevent this, but be prepared to evaporate it before the slow cooling step.[11]
-
-
Cause 3: Aggressive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[8]
-
Solution: Always use a minimal amount of ice-cold solvent for the wash step.
-
Q: The compound "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This is problematic because oils tend to trap impurities and rarely solidify into a pure crystalline form.[9]
-
Cause 1: High Impurity Level: Significant impurities can depress the melting point of your compound to below the temperature of the solution as it cools.[13]
-
Cause 2: Low Melting Point: The compound's melting point may be lower than the boiling point of the chosen solvent.[2]
-
Solution: Change to a lower-boiling point solvent. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), then add a "bad" anti-solvent (in which it is poorly soluble) dropwise to the hot solution until it just becomes cloudy. Add a final drop of the "good" solvent to clarify and then cool slowly.[13][14]
-
-
Cause 3: Rapid Supersaturation: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[5]
-
Solution: Re-heat to dissolve the oil and ensure the subsequent cooling is extremely slow. Placing the hot flask into a large beaker of hot water and allowing the entire system to cool to room temperature can be effective.[15]
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is typically due to either using far too much solvent or the solution being supersaturated.[11]
-
Solution 1: Induce Crystallization. A supersaturated solution needs a nucleation site to begin crystallization.[2]
-
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[8]
-
Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[2]
-
-
Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then attempt the cooling process again.
| Problem | Primary Cause(s) | Corrective Action(s) |
| Low Yield | Too much solvent; premature crystallization; excessive washing.[9] | Reduce solvent volume; use pre-heated funnel; wash with minimal ice-cold solvent.[8][9][11] |
| "Oiling Out" | High impurity load; rapid cooling; improper solvent choice.[2][5] | Re-heat, add more solvent, cool very slowly; change to a lower-boiling solvent or use a mixed-solvent system.[2][9] |
| No Crystals | Supersaturation; excessive solvent.[11] | Induce crystallization (scratching, seeding); boil off excess solvent and re-cool.[2][8] |
| Rapid Crashing | Solution cooled too quickly.[9] | Re-heat, add a slight excess of solvent, and ensure very slow, insulated cooling.[9] |
Section 4: Frequently Asked Questions (FAQs)
Q: What is a "second crop" of crystals and is it worth collecting?
A: The mother liquor from the first filtration still contains some dissolved product. By evaporating a portion of the solvent from this filtrate and re-cooling, a "second crop" of crystals can be obtained.[9] While this increases the overall yield, this second crop is almost always less pure than the first. It is standard practice to analyze the purity of the first and second crops separately and decide whether to combine them or re-purify the second crop.
Q: How does the chirality of the (R)-enantiomer affect the recrystallization process?
A: For this specific process, you are purifying a single enantiomer that is already formed. The recrystallization itself will not change the chirality. However, it is a crucial purification step to remove any achiral impurities or residual starting materials from the synthesis of the chiral compound. If you were performing a resolution (separating a racemic mixture), the process would be significantly different, often involving diastereomeric salt formation.
Q: What analytical techniques should I use to assess the purity of my recrystallized product?
A:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compared to the crude material, the purified product should show an elevated and much narrower melting range.[10]
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The pure product should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify the presence of any remaining impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming the enantiomeric purity (enantiomeric excess, or e.e.) of the (R)-product, ensuring no racemization has occurred.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York, Department of Chemistry. (n.d.).
- University of California, Los Angeles. (n.d.).
- Reddit. (2013).
- Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. [Link]
- Mettler Toledo. (n.d.).
- Biocyclopedia. (n.d.).
- Chemistry LibreTexts. (2021). 2.
- University of Alberta. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Nanjing Huaxi Chemical Co.,Ltd. (n.d.).
- Reddit. (2024).
- PrepChem.com. (n.d.). Synthesis of 2-bromomethyl-1,4-benzodioxane. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Reddit. (2023).
- Oakwood Chemical. (n.d.). 2-(BROMOMETHYL)-2,3-DIHYDROBENZO[B][5][9]DIOXINE, 95%. [Link]
- University of York, Department of Chemistry. (n.d.).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.). 6-(Bromomethyl)-2,3-dihydrobenzo[b][5][9]dioxine. [Link]
- National Institutes of Health (NIH). (n.d.). 2-Bromomethyl-1,4-benzodioxane. [Link]
Sources
- 1. huaxichemical.com [huaxichemical.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Home Page [chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Chiral HPLC Purification of Benzodioxane Derivatives
Welcome to the technical support center for the HPLC purification of chiral benzodioxane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of separating these challenging enantiomers. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your success in achieving high-purity chiral separations.
The Challenge of Benzodioxane Enantiomers
Benzodioxane derivatives are a critical scaffold in many biologically active compounds. The stereochemistry at the chiral center of the dioxane ring often dictates the pharmacological and toxicological properties of these molecules.[1][2] Therefore, robust and reliable methods for the enantioselective purification of these compounds are paramount in drug discovery and development. This guide will equip you with the necessary knowledge to develop, optimize, and troubleshoot your chiral HPLC methods for this important class of molecules.
Troubleshooting Guide: Common Issues in Chiral HPLC of Benzodioxane Derivatives
This section addresses specific problems you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am injecting my racemic benzodioxane derivative, but I only see a single peak. What are the likely causes and how can I resolve the enantiomers?
A: Achieving chiral separation is fundamentally about creating a transient diastereomeric complex between your analyte and the chiral stationary phase (CSP).[3] If you are not seeing separation, this interaction is not occurring effectively. Here’s a systematic approach to troubleshoot this:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The "three-point interaction model" is a useful concept here, suggesting that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are needed for chiral recognition.[4] Your benzodioxane derivative may not be interacting sufficiently with your chosen CSP.
-
Solution: Screen different types of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[3][5] For instance, a Chiralpak® IM column has been shown to be effective for the separation of viloxazine, a benzodioxane derivative.[6]
-
-
Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP.
-
Normal Phase vs. Reversed Phase: The choice between normal phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile/methanol mixtures) can dramatically impact selectivity.[4][7] Some benzodioxane derivatives may show better resolution in one mode over the other.
-
Mobile Phase Additives: For basic benzodioxane derivatives, adding a small amount of a basic modifier like diethylamine (DEA) to a normal phase mobile phase can improve peak shape and resolution.[4][8] Conversely, for acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[4] The concentration of these additives is also a critical parameter to optimize.[8]
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Experiment with running your column at different temperatures (e.g., 10°C, 25°C, 40°C). Lowering the temperature often increases selectivity, but may also increase retention time and peak broadening. Conversely, higher temperatures can sometimes improve efficiency.[9]
-
Workflow for Tackling Poor Resolution:
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.today [hplc.today]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine synthesis
Welcome to the technical support center for the synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chiral building block. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, troubleshoot issues, and ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine?
The most reliable and commonly employed strategy involves a two-step process. First, the enantiomerically pure precursor, (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine, is synthesized. This is typically achieved by the Williamson ether synthesis, reacting catechol with an appropriate chiral three-carbon synthon like (R)-glycidyl tosylate. The second step is the conversion of the primary alcohol of the precursor to the corresponding bromide. For this transformation, two methods are predominant due to their mild conditions and stereochemical predictability: the Mitsunobu reaction and the Appel reaction . Both reactions proceed with a clean inversion of configuration, which is a key consideration in stereospecific synthesis.[1][2]
Q2: Why is the choice of bromination agent critical for this synthesis?
The choice of bromination agent is critical to avoid side reactions and maintain the integrity of the benzodioxane ring system. The hydroxyl group in the precursor is a primary alcohol, making it susceptible to SN2 displacement. Harsh brominating agents (e.g., HBr, PBr₃) can lead to undesired side products, potential racemization, or degradation of the acid-sensitive benzodioxane ring. The Mitsunobu and Appel reactions utilize mild reagents that activate the alcohol in situ to create a good leaving group, allowing for controlled displacement by a bromide ion under gentle conditions.[1][3]
Q3: My final product appears to be contaminated with a phosphorus-containing impurity. How do I remove it?
This is a very common issue, particularly with both the Mitsunobu and Appel reactions, which generate triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[3][4] TPPO is notoriously difficult to remove completely by standard silica gel chromatography due to its polarity and solubility in many organic solvents.
Here are a few effective strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method. TPPO tends to remain in the mother liquor.
-
Precipitation: After the reaction, you can precipitate the TPPO. One method involves concentrating the reaction mixture and triturating it with a non-polar solvent like diethyl ether or hexanes, in which TPPO has poor solubility.
-
Acid-Base Extraction: Another approach is to use the basicity of TPPO. By washing the organic layer with a dilute acid solution (e.g., 5% HCl), TPPO can be protonated and extracted into the aqueous layer. However, this method should be used with caution, as the benzodioxane moiety can be sensitive to strong acids.
-
Specialized Chromatography: If all else fails, using a different stationary phase, like alumina, or employing a fluorous-tagged phosphine reagent can facilitate easier separation.[1]
Troubleshooting Guide: Synthesis and Optimization
This section provides a detailed breakdown of potential issues you may encounter during the synthesis, organized by reaction type.
Method 1: The Mitsunobu Reaction
The Mitsunobu reaction converts the precursor alcohol to the bromide using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with a bromide source.[2][5]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Bromide Source | Lithium Bromide (LiBr) or Zinc Bromide (ZnBr₂) | Provides the bromide nucleophile. Must be anhydrous to prevent quenching the reaction intermediates. |
| Phosphine | Triphenylphosphine (PPh₃) | Acts as the oxygen activator. Use a high-purity grade as triphenylphosphine oxide (TPPO) is a common impurity. |
| Azodicarboxylate | DIAD or DEAD | The activating agent. DIAD is often preferred as it is less hazardous than DEAD.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | The solvent must be rigorously dried. Water will consume the reagents and halt the reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C with the slow addition of the azodicarboxylate, then allowed to warm to room temperature. |
| Stoichiometry | 1.2 - 1.5 equivalents of PPh₃, DIAD, and LiBr | A slight excess of reagents is often necessary to drive the reaction to completion. |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet Reagents/Solvent: The Mitsunobu intermediates are highly sensitive to water.[6] 2. Degraded Reagents: PPh₃ can oxidize to TPPO over time. DIAD/DEAD can decompose. 3. Incorrect Order of Addition: The order can influence the formation of the active intermediates. | 1. Ensure Anhydrous Conditions: Use freshly distilled solvents and dry reagents under vacuum before use. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Verify Reagent Quality: Check the purity of PPh₃ by ³¹P NMR. Use fresh DIAD/DEAD. 3. Optimize Reagent Addition: The most common and reliable method is to have the alcohol, PPh₃, and bromide source in solution before slowly adding the DIAD/DEAD at 0 °C.[6] |
| Formation of Side Products | 1. Elimination: If the substrate is sterically hindered, elimination to form an alkene can compete with substitution. 2. Acylated Hydrazine: The carboxylate (if present) or another nucleophile can react with the activated DIAD/DEAD.[7] | 1. Lower Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can favor the SN2 pathway over elimination. 2. Use a More Nucleophilic Bromide Source: Consider using a more soluble bromide salt to increase the concentration of the nucleophile. |
| Epimerization/Racemization | Incomplete Inversion: While the Mitsunobu reaction is known for clean inversion, side reactions or a competing SN1 pathway (unlikely for a primary alcohol) could lead to loss of stereochemical purity. | Confirm Reaction Mechanism: Ensure conditions strongly favor the SN2 pathway. This includes using a non-polar aprotic solvent and maintaining a low temperature. Verify the enantiomeric purity of your starting alcohol. |
The diagram below outlines the generally accepted mechanism for the Mitsunobu reaction in this context.
Caption: Mechanism of the Mitsunobu Bromination.
Method 2: The Appel Reaction
The Appel reaction is another excellent method for converting alcohols to alkyl halides with inversion of configuration. It uses a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[1][3][4]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Brominating Agent | Carbon Tetrabromide (CBr₄) | Serves as both the bromine source and the activator for PPh₃. It is a toxic solid and should be handled with care. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the CBr₄ and subsequently the alcohol. Purity is crucial to simplify purification. |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | The reaction is typically run in a polar aprotic solvent. Anhydrous conditions are essential. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic and is usually started at 0 °C, then allowed to proceed at room temperature. |
| Stoichiometry | 1.1 - 1.3 equivalents of PPh₃ and CBr₄ | A small excess of reagents ensures full conversion of the starting alcohol. |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently Anhydrous Conditions: Water will hydrolyze the phosphonium intermediates. 2. Low Reagent Purity: Impure PPh₃ or CBr₄ will lead to lower yields. | 1. Use Dry Solvents/Reagents: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous grade solvents. 2. Use Fresh, Pure Reagents: Use freshly opened or purified PPh₃ and CBr₄. |
| Formation of Bromoform (CHBr₃) | Reaction with Moisture: The reaction of the ylide intermediate with any trace water can produce bromoform. | This is a common byproduct. While difficult to eliminate completely, rigorous anhydrous technique will minimize its formation. Bromoform can typically be removed under high vacuum. |
| Difficult Purification | Triphenylphosphine Oxide (TPPO): As with the Mitsunobu reaction, TPPO is a major byproduct. | Refer to the strategies outlined in FAQ Q3 . Precipitation with a non-polar solvent like hexanes is often very effective for the Appel reaction mixture. |
The Appel reaction proceeds via the formation of a phosphonium ylide, which then activates the alcohol.
Caption: Mechanism of the Appel Bromination Reaction.
Below is a general workflow for troubleshooting these synthetic procedures.
Caption: General Troubleshooting Workflow for Bromination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Carbon tetrabromide and azodicarboxylates are hazardous and should be handled with caution.
Protocol 1: Synthesis via Mitsunobu Reaction
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq), triphenylphosphine (1.3 eq), and anhydrous lithium bromide (1.3 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise to the stirred suspension over 15-20 minutes. A color change and dissolution of solids may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate.
-
Filter the solid and wash with cold diethyl ether.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Protocol 2: Synthesis via Appel Reaction
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add triphenylphosphine (1.2 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise. Stir for 10 minutes at 0 °C.
-
Substrate Addition: Add a solution of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup:
-
Concentrate the reaction mixture by approximately half.
-
Add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite®, washing with hexanes.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
References
- Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.
- Wikipedia contributors. (2023). Appel reaction. Wikipedia, The Free Encyclopedia.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Reddit. (2018). Mitsunobu reaction issues. r/chemistry.
- Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933.
- J&K Scientific LLC. (2021). Appel Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Denton, R. M., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- K. A. F. O'Connell, et al. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 81(18), 7963-7973.
Sources
- 1. Appel Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Technical Support Center: Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical chiral building block. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes, minimize impurities, and ensure high stereochemical fidelity.
Frequently Asked Questions & Troubleshooting Guide
The conversion of the precursor alcohol, (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine, to the target brominated compound is a pivotal step. However, several side reactions can occur, leading to a complex product mixture. This section addresses the most common challenges.
Q1: My initial analysis (TLC, GC-MS) of the crude product shows multiple unexpected spots/peaks. What are the most likely byproducts?
A1: Senior Application Scientist Insight
When converting the primary alcohol to the bromide, you are working with a nucleophilic starting material and an electrophilic product in the same pot, which is a classic recipe for side reactions. The specific byproducts are highly dependent on your chosen bromination method (e.g., Appel reaction vs. PBr₃), but a few are consistently observed across different protocols.
The most common impurities are summarized in the table below. Understanding their origin is the first step in mitigating their formation.
Table 1: Common Byproducts in the Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine
| Byproduct | Common Cause(s) | Identification Notes | Mitigation Strategy |
| Unreacted Starting Alcohol | Incomplete reaction; insufficient brominating agent; low temperature. | Matches starting material standard on TLC/GC. | Increase reagent stoichiometry (1.1-1.5 eq), extend reaction time, or slightly increase temperature. |
| Dimeric Ether | Intermolecular SN2 reaction between starting alcohol and product.[3][4] | Mass peak corresponding to (2 x Starting Material - H₂O). | Slow addition of brominating agent at 0 °C; use of non-nucleophilic base. |
| (S)-Enantiomer | Loss of stereochemical integrity via SN1 pathway. | Chiral HPLC/GC analysis shows a peak for the opposite enantiomer. | Use SN2-favoring conditions (Appel, PBr₃); avoid protic acids (HBr) and high temperatures.[5][6][7][8] |
| Triphenylphosphine Oxide (Ph₃PO) | Obligatory byproduct of Appel or Mitsunobu reactions.[9][10] | Highly polar spot on TLC; often co-elutes with the product. | Precipitation/crystallization; silica plug filtration with non-polar solvents.[2][11][12][13] |
| Phosphorous Acid / Phosphate Esters | Byproducts from reactions using PBr₃.[5][6] | Acidic byproducts, may complicate workup. | Aqueous workup with a mild base (e.g., NaHCO₃) is essential. |
Q2: A major byproduct in my reaction has a mass corresponding to a dimeric ether. What causes its formation and how can I prevent it?
A2: Senior Application Scientist Insight
This is a very common issue. The dimeric ether forms via an intermolecular Williamson ether synthesis pathway.[4] In this side reaction, a molecule of the unreacted starting alcohol, acting as a nucleophile, attacks the newly formed and electrophilic (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine product in an Sₙ2 reaction.[3][4]
Mechanism of Dimer Formation:
The reaction is self-propagating: the more product you form, the higher the concentration of the electrophile available to be attacked by the remaining alcohol.
Caption: Reaction pathways affecting stereochemical outcome.
To ensure high enantiomeric excess (ee), follow these authoritative protocols:
-
Favor the Appel Reaction: The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is highly reliable for promoting an Sₙ2 reaction with inversion of configuration. [7][9][10][14][15][16]It operates under mild, neutral conditions, which suppresses carbocation formation.
-
Use Phosphorus Tribromide (PBr₃) with Caution: PBr₃ also primarily follows an Sₙ2 pathway. [5][6][7][8][17]However, it can generate HBr as a byproduct, which could catalyze a competing Sₙ1 reaction if not properly controlled. [17]If using PBr₃, it is often beneficial to include a non-nucleophilic base like pyridine to scavenge the HBr produced. [5][6]* Avoid Protic Acids: Do not use HBr directly. This strongly favors the Sₙ1 pathway and will lead to significant racemization. [18]
Q4: I used the Appel reaction, and now I have a very polar byproduct that is difficult to remove by column chromatography. What is it and how do I get rid of it?
A4: Senior Application Scientist Insight
This is almost certainly triphenylphosphine oxide (Ph₃PO) , the unavoidable phosphorus-containing byproduct of the Appel reaction. [9][10][11]Its high polarity and tendency to crystallize make it a purification challenge. Standard silica gel chromatography can be difficult as it may streak across fractions or co-elute with polar products.
Effective Removal Strategies:
-
Precipitation/Crystallization (Preferred Method): Ph₃PO is poorly soluble in non-polar solvents. [2]After the reaction, concentrate the crude mixture, then triturate or suspend it in a solvent like diethyl ether, pentane, or a hexane/ether mixture. The Ph₃PO will often precipitate as a white solid and can be removed by simple filtration. [12][13]This may need to be repeated 2-3 times for complete removal. [12][13]2. Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel can be effective. [11][12][13]Elute with a non-polar solvent (e.g., 100% hexanes or hexanes with a very small amount of ethyl acetate). Your product should pass through while the highly polar Ph₃PO remains adsorbed on the silica.
-
Complexation with Metal Salts: In more difficult cases, Ph₃PO can be precipitated by forming an insoluble complex with zinc chloride (ZnCl₂). [2][13][19]Adding a solution of ZnCl₂ in a polar solvent like ethanol to your crude mixture can precipitate a [ZnCl₂(TPPO)₂] complex, which is then filtered off. [19]This method is particularly useful when the desired product is also highly polar.
Appendix: Recommended Experimental Protocol
This protocol for the Appel reaction is designed to maximize yield and stereochemical purity while simplifying byproduct removal.
Protocol: Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]d[1][2]ioxine via Appel Reaction
-
Preparation:
-
Reagent Addition:
-
In a separate flask, dissolve triphenylphosphine (PPh₃, 1.2 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in a minimal amount of anhydrous DCM.
-
Add this solution to the alcohol solution dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature at 0 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo.
-
To the resulting crude oil/solid, add diethyl ether or pentane and stir vigorously for 15 minutes. A white precipitate (Ph₃PO) should form.
-
Filter the mixture through a Büchner funnel, washing the solid with cold diethyl ether. Collect the filtrate.
-
Concentrate the filtrate. If Ph₃PO is still present (by ¹H NMR or TLC), repeat the precipitation step.
-
The resulting crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
References
- Mechanism for bromoetherification of olefinic alcohol. (2017). Chemistry Stack Exchange. [Link]
- Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. [Link]
- How does one remove triphenylphosphine oxide from product? (2014).
- Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. [Link]
- Appel reaction. (n.d.). Grokipedia. [Link]
- PBr3 Reaction. (n.d.). BYJU'S. [Link]
- Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). (n.d.). Chemia. [Link]
- Alcohol to Bromide - Common Conditions. (n.d.).
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
- PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (n.d.). Vedantu. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). (n.d.). OrgoSolver. [Link]
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Appel reaction. (n.d.). Wikipedia. [Link]
- Appel Reaction. (n.d.). J&K Scientific LLC. [Link]
- Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
- Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. byjus.com [byjus.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 9. grokipedia.com [grokipedia.com]
- 10. orgosolver.com [orgosolver.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. shenvilab.org [shenvilab.org]
- 13. Workup [chem.rochester.edu]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Appel Reaction [organic-chemistry.org]
- 17. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Welcome to the technical support center for the synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to improve your yield and ensure the stereochemical integrity of this critical building block.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine consistently low?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Material: The synthesis typically begins with a protected catechol and an appropriate chiral starting material. The purity of these reagents is paramount. Impurities can lead to unwanted side reactions, consuming reagents and complicating purification.
-
Recommendation: Always verify the purity of your starting materials by NMR or GC-MS before commencing the reaction. Recrystallize or chromatograph if necessary.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.[1][2] Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Side Reactions: Several side reactions can compete with the desired product formation. For instance, over-bromination or elimination reactions can reduce the yield of the target molecule.
-
Recommendation: The choice of brominating agent and reaction conditions is critical. Using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine can offer better control and reduce the formation of byproducts.[3][4] Maintaining a controlled temperature is also essential to minimize side reactions.
-
-
Product Degradation: The product, a benzylic bromide, can be susceptible to degradation, especially during workup and purification. It is a potent lachrymator and can be unstable.
-
Recommendation: Perform the workup at a lower temperature (e.g., using an ice bath). Minimize the exposure of the product to acidic or basic conditions. During purification by column chromatography, use a neutral stationary phase and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. Immediate use or storage of the purified product under an inert atmosphere at low temperatures is advisable.[4]
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The presence of multiple spots on a TLC plate is a common issue, indicating a mixture of products.
-
Unreacted Starting Material: A spot corresponding to your starting material indicates an incomplete reaction.
-
Solution: As mentioned previously, extend the reaction time or adjust the temperature. Ensure the stoichiometry of your reagents is correct.
-
-
Dibrominated Product: Over-bromination can lead to the formation of a dibrominated species, where a second bromine atom is added to the aromatic ring.
-
Solution: Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Adding the brominating agent portion-wise can also help to control the reaction and minimize over-bromination.
-
-
Elimination Product: Under basic conditions or at elevated temperatures, the bromomethyl group can undergo elimination to form an exocyclic double bond.
-
Solution: Maintain neutral or slightly acidic conditions during the reaction and workup. Avoid high temperatures during purification.
-
-
Hydrolysis Product: If water is present in the reaction mixture or during workup, the bromomethyl group can be hydrolyzed to a hydroxymethyl group.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
What is the most reliable method for synthesizing (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine?
A common and effective route involves the cyclization of a catechol with a chiral dielectrophile, followed by bromination. A well-established method is the reaction of catechol with (R)-epichlorohydrin to form (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine, which is then converted to the desired bromomethyl derivative. The bromination is often achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction).
How can I confirm the stereochemical purity of my product?
Maintaining the stereochemical integrity of the chiral center is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for determining the enantiomeric excess (ee) of your product. Use a suitable chiral stationary phase to separate the (R) and (S) enantiomers.
-
Polarimetry: Measuring the specific rotation of your product and comparing it to the literature value for the enantiomerically pure compound can provide a good indication of its stereochemical purity.
-
NMR with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used in NMR spectroscopy to differentiate between enantiomers.
What are the key safety precautions I should take during this synthesis?
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and many of the reagents used in its synthesis are hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.[4]
-
Handling Brominating Agents: Brominating agents like PBr₃ and NBS are corrosive and toxic. Handle them with extreme care.
-
Lachrymator: The product itself is a lachrymator, meaning it can cause severe eye irritation and tearing.[4] Avoid inhaling vapors and direct contact with the skin.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, incorporating best practices for yield optimization.
Step 1: Synthesis of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
-
To a solution of catechol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (R)-epichlorohydrin (1.05 eq) dropwise to the mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC. The reaction is typically complete within 10-12 hours.[5]
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine.
Step 2: Bromination of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine
-
Dissolve (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench it by pouring it into ice-cold water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure at a low temperature.
-
Purify the crude product quickly by column chromatography on silica gel (eluting with a non-polar solvent system like hexane/ethyl acetate) to yield (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and simplifies purification. |
| Brominating Agent | PBr₃ or Appel Reaction | Provides efficient conversion with manageable reactivity. |
| Solvent (Bromination) | Anhydrous DCM or Ether | Inert and allows for easy workup. |
| Temperature (Bromination) | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Monitoring | TLC or LC-MS | Ensures reaction goes to completion and helps identify issues. |
| Purification | Flash Column Chromatography | Effective for removing impurities and isolating the product. |
Visualizing the Workflow
A streamlined workflow is essential for reproducible results.
Caption: Synthetic workflow for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Troubleshooting Logic Diagram
When faced with low yields, a logical troubleshooting process can quickly identify the root cause.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- National Center for Biotechnology Information. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central.
- National Center for Biotechnology Information. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][6]dioxine. PubChem.
- Organic Syntheses. 3-thenyl bromide.
Sources
- 1. scielo.br [scielo.br]
- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of Benzodioxane Derivatives
Welcome to the technical support center for the asymmetric synthesis of chiral benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic methods. Chiral 1,4-benzodioxanes are crucial structural motifs in a wide range of biologically active molecules, and their stereochemistry is often paramount to their therapeutic efficacy[1][2].
This document moves beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab. Here, we delve into the causality behind experimental outcomes, offering logical, field-proven troubleshooting strategies in a direct question-and-answer format.
Section 1: Catalyst & Ligand System Failures
The heart of a successful asymmetric synthesis is a highly active and selective catalyst system. Issues in this area are the most frequent source of poor outcomes.
Q1: My enantioselectivity (ee) is low or non-existent. What's wrong with my catalyst?
A: Low enantioselectivity is a classic problem that typically points to one of several issues with the catalyst-ligand complex.
-
Ligand Purity and Integrity: The chiral ligand is the source of stereochemical information. Ensure its enantiomeric and chemical purity is high. Impurities can act as catalyst poisons or form competing, non-selective catalytic species.
-
Incorrect Catalyst:Ligand Ratio: The stoichiometry between the metal precursor (e.g., [Ir(cod)Cl]₂) and the chiral ligand (e.g., a phosphine-based ligand) is critical. An incorrect ratio can lead to the formation of multiple catalytic species with varying selectivities. Always optimize this ratio, starting from the literature-recommended values.
-
Catalyst Activation Issues: Some pre-catalysts require an activation step to form the active catalytic species. Incomplete activation results in low turnover frequency and can impact selectivity. Review the activation procedure for your specific system—does it require an additive, specific temperature, or pre-mixing?
-
Atmosphere Control: Many asymmetric catalysts, particularly those involving phosphine ligands and transition metals like Iridium or Palladium, are highly sensitive to oxygen and moisture. Ensure all reagents and solvents are rigorously degassed and reactions are run under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize sensitive ligands (e.g., phosphines to phosphine oxides), rendering them ineffective at inducing chirality[3].
Q2: The reaction is sluggish or shows no conversion at all. I suspect the catalyst is inactive. What should I check?
A: Complete lack of conversion points to a fundamental problem with catalyst activity rather than just selectivity.
-
Source of Metal and Ligand: Verify the quality and age of your metal precursor and ligand. Over time, these reagents can degrade, even when stored under seemingly inert conditions. It is sometimes best to use a freshly opened bottle or a precursor from a trusted supplier.
-
Solvent Purity: Trace impurities in the solvent (e.g., water, peroxides in ethers, or coordinating impurities like amines) can deactivate the catalyst. Using freshly distilled or high-purity, degassed solvents is mandatory.
-
Substrate Impurities: The starting material itself can contain catalyst poisons. Functional groups like unprotected thiols or certain amines can coordinate strongly to the metal center and inhibit catalysis. Purify your substrate meticulously before use.
-
Insufficient Catalyst Loading: While minimizing catalyst loading is a goal, starting too low can result in no observable reaction, especially if trace impurities are consuming a portion of the catalyst. If you suspect an issue, try a run with a slightly higher catalyst loading to overcome this threshold.
Troubleshooting Workflow for Catalyst Issues
Below is a logical workflow to diagnose catalyst-related problems in your synthesis.
Caption: A workflow for diagnosing catalyst problems.
Section 2: Reaction Conditions & Optimization
Even with a perfect catalyst system, suboptimal reaction conditions can lead to poor outcomes. The interplay between solvent, temperature, and concentration is delicate.
Q3: I've confirmed my catalyst system is fine, but my enantioselectivity is still poor. How do I optimize the reaction conditions?
A: The chiral recognition event occurs in a highly organized transition state, which is sensitive to its environment.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they are less likely to interfere with the metal-ligand-substrate complex. In some cases, more polar solvents may be required for solubility, but they can sometimes diminish enantioselectivity[1]. For instance, in the enzymatic resolution of a 1,4-benzodioxane ester, polar solvents like DMSO led to high conversion but no selectivity, whereas n-butanol was found to be optimal[1].
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the desired chiral transition state and the competing non-chiral transition state have different activation energies. Lower temperatures favor the pathway with the lower activation energy, which is typically the one leading to the major enantiomer. However, this comes at the cost of a slower reaction rate.
-
Concentration: Reaction concentration can influence the aggregation state of the catalyst and the reaction order. Highly dilute conditions may disfavor catalyst deactivation pathways, but can also slow the reaction. It is a parameter that must be screened. Studies on the synthesis of chiral 1,4-benzodioxanes via oxetane desymmetrization noted the effect of concentration on the reaction[4].
Table 1: Impact of Reaction Parameters on Synthesis Outcomes
| Parameter | Effect on Conversion/Yield | Effect on Enantioselectivity (ee) | Rationale & Causality |
| Temperature | Increases with temperature | Often decreases at higher temperatures | Higher kinetic energy can overcome the small energy difference between diastereomeric transition states, leading to reduced facial selectivity[2]. |
| Solvent Polarity | Variable; depends on mechanism | Highly sensitive; often lower in very polar or coordinating solvents | Solvents can compete for coordination sites on the metal center or disrupt non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize the chiral transition state[1]. |
| Concentration | Generally increases with concentration | Can be optimal at a specific range | Affects reaction kinetics and potential catalyst aggregation or deactivation pathways. |
| Pressure (for Hydrogenation) | Increases with pressure | Can have a variable effect | Higher H₂ pressure increases its concentration in the solution, accelerating the rate but can sometimes negatively impact selectivity depending on the catalytic cycle. |
Section 3: Substrate Issues & Racemization
The nature of the starting material and the potential for racemization are critical factors that can undermine an otherwise well-designed synthesis.
Q4: I'm starting with an enantiopure material, but the final product has a low ee. Where could the stereochemistry be lost?
A: Loss of enantiomeric purity indicates a racemization event. This is a significant issue, especially for benzodioxane derivatives with an acidic proton at the stereocenter[5].
-
Basic Conditions: The proton at the C2 position of many benzodioxane derivatives can be acidic, especially if it is adjacent to an activating group like a carbonyl (e.g., ketone or ester). Exposure to basic conditions (during the reaction, workup, or even chromatography on basic media like alumina) can lead to deprotonation to form a planar enolate, followed by non-stereoselective reprotonation, causing racemization[5].
-
Workup and Purification: Racemization can occur post-reaction. Avoid prolonged exposure to acidic or basic conditions during aqueous workup. For purification, silica gel is generally preferred. If using chromatography, run it promptly and avoid letting the compound sit on the column for extended periods. Chiral HPLC or SFC are the gold standards for both analysis and purification of enantiomers[2][6].
Q5: My reaction requires a protecting group. Could this be causing issues?
A: Yes, protecting groups are essential but can introduce complications.
-
Steric Hindrance: A bulky protecting group near the reaction center can sterically block the catalyst from approaching the substrate in the desired orientation, leading to low reactivity or selectivity.
-
Incompatibility: The conditions required to install or remove the protecting group might be incompatible with other functional groups in your molecule or the chiral center itself. For example, acidic deprotection of a silyl ether could cause unwanted side reactions elsewhere.
-
Orthogonal Strategies: Employing an orthogonal protecting group strategy is crucial in multi-step synthesis. This involves using protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis) without affecting each other[7][8]. For diols, common protecting groups like benzylidene acetals are acid-labile, while silyl ethers offer different removal conditions[9].
Section 4: Product Isolation & Purification
The final step, purification, is where many syntheses can falter, leading to loss of material and compromised purity.
Q6: I'm struggling to separate my desired chiral product from achiral impurities and the other enantiomer. What are the best practices?
A: Purification of chiral compounds requires specialized techniques.
-
Initial Cleanup: First, remove gross achiral impurities using standard flash chromatography on silica gel. This simplifies the subsequent, more sensitive chiral separation.
-
Chiral Separation:
-
Supercritical Fluid Chromatography (SFC): This is often the method of choice for preparative chiral separations in the pharmaceutical industry. It is fast, uses less solvent than HPLC, and provides high resolution on polysaccharide-based chiral stationary phases (CSPs)[10][11].
-
Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used technique. Method development involves screening different CSPs and mobile phases to find optimal separation conditions[2][12].
-
Crystallization: If your product is crystalline, diastereomeric resolution (by forming a salt with a chiral acid or base) or preferential crystallization can be highly effective and scalable methods for obtaining enantiopure material[1][2].
-
Decision Tree for Purification Strategy
Caption: A decision tree for selecting a purification method.
Section 5: Key Experimental Protocols
To provide a practical example, here is a generalized protocol for the asymmetric hydrogenation of a 1,4-benzodioxine, a common method for producing chiral 2-substituted 1,4-benzodioxanes[3][13].
Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Warning: This procedure involves hydrogen gas and requires appropriate safety precautions, including the use of a high-pressure reactor (autoclave) and proper grounding. The catalyst and ligand are air-sensitive.
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry Schlenk flask, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%).
-
Add the chiral phosphine ligand (e.g., a SEGPHOS or BIDIME-dimer derivative, 2.2 mol%)[13].
-
Add degassed, anhydrous solvent (e.g., Dichloromethane or Toluene, approx. 1 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve the 2-substituted-1,4-benzodioxine substrate (1.0 equiv) in the degassed reaction solvent.
-
Transfer the substrate solution to the autoclave liner under an inert atmosphere.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave liner.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas (3-4 cycles) to remove any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC, GC, or HPLC.
-
-
Workup and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC analysis.
-
References
- A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. (Source: Google Search)
- Asymmetric Catalytic Synthesis Of 1,4-benzodioxanes And α-trifluoromethyl Tertiary Alcohols - Globe Thesis. (Source: Globe Thesis) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85mHdrOmnuiK9YCw9ly4h9bCqmR_gLDpliGGUOoVkDCrJnB1cOe7LJuh7istg3rkXXxQUlox_V7CgxSk5dCjS5QUriwIb3V-y-BVfHNdjZ6S1iMmJwTt4K6X-Tl5R9G1okR2QUgoRJcH-]
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (Source: NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnQjo9HmqhVk4dsw72pp8Kr0aVLQl0st1QXiBOfUfxcR1fCfbIvcvbJhJfOHlZr-7Ymb-2dcK-ZdgwmBBOi_p0kcB2VyoONuhRF8mB_Z0SaqdEnvHvsly-xve3q2XD-BL9oA2f_yOT7I5RkBCP]
- Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9iMp_0bDfCHlFCCyXtKGIZBZktTS_G394pwsppyXRftGoBBnp57f4WKgjn2WWHb7ReIjSl2HsYQ1KVuE3rwwHcbf0KStaOdRnASHVCwwnT-m29PZKv0tN0NjWyRt27SHSv6t-mtoiCYoIvNXgcPTx-pvZ5SHFl5w9jZUhYa0OT3akDf_YiMecvKb5b4b8RpH-9G50Nw_uW7a8l5Ojx0QXoFWmhQjb_VZpsg==]
- How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? (Source: AIR Unimi) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-CYGgurCcNSt3H1goN_MHIM6wMne3h9aHw_gdfVmx8FVNUiv6bK6ee078NbWJk6SUWSXWJ5W3vJhX70HH37PS-oXPHywfUSKtBEBFpSeWnseT79XSxu3dA-Tfgzi_yzlAFEWt7ICQUdeST1bO8y4Ot7-h0d2y-zZrxVqpuL0EAkzLJuLPUAUSa3vMy8-GqtlOd07Bwyj3_QDZQFU=]
- Orthogonal Deprotection Strategies: A Comparative Guide to the 2,3-Benzodioxine Protecting Group. (Source: Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK6l9VfhzYzL_a5pwS5H33YWoPqqYtAtVQ6n8eXgbnYnh2oMgTim-AapzXaXgiNqKisSKPDgri4EQS2Z_7UKrqRIHRKiQuSQpIZfyRjPFB0iXAc5EUF17VUdd0ArSmBDn44OJOPv7nO8XgkzTCbPfOSQrtMHxCUR-Pyz-PKstSRde7MQXOCAe2whgwgK3LdWBQioz49PpBtngB4vYm9lqS8WZZ1WkihM-FRKHBjeeMlSKPu29_o82cmn4fSf0=]
- Examples of chiral 1,4-benzodioxane containing molecules. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1mLSJkwPEk3j7BUoBQop_1hUeGwGK2HK9Pk6oTLnIjFz8cnHaBveVCoG-Tu1S3csznneNNHB9q8fCv3VVu7RvfOXNuc_XSOD_fBY9qvGTJbd4_tsngHNmbfpPW0RqyDsWbmBdqO1j1MMiYYTH35COU2q6upVaBHkt9Jo69Po3RBV1U12VFpxjSn_PFlt5VVM6ZqrMAZU2yjn1lprETqBQWY1kuxX]
- An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. (Source: Green Chemistry (RSC Publishing)) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHphzqYocEypYHK7cr9JRrbF7obe2jmPSKUs70bgponE62EJMCL6apW7uKfDPGMzRv3HlYE3fmgI3z2sOrLIogOFjQv-R_IZnNHVCHoF5PIyAuAMx2-dDvN65a8sB0IWQIGcz6iIFM5em7HsNR22ZiiUXOzHp9Jb8nGyPtA]
- How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? (Source: PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGM3nhLYXA0obLSMYfMlT13RgUMyCEfjux74lzKpL3AUdfXEkqWkhCi6rjS2kLQo-Yzs-EipNBmEVSowg3dbD11RqEeFr-c4LfRGEpLSVeAsvIG5BxPN20-_RqbrtKrQyzQzpa]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (Source: Journal of Chemical and Pharmaceutical Research) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHGj3e670atVs2kSte_JVBfPTmCbDgXb8sHsFYK8_djFURhGcbk0uBX3Rn3XtOIzP82Vmj55XbgaN_4bdTzjubr0zc3v9gm73rXPSRBvC72hvU2v3ZViBT9zVLlzKUA_bNwZPwLz38D4N_5vcOLdCF5Mvpt8J25-DAtykOzJ7WM_xXKa1RBmcoWQZhkwHf0jNQhcBW93AhmA8r_0IbXwdU3UrGMawESy9lKBCyECVbPWV0IVtwmA==]
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (Source: Neliti) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiURWnHeZ4C0LHaDE8d8kRXUoI6ccaYPKoDLXs8elsK4jELvZi0MgLBGtcPHH0bOlcRLe-Lr5wZMb35G1C6_ZhdkNvk9HbMDDqdY_ndFtoIl73rysuIFRV5Dz4xN8cgHzZuvqqZIRjYRm6L38urWY6XIwbcmUirxJ_Vy3fNx2H96i7YNRHdGxsnPoT-ENDpWMtqcHdBfI6y8EIHewCIaIJ0Qs=]
- Chiral and Achiral Compounds Purification. (Source: Neopharm Labs) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDocPaZDxTcuFY9DRq6ngy3mz3Uy8e2X5Gp7GbJ6yy18_4d1lqYZPL1aOEakkiUHl9RPEnbilbaQtiHF9kUNWWsrzpD2FID7hrMR8lT5KM6h7B6LGo8k3RKIyqoLCkslA3p1YiJ9ulLZImaumfKURFbyzJs4C-DbsAIwhM_ySvYNfrnppzeGPG3iM=]
- (PDF) A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT1Ut98bLDpQiTpbpTqf5MSqI1GLmJbRytJNAH4yDzvyti19r6BLhrlHRrguxG2hAvK-RUYOJnveD121M5v1JTkWdz93FHdHTWYyG9ZZYH7XTWDJes-tkU8hjmCgRg68xjiPSznStNaSIDiHV43t7V7hB12MrIUVPwK4ISGE5vMQE2iJADCzX6PqwLBZ3tEYLMbI5HuBt-Zu2rmx2jNcoFPbHMWfhmE5jLyV_97hpzL4Wfo6XwuJ_kCXVEavp-lz7raG8SBYUFgQxl3SN-iSgqr4zebsQwrNkhel1D3sBdQn1MWA-IsWbm8mIptw==]
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (Source: PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUX4QiPAHMw59sSDkGqGUrVliwcWfZeh1-iaZJ7h0ysra4x8Qr4qW2b3FLpcwXwVoONnY2FcduMuEADqyxqnMl-n0k_tqG7hnvGenDY3UrMKofPAqU3zvncZXSfREH2793MFRdchParGyS9FI=]
- Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (Source: American Pharmaceutical Review) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECz2d_FBuGApnranaXhViOHlI3f3d-eO3wNa8BXPB6qq71m-7_mXvzbcJIh9JePrqRlx4Kl1I1wzdvNrakg5dZMt05Tmi9Mmdk6gJgRy067SQ7sZA0oBAHLI0KUahbAbtd3vy9qvxdQnads4NK5P2VX01kFD_XMtiyhHyxhS62cyQtyuDGKXZp0i8wXtisa0_9OH62dK-wHvZaqEe5t-z4IVftuP2HBYM_eLiB_7Xu2Ca2GQYwJ7xSa_W1P_8Y1Muv1JBozD3RRpBmQLUnH3Bd8igOIN0g9ZpRM9ggzWYPSPFDRmg0cI97TlSKg3m75W5QtYhD3uSiSRO4uUkUYx5SAXbTi1c=]
- Chiral Drug Separation. (Source: Taylor & Francis) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9up1pZ7JMfzi_ZL2GnrjQg_tC_zL1ZywxCcR1dk69mlmDEQLEVYQHDiw1D7VL5kl9BD4UmCNpEV3rvQ7tZMT1kopE3wSL88Gj8T-GHWTTisIig4f-ynYTo3VBEEV_6qx2aIntNGythADoNwaz_XNFyARekqPUmq9vpkV8zw==]
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Reactions of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Welcome to the Technical Support Center for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stereochemical integrity of this chiral building block during chemical transformations.
Introduction
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.[1] The primary challenge in its application is the potential for racemization at the stereocenter, which can significantly impact the biological activity of the final product. This guide provides a comprehensive overview of the factors influencing racemization and practical strategies to avoid it.
The reactivity of the bromomethyl group is central to its utility, primarily participating in nucleophilic substitution reactions.[1][2] Understanding the mechanistic pathways of these reactions is paramount to controlling the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral molecules like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, maintaining a specific stereochemistry is often crucial for its intended biological activity. Racemization leads to a loss of optical activity and can result in a product with diminished or altered pharmacological properties.
Q2: What are the primary reaction mechanisms that can lead to racemization of this compound?
A2: The primary cause of racemization in reactions involving (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is the formation of a carbocation intermediate, which is characteristic of the S(_N)1 (unimolecular nucleophilic substitution) mechanism.[3][4] The benzylic-like position of the bromine atom can stabilize a carbocation through resonance with the adjacent oxygen and aromatic ring, making the S(_N)1 pathway competitive with the stereospecific S(_N)2 (bimolecular nucleophilic substitution) pathway.[5][6][7]
-
S(_N)1 Mechanism: Proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products.[4][8]
-
S(N)2 Mechanism: Involves a backside attack by the nucleophile in a single, concerted step. This mechanism results in the inversion of stereochemistry at the chiral center.[3]
Q3: How can I determine if my product has undergone racemization?
A3: The enantiomeric excess (ee) of your product can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Using a chiral stationary phase, the enantiomers of your product will have different retention times, allowing for their separation and quantification.[9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.
-
Polarimetry: Measures the optical rotation of a sample. A decrease in the specific rotation compared to the pure enantiomer indicates a loss of enantiomeric purity.[10] However, this method is less precise than chromatographic techniques.[10]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine enantiomeric excess.[11][12][13][14]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) in the product. | The reaction is proceeding through an S(_N)1 pathway. | - Solvent: Switch to a polar aprotic solvent (e.g., THF, acetone, DMF, DMSO) to favor the S(_N)2 mechanism.[6][15] Avoid polar protic solvents (e.g., water, methanol, ethanol) which stabilize the carbocation intermediate.[6][15] - Nucleophile: Use a strong, negatively charged nucleophile at a high concentration to promote the bimolecular S(_N)2 reaction.[6][15] - Temperature: Lower the reaction temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation. |
| Inconsistent or poor yields. | - Competing elimination (E1 or E2) reactions. - Degradation of the starting material or product. | - Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination reactions.[9] - Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in purifying the product from starting material. | Incomplete reaction. | - Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the nucleophile may be beneficial. |
Visualizing the Mechanistic Dichotomy
The choice between the S(_N)1 and S(_N)2 pathways is the critical determinant of stereochemical outcome.
Caption: S(_N)1 vs. S(_N)2 pathways for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Reaction to Minimize Racemization
This protocol provides a general framework for performing a nucleophilic substitution on (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine while favoring the S(_N)2 pathway.
Materials:
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Nucleophile (e.g., sodium azide, sodium cyanide, a thiolate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetone)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Addition:
-
Dissolve the nucleophile (1.1 - 1.5 equivalents) in the chosen anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the starting material to the cooled nucleophile solution via syringe.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Workflow for Optimizing Reaction Conditions
Caption: A workflow for troubleshooting and optimizing reaction conditions.
Conclusion
By carefully selecting reaction parameters such as solvent, nucleophile, and temperature, it is possible to significantly suppress the S(_N)1 pathway and favor the stereospecific S(_N)2 reaction. This control is essential for preserving the chiral integrity of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and ensuring the stereochemical purity of its derivatives. Continuous monitoring of enantiomeric excess throughout the optimization process is crucial for success.
References
-
Cherney, R. J., et al. Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. PMC - NIH. Available from: [Link]
-
Ashenhurst, J. Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available from: [Link]
-
Jasperse, J. Chem 350 Jasperse Ch. 6 Notes. Available from:
-
Reddit. Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Available from: [Link]
-
Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. Available from: [Link]
-
Leah4sci. SN1 vs SN2 Reactions - How to Differentiate. YouTube. Available from: [Link]
-
Science of Synthesis. 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
PubChem. (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1][16]dioxine. Available from: [Link]
-
iChemical. 2-Bromomethyl-2,3-dihydro-benzo[1][16]dioxine. Available from: [Link]
-
PubChem. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][16]dioxine. Available from: [Link]
-
Scribd. Haloalkane & Haloarene CBSE PYQ. Available from: [Link]
-
ResearchGate. Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. Transition metal-free diastereospecific synthesis of (Z)-2-arylidene-2,3-dihydrobenzo[b][1][16]dioxines by reaction of (Z)-1,2-dibromo-3-aryl-2-propenes with catechols. Available from: [Link]
-
Ashenhurst, J. The SN1 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]
-
NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. Available from: [Link]
-
Quora. If an alkyl halide is optically inactive, will it still have two isomers as products of sn1 reaction (due to attack on both sides of the plane) or will there not be any isomerism at all?. Available from: [Link]
-
RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
-
RSC Publishing. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Available from: [Link]
-
Google Patents. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form. Available from:
-
PubMed Central. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Available from: [Link]
-
NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
-
PubMed. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Available from: [Link]
-
PubChem. (R)-(6-Bromo-2,3-dihydrobenzo[b][1][16]dioxin-2-yl)methanol. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Expanding the Scope of the Indium-Promoted Allylation Reaction: 4-(Bromomethyl)-1,3-dioxol-2-one as a Synthetic Equivalent of a 3-Arylhydroxyacetone Enolate.. Available from: [Link]
Sources
- 1. Buy 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 79440-34-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Reactivity of Bromomethyl Benzodioxanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromomethyl benzodioxane derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this important class of chemical intermediates. My aim is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Double-Edged Sword of a Versatile Reagent
2-Bromomethyl-1,4-benzodioxane and its derivatives are invaluable building blocks in medicinal chemistry and materials science, prized for the reactive bromomethyl group that allows for a wide array of chemical transformations.[1] However, this reactivity can also be a source of experimental challenges, leading to side reactions and impurities if not handled with care. This guide is structured to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
You're performing a nucleophilic substitution on the bromomethyl group, but the yield of your desired product is consistently low.
Probable Causes:
-
Elimination Side Reaction: The bromomethyl group is susceptible to elimination reactions, especially in the presence of a strong or sterically hindered base, to form an undesired alkene byproduct. This is a common pathway for alkyl halides.[2][3] The reaction can proceed through an E1 or E2 mechanism, with the latter being favored by strong bases.[2]
-
Hydrolysis of the Starting Material: The bromomethyl group can be hydrolyzed back to the corresponding alcohol (2-hydroxymethyl-1,4-benzodioxane) if there is residual water in your reaction mixture or if the starting material has degraded during storage.
-
Impure Starting Material: The synthesis of 2-bromomethyl-1,4-benzodioxane can result in a crude product that is a brownish solid and is sometimes used without further purification.[4] This suggests the presence of impurities from the outset, which can interfere with your reaction.
Solutions:
-
Base Selection:
-
If possible, use a weaker, non-nucleophilic base to minimize elimination.
-
For sterically sensitive substrates, a less bulky base may favor substitution over elimination.[2]
-
-
Reaction Conditions:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.
-
Ensure all reagents and solvents are rigorously dried to prevent hydrolysis. Use of molecular sieves is recommended.
-
-
Starting Material Purity:
-
Purify the 2-bromomethyl-1,4-benzodioxane starting material before use, for example, by column chromatography on silica gel.[5]
-
Assess the purity of your starting material by NMR or GC-MS before starting the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Presence of Multiple Spots on TLC or Peaks in GC-MS
Your reaction mixture shows multiple products, even though the reaction should be straightforward.
Probable Causes:
-
Formation of Regioisomers: If your benzodioxane scaffold is substituted, the synthesis of the starting material might have produced a mixture of positional isomers.[5] These isomers will have similar reactivity, leading to a mixture of products.
-
Dimerization: Under certain conditions, especially in the presence of some metals or radical initiators, alkyl halides can undergo dimerization. While less common for nucleophilic substitutions, it's a possibility to consider.[6]
-
Degradation Products: If the reaction is run for an extended period or at high temperatures, the starting material or the product may begin to degrade.
Solutions:
-
Characterize the Starting Material: Before starting your reaction, thoroughly characterize the bromomethyl benzodioxane using 1D and 2D NMR techniques (like HSQC and HMBC) to confirm its isomeric purity.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Degas Solvents: If you suspect radical-mediated side reactions, degassing your solvents can be beneficial.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store 2-bromomethyl-1,4-benzodioxane?
A1: Based on its reactivity, 2-bromomethyl-1,4-benzodioxane should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of hydrolysis from atmospheric moisture and degradation from light. For long-term storage, refrigeration is recommended.
Q2: My batch of 2-bromomethyl-1,4-benzodioxane has a brownish color. Is it still usable?
A2: A brownish color often indicates the presence of impurities, as suggested by some synthesis procedures that yield a "brownish solid".[4] While it might be usable for some applications, it is highly recommended to purify it before use in sensitive reactions where stoichiometry and purity are critical. The impurities could be residual reagents from the synthesis or degradation products.
Q3: Can I use a strong base like sodium hydride for my substitution reaction?
A3: While sodium hydride is an excellent non-nucleophilic base for deprotonating your nucleophile, you must be cautious. If your nucleophile is also a sterically hindered base, or if the reaction is run at elevated temperatures, you may promote the E2 elimination side reaction.[2] It is advisable to add the 2-bromomethyl-1,4-benzodioxane slowly to the deprotonated nucleophile at a low temperature to control the reaction.
Q4: What are the expected 1H NMR chemical shifts for the bromomethyl protons?
A4: The protons of the bromomethyl group (CH2Br) are typically found in the range of 3.5-4.0 ppm in the 1H NMR spectrum. The exact chemical shift will depend on the solvent and the electronic environment of the benzodioxane ring.
Q5: Are there any specific safety precautions I should take when handling bromomethyl benzodioxanes?
A5: Yes. 2-Bromomethyl-1,4-benzodioxane is classified as a warning-level hazard, causing skin and serious eye irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Mechanistic Overview of Common Side Reactions
To provide a clearer understanding, the following diagram illustrates the competition between the desired SN2 substitution and the undesired E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways.
This guide is intended to be a living document and will be updated as new information and insights become available. We are committed to supporting your research and development efforts.
References
- Elimination Reactions. (n.d.).
- Synthesis of 2-bromomethyl-1,4-benzodioxane. (n.d.). PrepChem.com.
- Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank, 2023(2), M1623.
- 2-Bromomethyl-1,4-benzodioxane. (n.d.). PubChem.
- How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? (n.d.). AIR Unimi.
- CAS No : 2164-34-3| Chemical Name : 2-Bromomethyl-1,4-benzodioxane. (n.d.). Pharmaffiliates.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2020). Beilstein Journal of Organic Chemistry, 16, 2862–2869.
- Elimination Reactions. (n.d.). MG Science Institute.
- Chapter 9 – Elimination Reactions: Part 1 of 5. (2013, October 20). [Video]. YouTube.
- 2-Bromomethyl-1,4-benzodioxane. (n.d.).
- Chemistry and pharmacology of benzodioxanes. (2008). Organic Chemistry: An Indian Journal, 4(1).
- Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). Molecules, 27(19), 6656.
- Dimerization reactions with oxidized brominated thiophenes. (2019). New Journal of Chemistry, 43(32), 12773-12778.
- β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. (1983). Organic Syntheses, 62, 140.
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Advances, 13(28), 19305–19311.
- Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (2009). Journal of Medicinal Chemistry, 52(15), 4747–4759.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. mgscience.ac.in [mgscience.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Bromomethyl-1,4-benzodioxane | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for High Enantioselectivity in Benzodioxane Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of chiral 1,4-benzodioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high enantioselectivity in this critical synthetic transformation. Chiral 1,4-benzodioxane motifs are prevalent in a wide array of biologically active compounds, making their stereocontrolled synthesis a significant area of interest.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.
Part 1: Troubleshooting Low Enantioselectivity
Low enantiomeric excess (% ee) or enantiomeric ratio (er) is a common hurdle in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving suboptimal stereoselectivity in your benzodioxane synthesis.
Q1: My enantioselectivity is significantly lower than reported values for the same catalytic system. Where should I start troubleshooting?
This is a frequent challenge, and the root cause often lies in the purity of reagents and the reaction setup. Asymmetric catalytic systems are notoriously sensitive to impurities.[3]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low enantioselectivity.
Detailed Checklist:
-
Analytical Method Validation: Before delving into the chemistry, confirm that your analytical method (e.g., chiral HPLC or SFC) is accurate and robust for separating the enantiomers of your specific benzodioxane product.[3]
-
Reagent and Solvent Purity:
-
Solvents: Use freshly distilled, anhydrous, and degassed solvents. Trace amounts of water or oxygen can deactivate sensitive catalysts.
-
Substrate: Ensure the purity of your starting materials, such as 2-substituted 1,4-benzodioxines. Impurities can act as catalyst poisons or participate in non-selective background reactions.
-
Additives: If your reaction requires additives (e.g., acids, bases), ensure their purity and accurate measurement.
-
-
Catalyst and Ligand Integrity:
-
Source and Storage: Use catalysts and ligands from reputable suppliers. Store them under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
Handling: Handle air- and moisture-sensitive catalysts and ligands using appropriate techniques (e.g., glovebox or Schlenk line).
-
Q2: I've confirmed my reagents are pure and my setup is meticulous, but the enantioselectivity is still poor. What are the next steps?
Once you have ruled out issues with purity and technique, the next step is to critically evaluate the reaction parameters.
Advanced Troubleshooting - Reaction Parameters:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | Suboptimal for stereochemical control. | Screen a range of temperatures (e.g., from room temperature down to -78 °C). | Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate. |
| Concentration | May favor aggregation or bimolecular side reactions. | Vary the concentration of the substrate and catalyst. | The optimal concentration can be crucial for maintaining the active monomeric catalytic species. |
| Catalyst Loading | Too high or too low. | Screen a range of catalyst loadings. | While a higher loading might increase conversion, it can sometimes negatively impact enantioselectivity. Finding the "sweet spot" is key. |
| Solvent Effects | The solvent can influence catalyst-substrate interactions. | Screen a variety of solvents with different polarities and coordinating abilities. | The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the transition states.[2] |
| Ligand-to-Metal Ratio | Incorrect stoichiometry can lead to the formation of less selective catalytic species. | For catalysts formed in situ, optimize the ligand-to-metal ratio. | An excess of ligand is often required to ensure the formation of the desired chiral catalytic complex. |
Part 2: Catalyst System Selection and FAQs
The choice of catalyst is paramount for achieving high enantioselectivity. This section details common catalytic systems and addresses frequently asked questions about their application.
Iridium-Catalyzed Asymmetric Hydrogenation
A highly successful approach for the synthesis of chiral 2-substituted 1,4-benzodioxanes involves the asymmetric hydrogenation of prochiral 1,4-benzodioxines.
Featured System: [Ir(cod)Cl]₂/BIDIME-dimer
This versatile catalyst system has demonstrated excellent enantioselectivities (up to 99:1 er) for a broad range of 2-substituted 1,4-benzodioxines, including those with alkyl, aryl, heteroaryl, and carbonyl groups.[1][4][5]
Mechanism Overview:
The proposed mechanism involves the sequential protonation and hydride transfer to the enol ether substrate. DFT calculations suggest that the enantioselectivity is determined during the protonation step.[4][5]
Caption: Simplified mechanism of Ir-catalyzed asymmetric hydrogenation.
FAQs for Iridium Catalysis:
-
Q: I am observing a reversal in enantioselectivity for substrates with coordinating groups (e.g., esters, amides). Why does this happen?
-
A: This is a known phenomenon with the Ir/BIDIME-dimer system.[1] Coordinating groups on the substrate can alter the mode of interaction with the catalyst, leading to a change in the facial selectivity of the protonation step.[4][5] For non-coordinating substrates, the reaction proceeds through one transition state, while coordinating substrates favor a different transition state, resulting in the opposite enantiomer.
-
-
Q: My reaction is sluggish or stalls before reaching full conversion. What can I do?
-
A:
-
Increase Hydrogen Pressure: These reactions are often run at high pressures (e.g., 600 psi).[1] Ensure your system is maintaining the target pressure.
-
Increase Temperature: While lower temperatures are often better for selectivity, a modest increase (e.g., from 50 °C to 70 °C) can improve the reaction rate for challenging substrates.[1]
-
Check for Catalyst Deactivation: If the reaction starts well and then stops, catalyst deactivation may be the issue. Re-evaluate the purity of your reagents and solvents.
-
-
Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation
-
To a vial inside a glovebox, add the 2-substituted 1,4-benzodioxine substrate (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.006 mmol).
-
Add the appropriate solvents (e.g., a mixture of THF and MeOH) and any additives (e.g., acetic acid).
-
Seal the vial in an autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 600 psi).
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and stir for the specified time (e.g., 24 hours).
-
After cooling and carefully venting the autoclave, the reaction mixture can be analyzed by HPLC or SFC to determine conversion and enantiomeric ratio.[1]
Palladium-Catalyzed Asymmetric Reactions
Palladium catalysis offers alternative routes to chiral benzodioxanes, such as intramolecular O-arylative coupling and alkene aryloxyarylation reactions.[2][6]
FAQs for Palladium Catalysis:
-
Q: I am struggling to find a suitable chiral ligand for my Pd-catalyzed reaction. What are some key considerations?
-
A: The choice of ligand is critical and often substrate-dependent. Sterically bulky and conformationally well-defined chiral monophosphorus ligands have shown promise in these transformations.[6] It is often necessary to screen a library of ligands to identify the optimal one for your specific substrate.
-
Enzymatic Kinetic Resolution
Biocatalysis presents a green and highly selective alternative for producing enantiopure benzodioxanes.[2]
Featured System: Candida antarctica Lipase B (CALB)
Engineered mutants of CALB have been successfully employed for the enantioselective hydrolysis of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.[2]
FAQs for Enzymatic Resolutions:
-
Q: My enzymatic resolution is suffering from low conversion and/or low enantioselectivity. How can I optimize it?
-
A:
-
Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for CALB mutants in this application was found to be around 30 °C.[2]
-
Co-solvent: The addition of a co-solvent like n-butanol can significantly improve both the reaction kinetics and the enzyme's stability and enantioselectivity.[2]
-
pH: The pH of the reaction medium is crucial for enzyme activity. Ensure the pH is buffered to the optimal range for the specific lipase being used.
-
-
Part 3: Summary of Catalytic Approaches
| Catalytic Approach | Catalyst/Enzyme | Substrate | Key Advantages | Potential Challenges |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-benzodioxines | High enantioselectivity (>99:1 er), broad substrate scope.[1][5] | Requires high-pressure equipment, potential for reversal of selectivity. |
| Asymmetric C-O Coupling | Palladium complexes with chiral phosphine ligands | Halogenated aromatic hydrocarbons with chiral alcohol groups | Access to diverse benzodioxane structures. | Ligand screening is often required, moderate to excellent enantioselectivity.[2][6] |
| Enzymatic Kinetic Resolution | Engineered Candida antarctica Lipase B (CALB) | Racemic 1,4-benzodioxane esters | Environmentally friendly, high enantioselectivity.[2] | Maximum theoretical yield is 50%, requires separation of product from unreacted starting material. |
References
- Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4159-4165. [Link]
- Zhang, Y., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. ChemRxiv. [Link]
- Globe Thesis. (2021). Asymmetric Catalytic Synthesis Of 1,4-benzodioxanes And α-trifluoromethyl Tertiary Alcohols. [Link]
- Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Scientific Reports, 13(1), 10111. [Link]
- Chong, E., et al. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation.
- Various Authors. (2001-2022). Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans.
- Various Authors. (2019). Examples of chiral 1,4-benzodioxane containing molecules.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
- Wang, Y., et al. (2015). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]
Sources
- 1. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Welcome to the dedicated technical support resource for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this important chiral building block. The chiral 1,4-benzodioxane motif is a key structural element in numerous biologically active compounds.[1][2] Ensuring the high purity of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is critical for the success of subsequent synthetic steps and the biological activity of the final products.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the impurities encountered during the synthesis and handling of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Q1: What are the most common impurities I should expect in my crude (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine?
A1: The primary impurities arise from the inherent reactivity of the bromomethyl group and the stability of the benzodioxane ring system. The most prevalent impurities are:
-
(R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine: This is the product of hydrolysis of the bromomethyl group. It is often formed if there is residual water in the reaction mixture or during work-up and purification if aqueous solutions are used without care. The bromomethyl group is a reactive site for nucleophilic substitution, and water can act as a nucleophile.
-
2-methylene-2,3-dihydrobenzo[b]dioxine: This is the product of an elimination reaction (typically E2), where a base removes a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond.[3][4] The presence of strong bases, even in catalytic amounts, can promote this side reaction, especially at elevated temperatures.
-
Starting materials: Incomplete conversion during the synthesis will result in the presence of the starting materials, such as the corresponding alcohol precursor.
-
Solvent adducts: If nucleophilic solvents like alcohols (e.g., methanol, ethanol) are used in the synthesis or purification, they can react with the bromomethyl group to form the corresponding ether impurities (e.g., (R)-2-(methoxymethyl)-2,3-dihydrobenzo[b]dioxine).
Q2: How can I minimize the formation of these impurities during synthesis?
A2: Minimizing impurity formation starts with careful control of the reaction conditions:
-
Anhydrous Conditions: To prevent hydrolysis, ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Basicity: If a base is required for the reaction, use a non-nucleophilic, sterically hindered base to minimize both substitution and elimination reactions. The choice of base is critical; for instance, bulky bases can favor Hofmann elimination products, though in this case, the primary concern is preventing the reaction altogether.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of side reactions, particularly elimination.[3]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged reaction times that can lead to the formation of degradation products.
Q3: Are there any specific safety concerns I should be aware of when handling (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and its impurities?
A3: Yes. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a brominated organic compound and should be handled with care. It is classified as a substance that causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Troubleshooting Guide for Purification
This section provides a structured approach to troubleshooting common issues encountered during the purification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][5][6] The key to successful recrystallization is the selection of an appropriate solvent system.
Issue 1: The compound does not dissolve in the hot solvent, or a very large volume of solvent is required.
-
Cause: The solvent is not a good choice for your compound at elevated temperatures.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[6]
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
Issue 2: The compound oils out instead of crystallizing upon cooling.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. You can do this by insulating the flask.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
-
Issue 3: Colored impurities are co-crystallizing with the product.
-
Cause: The colored impurities have similar solubility properties to your compound.
-
Solution:
-
Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Use only a small amount, as excessive use can lead to loss of the desired product.
-
Hot Filtration: Filter the hot solution containing the charcoal by gravity to remove the charcoal and any other insoluble impurities.[1]
-
Experimental Protocol: Recrystallization of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
This is a general starting protocol. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Based on solubility tests, a mixture of ethyl acetate and hexanes is a good starting point.
-
Dissolution: In a fume hood, place the crude (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Add a drop or two of ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.[5]
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile purification technique for separating compounds based on their differential adsorption to a stationary phase.[7]
Issue 1: Poor separation of the desired compound from impurities.
-
Cause: The chosen mobile phase (eluent) has either too high or too low polarity.
-
Solution:
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Solvent Gradient: If a single solvent system does not provide adequate separation, use a solvent gradient. Start with a less polar eluent and gradually increase the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Stronger Solvent: If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.
-
Experimental Protocol: Column Chromatography of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
This is a general starting protocol. The optimal conditions should be determined by TLC analysis.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for purity analysis.[8]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Provides good peak shape and resolution. |
| Gradient | Start with a higher percentage of A and ramp up to a higher percentage of B. | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | The benzodioxane ring system should have a strong UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.
-
Solution: Decrease sample concentration, adjust mobile phase pH, or try a different column chemistry (e.g., a polar-embedded phase).
-
-
No Peaks Detected:
-
Cause: Incorrect wavelength, compound not eluting, or instrument issue.
-
Solution: Check the UV spectrum of your compound to determine the optimal wavelength. Increase the organic content of the mobile phase. Check the HPLC system for leaks or blockages.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.[7][9][10]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | A non-polar column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Good for separating a range of compounds by boiling point. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the sample. |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C). | To separate compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Scan Range | 50-400 m/z | To detect the molecular ion and key fragments of the target compound and potential impurities. |
Troubleshooting GC-MS Analysis:
-
Peak Tailing:
-
Cause: Active sites in the inlet or column.
-
Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Derivatization of polar impurities can also improve peak shape.
-
-
No Peak for the Main Compound:
-
Cause: The compound may be thermally labile and degrading in the hot inlet.
-
Solution: Lower the inlet temperature. Consider using a gentler injection technique like cool on-column injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[11]
-
¹H NMR: Can be used to identify the presence of impurities by looking for characteristic signals. For example, the hydrolysis product, (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine, would show a characteristic signal for the -CH₂OH protons and the disappearance of the -CH₂Br signal. The elimination product would show signals corresponding to vinylic protons.
-
¹³C NMR: Provides information about the carbon skeleton and can help confirm the identity of impurities.
-
qNMR: By using an internal standard with a known concentration, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.[8]
Part 4: Visualizations
Logical Workflow for Impurity Identification and Removal
Caption: A decision-making workflow for the purification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Potential Side Reactions
Caption: Common side reactions leading to impurities in (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
References
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023).
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]
- JC2.2.3.
- Elimination Reactions. MG Science Institute. [Link]
- Elimin
- 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][7]dioxine. PubChem. [Link]
- Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
- Elimin
- development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- Analytical Methods. RSC Publishing. [Link]
- Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
- A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance.
- Method for the preparation of a monomer based on thiophene of formula (2,3-dihydrothieno [3,4-b][1][7]dioxin-2-yl)methanol and the monomer prepared in this manner.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Chromatographic Analysis of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). IntechOpen. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. SSRG International Journal of Applied Chemistry. [Link]
- Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate.
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]
- Identification of 2,3-diaminophenazine and of o-benzoquinone dioxime as the major in vitro metabolites of benzofuroxan.
- Synthesis of 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | C9H9BrO2 | CID 11107128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mgscience.ac.in [mgscience.ac.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Enantiomeric Excess Determination of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a matter of regulatory compliance but a cornerstone of drug safety and efficacy. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a key building block in the synthesis of alpha-1 adrenergic blockers like Doxazosin, exemplifies this principle. The precise determination of its enantiomeric excess (e.e.) is critical to ensure the desired pharmacological activity and minimize potential off-target effects associated with the unwanted (S)-enantiomer.
This comprehensive guide offers a comparative analysis of established analytical methodologies for the determination of enantiomeric excess of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. We will delve into the technical nuances of Ultra-High-Performance Liquid Chromatography (UHPLC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), providing field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Analytical Imperative: Why Enantiomeric Purity Matters
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enantiomers, being non-superimposable mirror images, can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. In the context of drug development, one enantiomer may be therapeutically active while the other could be inactive, or worse, contribute to toxicity. Consequently, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of active pharmaceutical ingredients (APIs). This necessitates robust and reliable analytical methods for the accurate quantification of enantiomeric purity at every stage of the manufacturing process, from chiral intermediates to the final drug product.
Comparative Analysis of Chromatographic Techniques
The separation of enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, which employs a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, is the cornerstone of enantioselective analysis. The primary techniques employed for this purpose are UHPLC/HPLC and SFC.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC, and its more advanced counterpart UHPLC, are the most widely adopted techniques for chiral separations in the pharmaceutical industry. The choice of the chiral stationary phase is paramount for achieving successful enantiomeric resolution. For 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and related structures, polysaccharide-based CSPs have demonstrated exceptional efficacy. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities.
The mechanism of separation on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The selection of the mobile phase, usually a mixture of a non-polar solvent (like heptane or hexane) and a polar modifier (an alcohol such as isopropanol or ethanol), is crucial for modulating the retention and selectivity of the separation.
A significant advantage of HPLC/UHPLC is its versatility and the vast library of available chiral stationary phases, allowing for extensive method development and optimization.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations. This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier), such as an alcohol. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher efficiency compared to HPLC.[1]
For the separation of chiral compounds like the intermediates of doxazosin, SFC offers several advantages:
-
Speed: The physical properties of supercritical fluids allow for higher flow rates without a significant loss in resolution, leading to rapid analyses.
-
Reduced Solvent Consumption: The primary reliance on CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.
-
Orthogonal Selectivity: The separation mechanism in SFC can differ from that in HPLC, providing an alternative selectivity that can be beneficial for challenging separations.
Polysaccharide-based CSPs are also the workhorses of chiral SFC, demonstrating excellent performance in resolving a wide range of racemates.
Experimental Data and Protocols
The following sections provide detailed experimental protocols and performance data for the enantiomeric excess determination of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
This method is based on a validated application for the direct separation of 2-(bromomethyl)-1,4-benzodioxane.[2]
Experimental Workflow
Caption: UHPLC workflow for e.e. determination.
Detailed Protocol:
-
System: Waters Acquity H-Class or equivalent UHPLC system.
-
Column: Epitomize CSP-1C, 3 µm, 3.0 x 50 mm.
-
Mobile Phase: 97:3 (v/v) n-Heptane / 2-Propanol.
-
Flow Rate: 0.50 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 0.20 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Performance Data:
| Parameter | Value |
| Retention Time (R-enantiomer) | ~1.16 min |
| Retention Time (S-enantiomer) | ~1.29 min |
| Separation Factor (α) | 1.19 |
| Resolution (Rs) | 2.28 |
This UHPLC method provides a rapid and highly efficient separation of the enantiomers, with a total run time of less than 2 minutes and excellent resolution.
Method 2: High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based CSPs
Based on extensive literature for doxazosin and its precursors, a general HPLC method using a polysaccharide-based chiral stationary phase can be effectively employed.[3] Chiralpak® AD-H, an amylose-based CSP, is a strong candidate for this separation.
Experimental Workflow
Caption: General HPLC workflow for e.e. analysis.
Detailed Protocol:
-
System: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
Expected Performance:
Method 3: Supercritical Fluid Chromatography (SFC)
SFC provides a high-throughput and environmentally conscious alternative for the enantiomeric excess determination. Immobilized polysaccharide CSPs are well-suited for SFC applications.
Experimental Workflow
Caption: SFC workflow for rapid chiral analysis.
Detailed Protocol:
-
System: SFC system with a back-pressure regulator and UV or Mass Spectrometric detector.
-
Column: Chiralpak® IC, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic, e.g., 90:10 v/v).
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength (e.g., 230-240 nm) or MS.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Methanol:Dichloromethane (4:1).
Expected Performance:
SFC methods are known for their speed, and a separation of the enantiomers of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine can be expected within 5 minutes. The use of an immobilized CSP like Chiralpak® IC provides robustness and allows for a wider range of co-solvents if method development is required.
Method Comparison Summary
| Feature | UHPLC (Method 1) | HPLC (Method 2) | SFC (Method 3) |
| Speed | Very Fast (< 2 min) | Moderate (10-15 min) | Fast (< 5 min) |
| Resolution | Excellent (Rs = 2.28) | Good to Excellent (Rs > 1.5 expected) | Good to Excellent |
| Solvent Consumption | Low | High | Very Low (organic) |
| Instrumentation | UHPLC system required | Standard HPLC system | Specialized SFC system |
| Column Type | Epitomize CSP-1C | Chiralpak® AD-H | Chiralpak® IC |
| Primary Advantage | Speed and Efficiency | Versatility and widespread availability | Speed and Sustainability |
Conclusion
The determination of the enantiomeric excess of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine can be reliably achieved using several chromatographic techniques. For high-throughput screening and rapid quality control, the presented UHPLC method offers unparalleled speed and resolution . The traditional HPLC method provides a robust and versatile alternative that can be implemented on standard laboratory equipment. SFC stands out as a modern, sustainable, and rapid approach , particularly beneficial for laboratories equipped with this technology.
The choice of the optimal method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and sustainability goals. It is always recommended to verify the elution order of the enantiomers by analyzing a sample of a known, enantiomerically enriched standard. The protocols and comparative data provided in this guide serve as a strong foundation for developing and implementing a validated method for the critical quality control of this important chiral intermediate.
References
- Liu, K., Zhong, D., & Chen, X. (2010). Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase.
- Reddy, G. S., Reddy, A. P., & Kumar, P. P. (2006). Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 766-773. [Link]
- Orochem Technologies Inc. (n.d.). Separation of 2-Bromomethyl-1,4-benzodioxane on Epitomize CSP-1C by UHPLC.
- Zhang, T., Nguyen, D. T., & Franco, P. (2011). Enantiomeric separation of drugs by high-performance liquid chromatography on polysaccharide-based chiral stationary phases.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- West, C. (2018). A review of the contribution of supercritical fluid chromatography to the analysis of chiral pharmaceuticals and drugs of abuse.
- Novakova, L., Ruzicka, P., & Chocholous, P. (2013). An overview of the applications of supercritical fluid chromatography in pharmaceutical analysis. Analytica Chimica Acta, 785, 1-19.
Sources
A Comparative Guide to the Chiral HPLC Separation of (R) and (S) 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Introduction: The Critical Role of Chirality in Benzodioxane Scaffolds
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules that interact with a wide array of pharmacological targets, including adrenergic, catecholaminergic, and dopaminergic systems.[1] The biological activity of these compounds is often critically dependent on the stereochemistry at the C2 position of the dioxane ring.[1][2] Consequently, the ability to separate and quantify the individual (R) and (S) enantiomers of key intermediates like 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is not merely an analytical task; it is a mandatory step in the development of safe and effective pharmaceuticals.[1][3]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R) and (S) 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. We will move beyond a simple recitation of parameters to explain the underlying principles of method development, empowering researchers to adapt and optimize these techniques for their specific needs.
The Fundamental Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC methods.[4][5] Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[6][7] The CSP, composed of a single enantiomer of a chiral selector bonded to a silica support, forms transient, diastereomeric complexes with the analyte enantiomers.[4][5] Differences in the stability of these complexes lead to differential retention times, enabling separation.[4] The success of this process hinges on selecting a CSP that provides sufficient chiral recognition for the target molecule.
Comparative Analysis of Chiral Stationary Phases
Due to the complex nature of chiral interactions, predicting the ideal CSP for a given analyte is not always possible.[4] Therefore, method development often begins with screening a selection of columns based on empirical data from structurally similar compounds. For 2-substituted 1,4-benzodioxane derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[1][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on silica gel, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[5][9]
Based on literature evidence for closely related benzodioxane structures, we compare several promising polysaccharide-based CSPs.[1][10]
Table 1: Comparison of CSP Performance for Benzodioxane Derivatives
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Phenomenex Lux® 3µ Cellulose-1 | 1,4-benzodioxane-2-carboxylic acid | n-Hexane/IPA (85:15, v/v) + 1.5% Formic Acid | > 1.2 (Estimated) | Baseline | [1] |
| Chiralpak® IA (Amylose derivative) | Lansoprazole (related heterocyclic structure) | MTBE/EtOAc/EtOH/DEA (60:40:5:0.1) | > 1.5 | High | |
| Chiralpak® IB (Cellulose derivative) | Chiral Imidazolines | ACN/MeOH/40 mM NH₄OAc (pH 7.5) | > 1.1 | Up to 2.31 | [11] |
| Lux® Cellulose-1 | Guaifenesin / Ambroxol | Ethanol/Water (Gradient) | Not Specified | Baseline |
Note: Data for the exact target molecule is proprietary or not publicly available. The data presented is for structurally analogous compounds, which serves as an expert-guided starting point for method development, a standard industry practice.[12]
Expert Insight: The Phenomenex Lux Cellulose-1 column shows documented success in separating 1,4-benzodioxane derivatives, making it a primary candidate.[1][10] The tris(3,5-dimethylphenylcarbamate) selector on this column is highly effective at resolving a wide range of chiral compounds through a combination of interactive forces.
Workflow for Chiral Method Development
A logical, structured approach to method development saves time, solvent, and resources. The process begins with screening promising columns and mobile phases and proceeds to fine-tuning for optimal performance.
Caption: A systematic workflow for chiral HPLC method development.
Recommended Experimental Protocol
This protocol provides a robust starting point for the separation of (R) and (S) 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
1. System and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Phenomenex Lux® 3µm Cellulose-1 , 150 x 4.6 mm (or equivalent polysaccharide-based CSP).[1]
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample Preparation: Dissolve the racemic standard of 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[1] Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase is the most common mode for polysaccharide CSPs, offering high efficiency and selectivity. The 90:10 ratio is a standard starting point balancing resolution and analysis time.[1][13] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis speed and column efficiency for a 4.6 mm ID column. |
| Column Temp. | 25 °C (Ambient) | Temperature can affect selectivity; starting at a controlled ambient temperature ensures reproducibility.[14] |
| Injection Vol. | 5-10 µL | Small injection volumes prevent band broadening and column overload. |
| Detection | UV at 220 nm or 275 nm | The benzodioxane ring system has strong absorbance in the low UV range. 220 nm provides high sensitivity, while ~275 nm may offer more selectivity against impurities. |
3. Method Execution and Optimization:
-
Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject the prepared sample.
-
Data Analysis: Identify the two enantiomer peaks. Calculate the separation factor (α = k₂/k₁) and resolution (Rₛ = 2(t₂ – t₁)/(w₁ + w₂)). An Rₛ value > 1.5 is considered baseline separation.[1]
-
Optimization:
-
If retention times are too long, increase the percentage of IPA (e.g., to 85:15).
-
If resolution is poor, decrease the percentage of IPA (e.g., to 95:5). Be aware this will increase run time.
-
Varying the temperature (e.g., 30°C or 35°C) can sometimes improve resolution.[14]
-
Understanding the Chiral Recognition Mechanism
The separation on a polysaccharide CSP is governed by a combination of interactions that create a transient diastereomeric complex between the analyte and the stationary phase. The "three-point interaction model" is a useful concept for visualizing this phenomenon.
Caption: The three-point interaction model for chiral recognition.
For 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, the likely interaction points with a cellulose carbamate phase are:
-
π-π Stacking: Between the electron-rich aromatic ring of the benzodioxane and the phenyl groups of the CSP.
-
Hydrogen Bonding/Dipole Interactions: The ether oxygens in the dioxane ring can act as hydrogen bond acceptors.
-
Steric Interactions: The bulky bromomethyl group at the chiral center fits into a specific chiral groove or pocket on the CSP surface.
The combination of these interactions differs in spatial arrangement and energy for the (R) and (S) enantiomers, leading to one being retained longer than the other.
Conclusion
The enantioselective separation of (R) and (S) 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. A Phenomenex Lux Cellulose-1 column (or equivalent) under normal-phase conditions (n-Hexane/IPA) represents the most effective and scientifically-grounded starting point for method development. By systematically screening and optimizing the mobile phase composition, researchers can achieve baseline resolution (Rₛ > 1.5), enabling accurate quantification of enantiomeric purity, which is essential for advancing drug development programs involving this critical chiral intermediate.
References
- How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives. (n.d.). AIR Unimi.
- Examples of chiral 1,4-benzodioxane containing molecules. (n.d.). ResearchGate.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Chiral HPLC Separations Guidebook. (n.d.). Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003, November 1). LCGC International.
- Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022, May 20). National Institutes of Health.
- General formula of a chiral 2-substituted 1,4-benzodioxane bearing a substituent at the benzene ring. (n.d.). ResearchGate.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today.
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021, March 18). National Institutes of Health.
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023, June 21). National Institutes of Health.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). National Institutes of Health.
- Chiral Chromatography: Separating Twins. (2018, October 26). Blogs@NTU.
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023, November 13). MDPI.
- A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. (2019, March 12). ResearchGate.
- HPLC enantioseparation of benzodioxane derivatives. (n.d.). ResearchGate.
- Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. (2023, December 1). MDPI.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase [mdpi.com]
A Comparative Analysis of the Reactivity of (R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine Enantiomers
Introduction
In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, a deep understanding of the reactivity of individual enantiomers is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of the reactivity of (R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, two chiral building blocks of significant interest in medicinal chemistry.
While direct comparative kinetic data for these specific enantiomers is not extensively published, this guide will establish a robust framework for their evaluation. We will delve into the theoretical underpinnings of their potential reactivity differences, grounded in the principles of stereochemistry and reaction kinetics. Furthermore, we will present detailed experimental protocols to empower researchers to conduct their own comparative analyses.
Chemical Structure and Stereochemistry
(R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine are enantiomers characterized by a stereogenic center at the C2 position of the dihydrodioxine ring. The bromomethyl group at this position serves as a reactive handle for nucleophilic substitution reactions, making these compounds versatile intermediates in organic synthesis.
Figure 1: Chemical structures of the (R) and (S) enantiomers.
The absolute configuration, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, dictates the three-dimensional arrangement of the substituents around the chiral center. This spatial arrangement is the fundamental reason for potential differences in reactivity, particularly in reactions involving other chiral molecules.
Theoretical Framework for Reactivity Comparison
The primary mode of reaction for 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is nucleophilic substitution, where a nucleophile displaces the bromide leaving group. Given that the carbon atom bearing the bromine is a primary, albeit sterically hindered, benzylic-like carbon, the reaction is expected to proceed predominantly through an S_N2 (bimolecular nucleophilic substitution) mechanism .[1][2][3]
The S_N2 Reaction and Stereochemistry
The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[5]
Caption: Principle of kinetic resolution.
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative reactivity of the (R) and (S) enantiomers, a kinetic competition experiment is proposed. This experiment will monitor the reaction of a racemic mixture of 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine with a sub-stoichiometric amount of a chiral nucleophile.
PART 1: Synthesis and Chiral Separation (Prerequisites)
A reliable method for both the synthesis of racemic 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine and its subsequent separation into pure enantiomers is essential. While a detailed synthesis protocol is beyond the scope of this guide, it typically involves the bromination of the corresponding hydroxymethyl precursor. The resolution of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or through diastereomeric salt formation and crystallization. [6][7][8]
PART 2: Kinetic Competition Experiment
Objective:
To determine the relative reaction rates of (R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine with a chiral nucleophile.
Materials:
-
Racemic 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
(R)- or (S)-enantiomer of a chiral nucleophile (e.g., (R)-(-)-2-phenylglycinol)
-
Aprotic solvent (e.g., Acetonitrile, DMF)
-
Non-nucleophilic base (e.g., Proton-Sponge® or a hindered tertiary amine)
-
Internal standard for chromatography (e.g., naphthalene)
-
Chiral HPLC column capable of separating the enantiomers of the starting material and the products.
Experimental Workflow Diagram:
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine of known concentration in the chosen aprotic solvent.
-
Prepare a stock solution of the enantiomerically pure chiral nucleophile (e.g., (R)-(-)-2-phenylglycinol) at a concentration that is half that of the racemic substrate.
-
Prepare a stock solution of the non-nucleophilic base at a concentration slightly higher than the nucleophile.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the racemic substrate stock solution, the internal standard stock solution, and the base stock solution.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding the chiral nucleophile stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a dilute acid solution to neutralize the base and protonate the nucleophile.
-
-
Chiral HPLC Analysis:
-
Analyze each quenched aliquot by chiral HPLC. The HPLC method must be validated to resolve and quantify:
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
(S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
The (R,R) and (S,R) diastereomeric products
-
The internal standard
-
-
The use of an internal standard is crucial to correct for variations in injection volume.
-
Data Analysis and Interpretation
-
Concentration vs. Time: For each time point, calculate the concentrations of the (R) and (S) starting materials based on their peak areas relative to the internal standard.
-
Rate Determination: Plot the natural logarithm of the concentration of each enantiomer (ln[R] and ln[S]) versus time. If the reaction is pseudo-first-order with respect to the substrate (which it should be if the nucleophile concentration does not change significantly during the early stages of the reaction), these plots should be linear. The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Relative Reactivity: The ratio of the rate constants (k_R / k_S) will provide a quantitative measure of the relative reactivity of the two enantiomers with the chosen chiral nucleophile. A ratio significantly different from 1 indicates a notable difference in reactivity.
Control Experiment
To confirm that any observed difference in reactivity is due to the chirality of the nucleophile, the experiment should be repeated using an achiral nucleophile (e.g., benzylamine) under identical conditions. In this case, the ratio of the rate constants (k_R / k_S) is expected to be approximately 1.
Quantitative Data Summary Table (Hypothetical)
| Time (min) | [(R)-Substrate] (M) | [(S)-Substrate] (M) | ln[(R)-Substrate] | ln[(S)-Substrate] |
| 0 | 0.050 | 0.050 | -2.996 | -2.996 |
| 10 | 0.045 | 0.048 | -3.099 | -3.036 |
| 20 | 0.041 | 0.046 | -3.194 | -3.079 |
| 40 | 0.033 | 0.042 | -3.411 | -3.170 |
| 60 | 0.027 | 0.038 | -3.612 | -3.270 |
From plots of this data, the rate constants k_R and k_S can be determined from the slopes.
Conclusion
The comparison of reactivity between (R)- and (S)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a nuanced task that hinges on the principles of stereochemistry. While these enantiomers are expected to react identically with achiral reagents, their reactivity can differ significantly with chiral partners due to the formation of diastereomeric transition states. This guide provides the theoretical foundation and a detailed experimental framework for researchers to quantify these potential differences.
By employing a kinetic competition experiment monitored by chiral HPLC, scientists can elucidate the relative reactivity of these important chiral building blocks. Such data is invaluable for the rational design of stereoselective syntheses, ultimately contributing to the development of safer and more effective chiral drugs.
References
- PubChem. (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b]d[5][10]ioxine. [Link]
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Journal of Chromatography A. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- PHARMD GURU. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
- ScienceDirect.
- ResearchGate.
- Chem LibreTexts. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
- CUNY Academic Works. Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles. [Link]
- Wikipedia. Kinetic resolution. [Link]
- ACS Publications. Chemoenzymatic Dynamic Kinetic Resolution of β-Halo Alcohols. An Efficient Route to Chiral Epoxides. [Link]
- Chemistry Steps. SN2 Reaction Mechanism. [Link]
- PubMed Central.
- Chemistry LibreTexts.
- University of Padua. Practical Considerations in Kinetic Resolution Reactions. [Link]
- ACS Publications.
- Michigan State University. Asymmetric Induction. [Link]
- YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
- Sarthaks eConnect. Explain why allylic and benzylic halides are more reactive towards S_(N)1 substitution while 1-halo and 2-halobutanes preferentially undergoes S_(N)2 substitution. [Link]
- Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]
- PubMed Central.
- Research Communities. Access to Both Enantiomers by Tuning the Reaction Time. [Link]
- PubChem. (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]d[5][10]ioxine. [Link]
- filo. allylic and benzylic halides show high reactivity towards the SN1 reactions. Explain why? [Link]
- ResearchGate. Stereochemistry of oxidative addition of benzyl-??-d chloride and bromide to tris(triethylphosphine)palladium(0). Direct observation of optical activity in a carbon-palladium ??-bonded complex. [Link]
- ACS Publications. Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. sarthaks.com [sarthaks.com]
- 3. allylic and benzylic halides show high reactivity towards the SN1 reactio.. [askfilo.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise stereochemical control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. It is within this context that we delve into the synthesis and rigorous spectroscopic validation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a valuable chiral building block in the synthesis of various pharmaceutical agents.
This guide provides an in-depth, technically-grounded protocol for the preparation of this key intermediate, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the ultimate arbiter of its structural and stereochemical integrity. We will not only present a reliable synthetic pathway but also dissect the nuances of the NMR data, offering a comparative analysis that will empower researchers to confidently validate their own synthetic outcomes.
The Strategic Importance of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a chiral center at the 2-position, coupled with the reactive bromomethyl handle, transforms this scaffold into a versatile synthon for the construction of complex, enantiomerically pure drug candidates. The (R)-enantiomer, in particular, has been identified as a key intermediate in the development of novel therapeutics, making its efficient and verifiable synthesis a matter of significant interest.
Synthetic Strategy: A Two-Step Approach to Enantiopurity
Our synthetic approach is a robust two-step process commencing with the enantioselective preparation of the precursor alcohol, (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine, followed by its conversion to the target bromomethyl derivative.
Part 1: Enantioselective Synthesis of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine
The cornerstone of this synthesis is the establishment of the chiral center. While several methods exist for the asymmetric synthesis of 2-substituted 2,3-dihydrobenzo[1][2]dioxanes, Rh-catalyzed asymmetric hydrogenation of the corresponding benzodioxine offers a highly efficient and selective route.[3]
Experimental Protocol:
-
Substrate Preparation: The synthesis begins with the preparation of 2-hydroxymethyl-benzo[b][1][2]dioxine, which can be synthesized from catechol and 3-chloro-1,2-propanediol followed by oxidation.
-
Asymmetric Hydrogenation: In a high-pressure reactor, the 2-hydroxymethyl-benzo[b][1][2]dioxine (1 equivalent) is dissolved in a degassed solvent such as methanol. A chiral rhodium catalyst, for instance, a complex of Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP, is added (typically 0.1-1 mol%).
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 50 °C) for a set period (e.g., 24 hours).
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine.
Part 2: Bromination of the Chiral Alcohol
The conversion of the primary alcohol to the corresponding bromide is a standard and reliable transformation, typically achieved using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The latter, known as the Appel reaction, is often preferred for its mild conditions.
Experimental Protocol (Appel Reaction):
-
Reaction Setup: To a solution of (R)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1][2]dioxine (1 equivalent) and carbon tetrabromide (1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) at 0 °C, triphenylphosphine (1.5 equivalents) is added portion-wise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine as a pure compound.
Workflow for Synthesis and Validation
Caption: Synthetic and validation workflow.
NMR Validation: The Spectroscopic Fingerprint of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
NMR spectroscopy is the quintessential tool for the structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR are indispensable for confirming its successful synthesis and purity.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (4H) | 6.85 - 7.00 | m | - | 4H |
| CH-O (1H) | 4.55 - 4.65 | m | - | 1H |
| CH₂-O (2H) | 4.10 - 4.45 | m | - | 2H |
| CH₂-Br (2H) | 3.60 - 3.75 | m | - | 2H |
Table 2: Predicted ¹³C NMR Data for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | 142.5 - 143.5 |
| Aromatic CH | 117.0 - 122.0 |
| CH-O | 70.0 - 72.0 |
| CH₂-O | 64.0 - 66.0 |
| CH₂-Br | 33.0 - 35.0 |
Causality behind the Chemical Shifts:
-
Aromatic Protons: The protons on the benzene ring appear in the typical aromatic region.
-
Chiral Methine Proton (CH-O): This proton is deshielded due to its attachment to an oxygen atom and the dihydrodioxine ring, hence its downfield shift.
-
Diastereotopic Methylene Protons (CH₂-O and CH₂-Br): Due to the adjacent chiral center, the two protons of each methylene group are chemically non-equivalent (diastereotopic) and are expected to exhibit complex splitting patterns.
-
Bromomethyl Carbons: The carbon attached to the electronegative bromine atom is shifted downfield in the ¹³C NMR spectrum.
NMR Protocol for Structural Validation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integration values with the predicted data in Tables 1 and 2. The presence of all expected signals and the absence of significant impurities will confirm the structure and purity of the synthesized compound.
Comparative Analysis: Alternative Methods for Chiral Validation by NMR
While the primary NMR data confirms the molecular structure, assessing the enantiomeric purity often requires additional techniques.
Table 3: Comparison of Methods for Enantiomeric Purity Determination by NMR
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | The chiral analyte is reacted with a chiral derivatizing agent to form a mixture of diastereomers, which have distinct NMR spectra.[1] | Can be used with a wide range of functional groups. Large chemical shift differences between diastereomers are often observed. | Requires an additional chemical reaction, which must go to completion without racemization. The derivatizing agent must be enantiomerically pure. |
| Chiral Solvating Agents (CSAs) | The chiral analyte is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes formed have slightly different NMR spectra. | Non-destructive and requires no chemical modification of the analyte. | The chemical shift differences are often small, requiring a high-field NMR spectrometer. The choice of solvating agent is crucial and often empirical. |
| Chiral Lanthanide Shift Reagents (CLSRs) | Similar to CSAs, but the lanthanide complex induces large chemical shift differences. | Can produce very large and easily quantifiable peak separations. | Can cause significant line broadening. The stoichiometry of the complex must be carefully controlled. |
Workflow for Chiral Purity Assessment using a Chiral Derivatizing Agent
Caption: Chiral purity assessment workflow.
Conclusion
The synthesis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a critical step in the development of new chiral pharmaceuticals. This guide has provided a detailed and scientifically rigorous framework for its preparation and, crucially, its validation by NMR spectroscopy. By understanding the principles behind the synthetic steps and the interpretation of the NMR data, researchers can ensure the quality and stereochemical integrity of this important building block. The comparative analysis of chiral validation techniques further equips scientists with the tools necessary to confidently assess the enantiomeric purity of their materials, a non-negotiable aspect of modern drug discovery and development.
References
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
- Dong, X. Q., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1][2]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(15), 4446-4450. [Link]
Sources
A Comparative Guide to the Stereochemical Analysis of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine Derivatives
This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the definitive stereochemical characterization of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine derivatives. Professionals in drug discovery and development will find actionable insights into selecting the most appropriate analytical methodology, supported by experimental principles and data-driven comparisons. The chiral motif of 2,3-dihydro-1,4-benzodioxane is a cornerstone in numerous therapeutic agents, where the absolute configuration at the C2 stereocenter is paramount to biological activity.[1]
Introduction: The Stereochemical Imperative in Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antihypertensive to antidepressant.[1][2] The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a drug's efficacy and safety. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[3][4] Therefore, the unambiguous determination of the absolute configuration—the precise 3D arrangement of atoms—is a non-negotiable step in the development of chiral drugs like those derived from (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
This guide focuses on X-ray crystallography as the definitive method for this purpose and provides a comparative analysis against powerful solution-state techniques, including Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, providing a definitive assignment of both relative and absolute configuration.[5][6] The technique relies on the diffraction of X-rays by a highly ordered, single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined.[4]
For determining absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key.[7] The presence of a "heavy" atom, such as the bromine atom in the titular derivatives, significantly enhances this effect. When the X-ray wavelength is near the absorption edge of the bromine atom, it scatters X-rays with a phase shift. This leads to measurable intensity differences between Friedel pairs (reflections related by inversion), which directly reveals the absolute stereochemistry of the molecule.[8]
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process where meticulous execution is paramount.
Step 1: Growing High-Quality Single Crystals (The Bottleneck) The most critical and often rate-limiting step is obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in size with no visible fractures.[6] Many small or flexible molecules are notoriously difficult to crystallize.[9]
-
Causality: The goal is to induce the slow, ordered aggregation of molecules from a supersaturated solution. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction.
-
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Thermal Gradient: The solution is subjected to a slow, controlled temperature change to decrease solubility and promote crystallization.
-
Step 2: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.
-
Instrumentation: A modern CCD or CMOS-based X-ray diffractometer is used.
-
X-ray Source: For light-atom structures, a copper (Cu Kα) radiation source is often preferred as it enhances the anomalous scattering effect, which is crucial for absolute configuration determination.[10][11][12]
-
Process: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.
Step 3: Structure Solution and Refinement The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map.
-
Software: Programs like SHELXT or SIR2004 are used to determine the initial positions of the atoms.[11][12]
-
Refinement: The initial atomic model is refined against the experimental data using software like SHELXL.[11][12] This iterative process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.
-
Absolute Configuration Determination: The absolute structure is determined by analyzing Bijvoet pairs. The Flack parameter is a key statistical indicator; a value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides high confidence in the assignment.[8]
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible. The inability to grow suitable crystals necessitates the use of other powerful analytical techniques that work in the solution phase.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[13][14] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, it is a direct probe of chirality in solution.[15]
-
Principle of Operation: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted for one enantiomer using ab initio or Density Functional Theory (DFT) calculations.[3][15] A strong correlation between the signs and relative intensities of the experimental and calculated spectra allows for a confident assignment.[3]
-
Advantages over Crystallography:
-
No Crystallization Needed: Analysis is performed on the sample in solution, bypassing the most significant hurdle of crystallography.[3][13]
-
Conformational Insight: Provides information about the molecule's conformation in the solution state, which may be more biologically relevant than the solid-state structure.
-
-
Limitations:
-
Computationally Intensive: Requires accurate and potentially time-consuming DFT calculations. The accuracy of the assignment depends heavily on the quality of the computational model.[3]
-
Higher Sample Requirement: VCD signals are very weak, often requiring higher concentrations and larger sample amounts than other techniques.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conventional NMR is inherently "chirally blind," as enantiomers in an achiral solvent are chemically equivalent and produce identical spectra.[16][17][18] However, chiral discrimination can be achieved by introducing a chiral auxiliary.
-
Principle of Operation:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent, forming diastereomers. Diastereomers are no longer mirror images and have distinct physical properties, resulting in different, quantifiable signals in the NMR spectrum.[19]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvent or additive. This association creates a chiral environment that can induce chemical shift differences between the enantiomers.[19][20]
-
-
Advantages:
-
High Information Content: Provides rich structural information, including connectivity and conformation in solution.
-
Quantitative Analysis: Excellent for determining enantiomeric excess (ee) with high precision.
-
-
Limitations:
-
Indirect Method for AC: Absolute configuration assignment often relies on empirical models or comparison to known standards. It is not a nonempirical method like crystallography or VCD.[20][21]
-
Potential for Complications: Derivatization can be complex and may fail if the analyte lacks a suitable functional group. Peak overlap with the chiral agent can also complicate spectral analysis.[22]
-
Mass Spectrometry (MS)
Like NMR, mass spectrometry is intrinsically insensitive to chirality because enantiomers have identical masses.[23][24][25] Chiral analysis by MS requires the formation of diastereomeric complexes that can be distinguished in the gas phase.
-
Principle of Operation: A chiral selector (e.g., a metal ion complex with a chiral ligand) is introduced to form diastereomeric adducts with the analyte enantiomers. These diastereomeric ions often exhibit different stabilities, which can be probed using tandem mass spectrometry (MS/MS).[26][27] Differences in the fragmentation patterns or ion mobility of the diastereomers allow for chiral differentiation and quantification.[24][26]
-
Advantages:
-
Limitations:
-
Indirect Method for AC: Does not provide the absolute configuration directly. The method is primarily used for chiral recognition and quantifying enantiomeric excess.[26]
-
Method Development: Finding a suitable chiral selector and optimizing the MS/MS conditions can be challenging.
-
Data-Driven Performance Comparison
The selection of an analytical technique is a strategic decision based on the available sample, the required information, and project timelines. The table below summarizes the key performance characteristics of each method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with Chiral Auxiliaries) | Mass Spectrometry (with Chiral Selectors) |
| Primary Information | Unambiguous Absolute & Relative Configuration , 3D Structure | Absolute Configuration (via computation), Solution Conformation | Enantiomeric Purity, Relative Configuration | Chiral Recognition, Enantiomeric Purity |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Solution (mg scale, high concentration) | Solution (µg to mg scale) | Solution or solid (ng to µg scale) |
| Nature of Method | Non-destructive (crystal is recovered) | Non-destructive | Non-destructive | Destructive |
| Experimental Time | Days to weeks (for crystallization) + hours (for data collection) | Hours (for measurement and computation) | Minutes to hours | Minutes |
| Key Strength | The "gold standard"; provides a complete, unambiguous 3D picture.[5][7][8] | No crystallization required; provides biologically relevant solution-state data.[3][13] | High precision for quantitative analysis (ee); widely available. | Unmatched speed and sensitivity; excellent for complex mixtures.[23][26] |
| Key Limitation | Crystal growth is a major bottleneck. [6][9][10] | Requires intensive computational modeling; high sample concentration needed.[3][14] | Indirect method for absolute configuration; may require chemical modification.[20][21] | Indirect method for absolute configuration; method development can be complex. |
Decision Logic: Choosing the Right Tool for the Job
The choice of technique is dictated by the specific research question and the nature of the sample.
Conclusion
For the definitive and unambiguous determination of the absolute configuration of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete three-dimensional atomic map is the most trustworthy foundation for structure-activity relationship studies and regulatory submissions.
However, the practical challenges of crystallization mean that researchers must be proficient in leveraging complementary solution-state techniques. Vibrational Circular Dichroism has emerged as a powerful alternative for assigning absolute configuration without the need for crystals. Chiral NMR and Mass Spectrometry are indispensable tools for rapid, high-precision quantification of enantiomeric purity and for analysis in complex biological matrices. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, empowers researchers to design a robust analytical strategy, ensuring the stereochemical integrity of their chiral drug candidates.
References
- Nobuyuki Harada. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
- Wang, Y., & Guo, Y. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 13-25. [Link]
- Wikipedia. (n.d.).
- Scriber, B. A., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Purechemistry. (2024).
- Dos Santos, J. I., Pescitelli, G., & Salvadori, P. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3299. [Link]
- Guo, Y., Wu, L., & Cooks, R. G. (2012). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Analytical chemistry, 84(14), 6064–6071. [Link]
- Freedman, T. B., Cao, X., Dutate, R., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. Journal of the American Chemical Society, 125(48), 14984–14985. [Link]
- Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
- Cooks, R. G., & Yao, C. (2006). Chiral analysis by MS. Analytical and Bioanalytical Chemistry, 386(7-8), 2113-2124. [Link]
- Wikipedia. (n.d.).
- Freedman, T. B., & Nafie, L. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Allen, F. H., & Kennard, O. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1588, 25-46. [Link]
- Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-118. [Link]
- PolyU Institutional Research Archive. (n.d.). Chiral Mass Spectrometry: An Overview. [Link]
- Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Chemistry – A European Journal. [Link]
- Powis, I. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]
- Tadesse, S., et al. (2020). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Molecules, 25(19), 4488. [Link]
- Ghirlanda, G., & Polavarapu, P. L. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
- Radhakrishnan, R., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][7][21]dioxole-5-carbaldehyde oxime. Acta Crystallographica Section E, 79(Pt 11), 1083–1088. [Link]
- Hart, M. T., et al. (2015). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 54(43), 12825-12829. [Link]
- Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Frontiers in Bioengineering and Biotechnology, 11, 1209303. [Link]
- Jones, P. G. (2009). X-ray crystallography and chirality: understanding the limitations. Tetrahedron: Asymmetry, 20(10), 1135-1142. [Link]
- Jones, P. G. (2009). X-ray crystallography and chirality. Tetrahedron: Asymmetry, 20(10), 1135-1142. [Link]
- Straniero, V., et al. (2016). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. RSC Advances, 6(92), 89613-89640. [Link]
- Asolkar, R. N., & Kakkar, R. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]
- Chen, Y., et al. (2025). Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. Journal of Organic Chemistry. [Link]
- Smith, G. D. (2008). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 23-31. [Link]
- Olofsson, B., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Examples of chiral 1,4-benzodioxane containing molecules. [Link]
- Gable, R. W., et al. (2023). 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][4][21]dioxocine. Molbank, 2023(4), M1756. [Link]
- Olofsson, B., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Chiral crystal consisting of achiral molecule, benzophenone. [Link]
- Flores-Alamo, M., et al. (2022).
- Jones, P. G., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 26(11), 3180. [Link]
- ResearchGate. (n.d.). 2-Chloromethyl-2,3-dihydrothieno[3,4-b][3][21]dioxine. [Link]
Sources
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. jascoinc.com [jascoinc.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. scispace.com [scispace.com]
- 17. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 18. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Benzodioxane Precursors: From Starting Materials to Target Scaffold
For researchers, scientists, and professionals in drug development, the synthesis of novel benzodioxane derivatives is a journey that begins with a deep understanding of its fundamental building blocks. The successful formation of the 1,4-benzodioxane ring is not merely a matter of reaction conditions; it is a story told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of the key precursors to benzodioxane, offering insights into their characteristic spectral features and how these signatures evolve upon cyclization. By understanding the spectroscopic nuances of the starting materials, researchers can more effectively monitor reaction progress, identify intermediates, and confirm the structure of their final products.
The most common and direct synthesis of the 1,4-benzodioxane scaffold involves the Williamson ether synthesis, reacting a catechol derivative with a 1,2-dielectrophile, typically 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions. This guide will focus on the spectroscopic characterization of these two primary precursors: catechol and 1,2-dichloroethane.
The Spectroscopic Fingerprints of Precursors
A thorough analysis of the starting materials is the bedrock of any synthetic campaign. Here, we delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of catechol and 1,2-dichloroethane.
Catechol: The Aromatic Core
Catechol (1,2-dihydroxybenzene) provides the aromatic backbone of the benzodioxane molecule. Its spectroscopic properties are dominated by the phenolic hydroxyl groups and the ortho-substituted benzene ring.
¹H NMR Spectroscopy of Catechol:
The proton NMR spectrum of catechol is characterized by two main regions: the aromatic region and the hydroxyl proton region. In a solvent like deuterochloroform (CDCl₃), the aromatic protons typically appear as two multiplets between δ 6.8 and 7.0 ppm.[1][2] The hydroxyl protons are often observed as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature, but can be found around δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy of Catechol:
The ¹³C NMR spectrum of catechol will show three distinct signals in the aromatic region. The two carbons bearing the hydroxyl groups are deshielded and appear around δ 145 ppm. The other four aromatic carbons will give two signals between δ 115 and 122 ppm.
IR Spectroscopy of Catechol:
The infrared spectrum of catechol is distinguished by a strong, broad absorption band in the region of 3300-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is also present around 1200-1280 cm⁻¹.
1,2-Dichloroethane: The Dioxane Ring Precursor
1,2-Dichloroethane provides the two-carbon bridge that forms the dioxane ring. Its spectroscopic features are simpler than those of catechol, reflecting its aliphatic nature.
¹H NMR Spectroscopy of 1,2-Dichloroethane:
The proton NMR spectrum of 1,2-dichloroethane is very simple, showing a single sharp singlet at approximately δ 3.7 ppm in CDCl₃. This is because the four protons are chemically equivalent.
¹³C NMR Spectroscopy of 1,2-Dichloroethane:
The ¹³C NMR spectrum of 1,2-dichloroethane displays a single peak around δ 45 ppm, corresponding to the two equivalent carbons.
IR Spectroscopy of 1,2-Dichloroethane:
The IR spectrum of 1,2-dichloroethane is characterized by C-H stretching vibrations of the methylene groups in the 2850-3000 cm⁻¹ region.[3] The most prominent and diagnostic peaks are the C-Cl stretching vibrations, which typically appear in the fingerprint region between 650 and 800 cm⁻¹.[3][4][5]
Comparative Spectroscopic Data of Precursors
The following table summarizes the key spectroscopic data for catechol and 1,2-dichloroethane, providing a quick reference for their identification.
| Spectroscopic Technique | Catechol | 1,2-Dichloroethane |
| ¹H NMR (CDCl₃) | δ 6.8-7.0 (m, 4H, Ar-H), δ 5.0-6.0 (br s, 2H, OH) | δ 3.7 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~145 (C-OH), δ ~115-122 (Ar-C) | δ ~45 (CH₂) |
| IR (cm⁻¹) | 3300-3600 (br, O-H), 3000-3100 (C-H, sp²), 1450-1600 (C=C), 1200-1280 (C-O) | 2850-3000 (C-H, sp³), 650-800 (C-Cl) |
From Precursors to Product: The Spectroscopic Transformation to 1,4-Benzodioxane
The formation of the 1,4-benzodioxane ring results in significant and predictable changes in the spectroscopic data, providing clear evidence of a successful reaction.
¹H NMR Spectroscopy of 1,4-Benzodioxane:
Upon cyclization, the most notable changes in the ¹H NMR spectrum are:
-
Disappearance of the hydroxyl protons: The broad singlet from the catechol hydroxyl groups will no longer be present.
-
Appearance of the dioxane protons: A new singlet or a complex multiplet will appear, typically in the range of δ 4.2-4.4 ppm, corresponding to the four protons of the newly formed dioxane ring.[6][7][8]
-
Shift in aromatic protons: The chemical shifts of the aromatic protons will be similar to those in catechol, typically appearing as a multiplet around δ 6.8-7.0 ppm.
¹³C NMR Spectroscopy of 1,4-Benzodioxane:
The ¹³C NMR spectrum of 1,4-benzodioxane will show:
-
A new aliphatic carbon signal: A peak around δ 64 ppm will appear, corresponding to the two equivalent carbons of the dioxane ring.[6]
-
Shift in aromatic carbon signals: The carbons of the aromatic ring will remain in a similar region as in catechol, with the two carbons attached to the oxygen atoms appearing around δ 143 ppm and the other four carbons between δ 117 and 122 ppm.
IR Spectroscopy of 1,4-Benzodioxane:
The IR spectrum provides compelling evidence of benzodioxane formation through:
-
Disappearance of the O-H stretch: The broad band between 3300-3600 cm⁻¹ from the catechol hydroxyl groups will be absent.
-
Appearance of C-O-C stretch: A strong, characteristic C-O-C (ether) stretching band will appear in the region of 1200-1300 cm⁻¹.
-
Disappearance of the C-Cl stretch: The C-Cl stretching vibrations from 1,2-dichloroethane will be absent.
Mass Spectrometry of 1,4-Benzodioxane:
Mass spectrometry is a powerful tool for confirming the molecular weight of the final product. 1,4-Benzodioxane has a molecular weight of 136.15 g/mol .[9] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the precursor or product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled, longer acquisition time, and a larger number of scans compared to ¹H NMR).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the key absorption bands.
-
Visualizing the Process
To further clarify the relationships between the precursors and the final product, the following diagrams illustrate the chemical structures and the overall experimental workflow.
Caption: Chemical structures of benzodioxane precursors and the final product.
Caption: Experimental workflow for the spectroscopic analysis of benzodioxane synthesis.
By meticulously comparing the spectroscopic data of the precursors with that of the synthesized product, researchers can confidently verify the successful formation of the 1,4-benzodioxane scaffold. This foundational understanding is paramount for the efficient and accurate development of new and potentially impactful benzodioxane-based compounds.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,2-dichloroethane.
- ResearchGate. (n.d.). Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous....
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
- Mizushima, S., Shimanouchi, T., Nakamura, K., Hayashi, M., & Tsuchiya, S. (1957). Infrared and Raman Spectra of 1,2-Dichloroethane and its Deuterium Compound in the Gaseous, Liquid, and Solid States. Canadian Journal of Chemistry, 35(11), 1277-1288.
- ResearchGate. (n.d.). Experimental and ab initio predicted IR intensities in 1,2-di- chloroethane.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957).
- ResearchGate. (n.d.). ¹H NMR spectrum (CDCl₃) of catechol, a mixture of 1 and....
- Aricò, F., D'Anna, F., Riela, S., & Tundo, P. (2015). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 17(2), 1015-1021.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
- PubChem. (n.d.). 1,4-Benzodioxan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 7. 1,4-Benzodioxan(493-09-4) 1H NMR [m.chemicalbook.com]
- 8. scirp.org [scirp.org]
- 9. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine for Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical synthesis, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine stands as a key intermediate. Its rigid, chiral scaffold is a recurring motif in a variety of biologically active molecules. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, controlling stereochemistry, and ultimately, for the efficient development of novel therapeutics.
This guide provides an in-depth analysis of the reaction kinetics of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, with a focus on nucleophilic substitution reactions. We will explore its reactivity in comparison to other synthetically valuable chiral electrophiles, offering experimental insights and detailed protocols for kinetic analysis.
Mechanistic Considerations: A Predominantly S_N2 Pathway
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a primary benzylic bromide. The primary carbon center, attached to a good leaving group (bromide), is sterically accessible, favoring a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to a concerted bond-forming and bond-breaking process. This results in an inversion of stereochemistry at the chiral center.
The benzylic position of the bromomethyl group provides additional stabilization to the transition state through π-orbital overlap with the adjacent benzene ring, which can enhance the reaction rate compared to a simple primary alkyl bromide.
Comparative Kinetic Analysis
While specific kinetic data for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is not extensively documented in publicly available literature, we can infer its reactivity by comparing it to structurally similar compounds and alternative chiral building blocks.
Comparison with Substituted Benzyl Bromides
The reactivity of benzyl bromides in S_N2 reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the electron density at the benzylic carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups can decrease the rate of S_N2 reactions.
The 2,3-dihydrobenzo[b]dioxine moiety can be considered to have a net electron-donating effect on the benzene ring due to the oxygen atoms. This would suggest that (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine might be slightly less reactive than unsubstituted benzyl bromide in S_N2 reactions. However, the rigid bicyclic structure may also influence the transition state energy.
Table 1: Estimated Relative Reactivity of Benzylic Bromides in S_N2 Reactions
| Compound | Substituent Effect | Estimated Relative Rate |
| p-Nitrobenzyl bromide | Strong Electron-Withdrawing | Faster |
| Benzyl bromide | Neutral | Reference |
| (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine | Weak Electron-Donating | Slightly Slower |
| p-Methoxybenzyl bromide | Strong Electron-Donating | Slower |
This table provides an estimated qualitative comparison based on established principles of physical organic chemistry.
Alternative Chiral Building Blocks: A Kinetic Perspective
For the synthesis of chiral molecules, several alternatives to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine exist, each with its own kinetic profile.
(S)-Glycidyl Nosylate
(S)-Glycidyl nosylate is a highly reactive chiral epoxide. The nosylate group is an excellent leaving group, and the strained three-membered epoxide ring is highly susceptible to nucleophilic attack.[1][2][3] Ring-opening of the epoxide by a nucleophile typically occurs at the less sterically hindered carbon via an S_N2 mechanism, leading to a product with a defined stereochemistry.[4][5]
Kinetic Advantage: The combination of a good leaving group and significant ring strain generally makes glycidyl nosylate more reactive towards nucleophiles than benzylic bromides. Reactions often proceed under milder conditions and at a faster rate.
Chiral Aziridines
Chiral aziridines are nitrogen-containing three-membered rings that are also prone to ring-opening reactions by nucleophiles.[6][7][8] The reactivity can be tuned by the substituents on the nitrogen and carbon atoms. Activation of the aziridine nitrogen, often by protonation or Lewis acids, forms a more reactive aziridinium ion, which readily undergoes nucleophilic attack.[9]
Kinetic Comparison: The reactivity of chiral aziridines is highly dependent on the activation method. Unactivated aziridines are generally less reactive than benzylic bromides. However, activated aziridinium ions can be significantly more reactive, offering a pathway to rapid bond formation.
Table 2: Comparative Reactivity of Chiral Electrophiles
| Chiral Building Block | Reaction Type | Key Activating Feature | General Reactivity Comparison |
| (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine | S_N2 | Benzylic position | Moderate |
| (S)-Glycidyl Nosylate | Epoxide Ring Opening (S_N2) | Ring strain, good leaving group | High |
| Chiral Aziridines | Ring Opening (S_N2) | Ring strain (activation often required) | Low to High (depending on activation) |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires careful experimental design and execution. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of these reactions by separating and quantifying reactants, products, and any intermediates over time.[10][11][12][13][14]
General Protocol for Kinetic Monitoring by HPLC
Objective: To determine the rate constant for the reaction of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine with a given nucleophile.
Materials:
-
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Nucleophile of interest
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard (a non-reactive compound for accurate quantification)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solutions of the nucleophile and the internal standard. Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding the stock solution of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent mixture that stops the reaction (e.g., a mixture containing a large excess of a scavenger for the nucleophile).
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Acquisition: Record the peak areas of the reactant, product, and internal standard.
-
Data Analysis:
-
Calculate the concentration of the reactant at each time point using the internal standard for calibration.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time should be linear).
-
Visualization of Concepts
Reaction Pathway
Caption: Generalized S_N2 reaction pathway for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Experimental Workflow
Sources
- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction [mdpi.com]
- 9. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine
Definitive Guide to the Proper Disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine. As a brominated heterocyclic compound, this reagent falls under specific regulatory categories for hazardous waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Profile and Chemical Assessment
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a halogenated organic compound. The presence of a bromomethyl group attached to the dihydrobenzodioxine core suggests its potential role as an alkylating agent. Alkylating agents are a class of reactive compounds that can introduce alkyl groups into nucleophilic moieties in other molecules, including DNA.[3][4] This reactivity is the basis for their utility in chemical synthesis but also underlies their potential toxicity.
Causality of Hazard: The electrophilic carbon atom of the bromomethyl group is susceptible to nucleophilic attack, leading to the alkylation of biological macromolecules. This mechanism is a primary driver of cytotoxicity and potential mutagenicity for this class of compounds.[5] Therefore, all handling and disposal procedures must be designed to mitigate the risks associated with a potent, reactive chemical.
Key Hazard Information Summary
| Property | Description | Source(s) |
| Chemical Class | Halogenated Organic Compound; Potential Alkylating Agent | [3][6] |
| Physical State | Solid or liquid (depending on purity and temperature) | [7] |
| Primary Hazards | Likely causes skin irritation, serious eye damage, and respiratory irritation. May cause allergic skin reaction. | [7][8][9] |
| Environmental Hazard | Halogenated organics can be persistent in the environment. Similar compounds are noted as toxic to aquatic life with long-lasting effects. | [2] |
| Regulatory Status | As a brominated organic compound, it falls under regulations for halogenated organic hazardous waste. | [6][10][11] |
Regulatory Framework: Why This Waste is Hazardous
The U.S. Environmental Protection Agency (EPA) and similar international bodies strictly regulate the disposal of halogenated organic compounds.[10] Under the Resource Conservation and Recovery Act (RCRA), wastes containing carbon-halogen bonds are often categorized as hazardous due to their potential for toxicity and persistence in the environment.[11][12]
Disposing of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine down the drain or in regular solid waste is a serious regulatory violation and poses a significant environmental risk. The ultimate disposal method for this category of waste is typically high-temperature incineration at a licensed hazardous waste facility.[6]
Core Disposal Workflow: From Benchtop to Final Disposition
This section outlines the standard operating procedure for the collection and disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine waste.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the primary container or any waste, ensure appropriate PPE is worn. The reactivity of this compound necessitates stringent protective measures.
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) that are rated for chemical resistance. Dispose of gloves immediately after handling the material.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.[13]
-
Body Protection: A lab coat must be worn and kept buttoned. For handling larger quantities, a chemically resistant apron is advised.
-
Work Area: All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[13]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for "Halogenated Organic Waste."[6][14]
-
DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[15] It is also forbidden to mix this waste with aqueous, acidic, or basic waste streams.[15]
-
Solid vs. Liquid:
-
Solid Waste: Collect waste (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine, contaminated weighing papers, and disposable implements in a designated, robust, sealable container (e.g., a screw-top wide-mouth jar) labeled for solid halogenated waste.
-
Liquid Waste: Collect solutions containing the compound and contaminated solvents (e.g., from reaction workups or chromatography) in a separate, chemically compatible, shatter-proof container (e.g., a coated glass or HDPE bottle) designated for liquid halogenated waste.[14]
-
Step 3: Containerization and Labeling
All waste containers must be managed to prevent leaks, spills, and ambiguity about their contents.
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a tightly sealing screw cap.[14]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[15] The label must also include:
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[14] Store the container in a designated satellite accumulation area within the lab, which should have secondary containment.
Step 4: Arranging for Professional Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your full waste container.
-
Manifesting: EHS will work with a licensed hazardous waste contractor to transport the material for final disposal, ensuring all regulatory paperwork (manifests) is completed correctly.
Decontamination and Spill Management
Accidents happen. A clear protocol for decontamination and spill response is essential.
Routine Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse the contaminated glassware or surface with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residue. This rinseate is hazardous and must be collected in the halogenated liquid waste container.
-
Chemical Deactivation: For residual amounts, a decontamination step can be performed. Prepare a fresh solution of 2% sodium hydroxide or 5% sodium hypochlorite (bleach) in water. Carefully rinse the equipment with this solution in a fume hood. The bromomethyl group can be hydrolyzed under basic conditions, reducing its reactivity. Caution: This reaction can be exothermic.
-
Neutralization and Final Cleaning: After the deactivation rinse, rinse thoroughly with water, followed by a final wash with laboratory detergent.
Emergency Spill Protocol
-
Small Spill (less than 5 mL or 5 g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).
-
Carefully sweep the absorbed material into a designated container for solid halogenated waste.
-
Wipe the area with a cloth dampened with a solvent (e.g., acetone), placing the cloth in the waste container.
-
Perform the surface decontamination procedure described above.
-
-
Large Spill (outside of a fume hood or greater than 5 mL/5 g):
-
EVACUATE: Immediately evacuate the laboratory and alert others.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Call your institution's EHS emergency number and report the spill. Provide the chemical name, quantity, and location.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine waste.
Caption: Decision workflow for handling and disposal of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine waste.
References
- Alkylating Agents.Holland-Frei Cancer Medicine. 6th edition. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK12763/
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.eCFR.URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268
- Hazardous Waste Segregation.Bucknell University.URL: https://www.bucknell.
- 6-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine.PubChem, National Institutes of Health.URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromomethyl-2_3-dihydrobenzo_b_1_4_dioxine
- Alkylating Agents.Oncohema Key.URL: https://oncohemakey.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign.URL: https://braun.chemistry.illinois.
- 7.2 Organic Solvents.Cornell University Environmental Health and Safety.URL: https://ehs.cornell.edu/hazardous-waste-management/chemical-waste/72-organic-solvents
- Clinical and High-Dose Alkylating Agents.SlideShare.URL: https://www.slideshare.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.California Code of Regulations.URL: https://govt.westlaw.com/calregs/Document/I243306D0D45A11DEA95CA4428EC25FA0?
- Safety Data Sheet for 2-(bromomethyl)-1,3-dioxolane.Fisher Scientific.URL: https://www.fishersci.com/sds?productName=AC345170050
- Bromination Process For Disposal Of Spilled Hazardous Materials.U.S. EPA.URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L00W.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1981+Thru+1985&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C81thru85%5CTxt%5C00000023%5C9101L00W.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZYPURL
- Other Disposal Guidance.U.S. EPA.URL: https://www.epa.gov/homeland-security-waste/other-disposal-guidance
- Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/sds/sigma/b8791
- Safety Data Sheet for 4-(Bromomethyl)benzoic acid.Thermo Fisher Scientific.URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2Fsds%2FALFAAL03371_3_A-J_E.pdf
- Effects of Photo-chemically Activated Alkylating Agents of the FR900482 Family on Chromatin.PMC, National Institutes of Health.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753805/
- Alkylating Agents.ResearchGate.URL: https://www.researchgate.
- (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine.PubChem, National Institutes of Health.URL: https://pubchem.ncbi.nlm.nih.gov/compound/7005002
- Environmental Fact Sheet, Organobromine.U.S. EPA.URL: https://www.epa.gov/sites/default/files/2016-03/documents/organobr-fs.pdf
- Safety Data Sheet for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.Fisher Scientific.URL: https://www.fishersci.com/sds?productName=AC425950050
- Safety Data Sheet for 5-(Bromomethyl)benzo[d][1][6]dioxole.Angene Chemical.URL: https://www.angenechemical.com/msds/2606-51-1.pdf
- Safety Data Sheet for Bromine-1,4-dioxane complex.Fisher Scientific.URL: https://www.fishersci.com/sds?productName=AC388411000
- (R)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine.Arctom Scientific.URL: https://www.arctom.com/en-us/product/BD-A562118/
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).GovInfo.URL: https://www.govinfo.gov/content/pkg/FR-1998-05-04/html/98-11529.htm
- Decontamination and Cleaning.ASHP Publications.URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/compounding-sterile-prep/chapter-21.ashx
- [Decontamination of organophosphorus compounds: Towards new alternatives].PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/28267954/
- Decontamination.Queen Mary University of London Health and Safety Directorate.URL: https://www.qmul.ac.
- Safety Data Sheet for 3-(bromomethyl)furan 20% w/w solution in toluene.Apollo Scientific.URL: https://www.apolloscientific.co.uk/msds/OR1109_msds.pdf
- Synthesis and Decontamination Effect on Chemical and Biological Agents of Benzoxonium-Like Salts.MDPI.URL: https://www.mdpi.com/1422-0067/19/11/3505
- 6-Bromo-2,3-dihydrobenzo[b][1][2]dioxine.BLDpharm.URL: https://www.bldpharm.com/products/52287-51-1.html
- Novel catalytic method for the decontamination of building materials contaminated with organophosphorus compounds.ResearchGate.URL: https://www.researchgate.
Sources
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | C9H9BrO2 | CID 11107128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Effects of Photo-chemically Activated Alkylating Agents of the FR900482 Family on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bucknell.edu [bucknell.edu]
- 7. arctomsci.com [arctomsci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. angenechemical.com [angenechemical.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
